2-Pyridineethanol, 1-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-oxidopyridin-1-ium-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-4-7-3-1-2-5-8(7)10/h1-3,5,9H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLHXYAXOACXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)CCO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307093 | |
| Record name | 2-Pyridineethanol, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64364-85-8 | |
| Record name | NSC187518 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridineethanol, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-(2-hydroxyethyl)pyridine N-oxide: Methodologies, Mechanistic Insights, and Practical Considerations
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-(2-hydroxyethyl)pyridine N-oxide, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The document moves beyond a simple recitation of protocols to offer a detailed analysis of the underlying chemical principles, a comparative evaluation of common synthetic strategies, and field-proven insights into experimental design and execution. We present detailed, step-by-step protocols for the N-oxidation of 2-(2-hydroxyethyl)pyridine using two robust methods: the classic hydrogen peroxide-acetic acid system and the highly efficient meta-chloroperoxybenzoic acid (m-CPBA) route. Each protocol is designed as a self-validating system, incorporating process controls and characterization checkpoints. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical resource for the reliable synthesis of this key intermediate.
Introduction: The Significance of Pyridine N-Oxides
Pyridine N-oxides are a versatile class of compounds whose unique electronic and steric properties make them invaluable in organic synthesis and medicinal chemistry.[1] The N-O moiety acts as an electron-donating group, activating the pyridine ring for certain electrophilic and nucleophilic substitutions, while also serving as a protecting group or an intrinsic part of a pharmacophore.[1][2] Specifically, 2-(2-hydroxyethyl)pyridine N-oxide and its derivatives are key building blocks. The precursor, 2-(2-hydroxyethyl)pyridine, is a known metabolite of the drug Betahistine and a versatile reagent in its own right.[3] The corresponding N-oxide finds application as a coformer in the development of pharmaceutical cocrystals to improve drug solubility and as a precursor for more complex molecular architectures in the synthesis of novel drug candidates and agrochemicals.[4][5]
This guide provides the necessary technical foundation for the successful synthesis, purification, and characterization of 2-(2-hydroxyethyl)pyridine N-oxide, emphasizing safety, efficiency, and reproducibility.
Core Principles: The Mechanism of N-Oxidation
The conversion of a pyridine to its corresponding N-oxide is a classic example of heteroatom oxidation. The reaction involves the nucleophilic nitrogen atom of the pyridine ring attacking an electrophilic oxygen atom supplied by an oxidizing agent.
Caption: Generalized mechanism of pyridine N-oxidation.
The most common oxidizing agents are peroxy acids (peracids) or hydrogen peroxide, often activated by a carboxylic acid like acetic acid.[1][2] The peracid provides a highly electrophilic oxygen atom due to the electron-withdrawing effect of the adjacent carbonyl groups. In the hydrogen peroxide/acetic acid system, peracetic acid is formed in situ, which then acts as the primary oxidant.[6][7] The choice of oxidant is a critical experimental parameter, directly influencing reaction kinetics, yield, safety, and the complexity of the subsequent workup.
Strategic Synthesis: A Comparative Analysis of Oxidizing Agents
The selection of an oxidizing agent is a decision driven by factors including scale, cost, safety, and desired purity. While numerous reagents can effect N-oxidation, the two most prevalent for laboratory and industrial applications are hydrogen peroxide/acetic acid and m-CPBA.[1][8]
| Oxidizing Agent System | Key Advantages | Key Disadvantages | Ideal Use Case |
| Hydrogen Peroxide / Acetic Acid | Inexpensive, environmentally benign (water byproduct), readily available.[6][9] | Can require elevated temperatures, longer reaction times, and a potentially tedious workup to remove acetic acid.[8] | Large-scale synthesis where cost is a primary driver and extended reaction times are acceptable. |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | High yields, fast reaction times, often proceeds at room temperature.[1][8] | More expensive, shock-sensitive (commercial grades are stabilized), workup requires removal of m-chlorobenzoic acid byproduct.[9][10] | Laboratory-scale synthesis where reaction speed and high conversion are prioritized. |
| Other Reagents (e.g., Sodium Perborate, Oxone®, Metal Catalysts) | Offer alternative conditions, potentially milder or more selective.[8][11] | May be less common, more expensive, or require specialized catalysts and conditions. | Niche applications requiring specific chemoselectivity or avoidance of acidic conditions. |
From a practical standpoint, the m-CPBA method offers superior control and efficiency for research-scale synthesis, while the H₂O₂/AcOH method remains a robust and economical choice for larger-scale production.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-(2-hydroxyethyl)pyridine N-oxide. All operations involving oxidizing agents should be conducted in a chemical fume hood behind a safety shield.
Overall Synthesis Workflow
Caption: General workflow for synthesis and purification.
Method A: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is prized for its efficiency and high yields. The primary challenge is the effective removal of the meta-chlorobenzoic acid byproduct during workup.
Materials & Reagents:
-
2-(2-hydroxyethyl)pyridine (Starting Material)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-hydroxyethyl)pyridine (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add m-CPBA (1.1–1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Slow, portion-wise addition at low temperature prevents thermal runaway and potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Cool the mixture back to 0 °C. Slowly add saturated aqueous sodium thiosulfate solution to quench any remaining m-CPBA. Stir for 15 minutes. Self-Validation: The disappearance of peroxides can be confirmed using peroxide test strips.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) to remove m-chlorobenzoic acid, and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude oil via silica gel column chromatography, typically eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM), to afford the pure 2-(2-hydroxyethyl)pyridine N-oxide.
Method B: Oxidation with Hydrogen Peroxide & Acetic Acid
This classic, cost-effective method generates peracetic acid in situ. Careful temperature control and an effective final purification are key to success.
Materials & Reagents:
-
2-(2-hydroxyethyl)pyridine (Starting Material)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aqueous solution)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Chloroform or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-(2-hydroxyethyl)pyridine (1.0 eq.) and glacial acetic acid (3-5 eq.).
-
Reagent Addition: Heat the mixture to 60-70 °C. Add 30% hydrogen peroxide (1.5-2.0 eq.) dropwise via an addition funnel. An exotherm may be observed. Maintain the temperature between 70-80 °C during the addition and for the duration of the reaction.[7] Safety Note: Reactions involving peroxides at elevated temperatures must be run behind a safety shield with careful monitoring.
-
Reaction Monitoring: Hold the reaction at 70-80 °C for 4-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium carbonate or by adding solid sodium carbonate portion-wise until effervescence ceases (pH > 8).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like chloroform or DCM (3x). Note: The product has some water solubility, so thorough extraction is necessary.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography as described in Method A. Removing all traces of acetic acid is critical, and an aqueous bicarbonate wash prior to drying can be beneficial.
Product Characterization
Confirmation of the product structure and purity is achieved through standard analytical techniques.
| Technique | Expected Observations for 2-(2-hydroxyethyl)pyridine N-oxide |
| ¹H NMR | Downfield shift of the aromatic protons compared to the starting material due to the electronic effect of the N-O bond. The signals for the ethyl chain (-CH₂-CH₂-OH) will be present. |
| ¹³C NMR | The carbon atoms ortho and para to the nitrogen (C2, C4, C6) will show significant shifts. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should correspond to the calculated mass of C₇H₁₀NO₂ (m/z = 140.07). |
| Infrared (IR) | Appearance of a characteristic strong N-O stretching vibration, typically in the 1200-1300 cm⁻¹ region. |
Safety and Handling
-
Oxidizing Agents: Both m-CPBA and concentrated hydrogen peroxide are strong oxidants. Avoid contact with skin and eyes. m-CPBA is shock-sensitive and should be handled with non-metal spatulas. Hydrogen peroxide reactions can become exothermic and should be cooled and added slowly.
-
Solvents: Dichloromethane and chloroform are volatile and suspect carcinogens. All operations should be performed in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved from [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Retrieved from [Link]
-
Patil, S. A., et al. (2018). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development, 23(1), 69-75. Retrieved from [Link]
-
Bremner, D. H., et al. (1997). A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. Synthetic Communications, 27(9), 1535-1542. Retrieved from [Link]
-
Boros, G., et al. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 58(1-2), 25-33. Retrieved from [Link]
-
Mosher, H. S., et al. (1953). Pyridine-N-oxide. Organic Syntheses, 33, 79. Retrieved from [Link]
-
NotEvans. (2017, April 4). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Retrieved from [Link]
-
Zhang, J., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry, 45(1), 121-125. Retrieved from [Link]
- Dow Chemical Co. (1985). Process for oxidizing halopyridines to halopyridine-N-oxides. Google Patents.
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]
-
Roy, L., et al. (2018). Pyridine N-oxides as coformers in the development of drug cocrystals. CrystEngComm, 20(38), 5785-5794. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Methylpyridine N-oxide in Modern Chemistry. Retrieved from [Link]
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- 11. N-oxide synthesis by oxidation [organic-chemistry.org]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Pyridineethanol, 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that a comprehensive grasp of a molecule's physicochemical properties is fundamental to its successful application in research and development. This guide provides an in-depth analysis of 2-Pyridineethanol, 1-oxide, a heterocyclic compound with significant potential in synthetic chemistry. Due to the limited availability of direct experimental data for this specific N-oxide derivative, this guide adopts a foundational approach. We will first dissect the well-characterized parent molecules, 2-Pyridineethanol and Pyridine-N-oxide, to build a predictive understanding of the target compound. This methodology, grounded in established chemical principles, offers valuable insights for researchers navigating the use of this and similar molecules.
Molecular Architecture and Identification
This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing a nitrogen atom. The "-ethanol" substituent at the 2-position introduces a hydroxyl functional group, while the "1-oxide" indicates the oxidation of the pyridine nitrogen.
Chemical Structure:
Caption: Molecular structure and key identifiers of this compound.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for this compound is scarce. Therefore, we will infer its properties by examining its constituent parts: 2-Pyridineethanol and Pyridine-N-oxide.
Parent Compound: 2-Pyridineethanol
2-Pyridineethanol, also known as 2-(2-Hydroxyethyl)pyridine, is a well-characterized liquid at room temperature.[1]
| Property | Value | Source |
| Molecular Formula | C7H9NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | -7.8 °C | [1] |
| Boiling Point | 190 °C @ 200 mmHg; 170 °C @ 100 mmHg | [1] |
| Solubility | Very soluble in alcohol, chloroform; slightly soluble in ether; soluble in water.[1][2] | |
| pKa (of conjugate acid) | 5.31 | [1] |
The N-Oxide Functional Group: Pyridine-N-oxide
The introduction of an N-oxide group significantly alters the electronic and physical properties of the pyridine ring. Pyridine-N-oxide is a colorless, hygroscopic solid.[3]
| Property | Value | Source |
| Molecular Formula | C5H5NO | [3] |
| Molecular Weight | 95.10 g/mol | [3] |
| Appearance | Colorless solid | [3] |
| Melting Point | 65-66 °C | [3] |
| Boiling Point | 270 °C | [3] |
| Solubility | High solubility in water | [3] |
| pKa (of conjugate acid) | 0.8 | [3] |
Predicted Properties of this compound
Based on the properties of the parent compounds, we can predict the following for this compound:
-
Physical State: The presence of the polar N-oxide group and the hydroxyl group, both capable of hydrogen bonding, suggests that this compound is likely to be a solid at room temperature, with a melting point higher than that of 2-Pyridineethanol.
-
Boiling Point: The boiling point is expected to be significantly higher than that of 2-Pyridineethanol due to increased polarity and intermolecular forces.
-
Solubility: The molecule will likely exhibit high solubility in polar protic solvents like water and alcohols, and lower solubility in nonpolar solvents.
-
pKa: The N-oxide group is significantly less basic than the nitrogen in pyridine. Therefore, the pKa of the conjugate acid of this compound is expected to be considerably lower than that of 2-Pyridineethanol (5.31), likely falling in a similar range as pyridine-N-oxide (0.8).
Synthesis and Reactivity
The synthesis of this compound would typically involve the oxidation of 2-Pyridineethanol.
General Synthesis of Pyridine-N-oxides
The oxidation of pyridines to their corresponding N-oxides is a common transformation in organic synthesis.
Caption: General workflow for the synthesis of pyridine-N-oxide derivatives.
Experimental Protocol: Oxidation of a Pyridine Derivative
-
Dissolution: Dissolve the pyridine derivative (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Addition of Oxidant: Slowly add the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or a solution of hydrogen peroxide in acetic acid, to the reaction mixture while maintaining a controlled temperature, often with cooling.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique like thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the excess oxidizing agent, typically with an aqueous solution of a reducing agent like sodium thiosulfate. Neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts, evaporate the solvent, and purify the resulting crude product by crystallization or column chromatography.
Reactivity of the Pyridine-N-oxide Moiety
The N-oxide group significantly enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. The oxygen atom can donate electron density into the ring via resonance, activating it towards electrophilic attack. Conversely, the positively charged nitrogen atom makes the ring more susceptible to nucleophilic attack. This dual reactivity makes pyridine-N-oxides versatile synthetic intermediates.
Potential Applications in Drug Development and Research
While specific applications for this compound are not extensively documented, its structure suggests several potential uses:
-
Intermediate in Synthesis: As a functionalized pyridine-N-oxide, it can serve as a building block for more complex molecules. The hydroxyl group can be further modified, and the N-oxide can be used to direct substitution on the pyridine ring before being subsequently removed if desired.
-
Chelating Agent: The presence of both the N-oxide and the hydroxyl group in a 1,2-relationship creates a potential bidentate ligand capable of coordinating with metal ions. This property could be exploited in catalysis or for the development of metal-based therapeutics.
-
Prodrug Design: The N-oxide functionality can be used in prodrug design. In vivo reduction of the N-oxide can release the parent pyridine compound, which may be the active drug.
Conclusion
This compound represents a molecule of interest for chemists in the pharmaceutical and agrochemical industries. While direct experimental data on its physicochemical properties are limited, a robust understanding of its parent compounds, 2-Pyridineethanol and Pyridine-N-oxide, allows for reliable predictions of its behavior. The synthetic accessibility of pyridine-N-oxides and their versatile reactivity patterns suggest that this compound is a valuable intermediate for the synthesis of novel and complex chemical entities. Further experimental characterization of this compound is warranted to fully unlock its potential in various fields of chemical research and development.
References
-
PubChem. 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. [Link]
- Youssif, S. Recent trends in the chemistry of pyridine N-oxides. ARKIVOC2001, (i), 242-268.
-
Wikipedia. Pyridine-N-oxide. [Link]
Sources
An In-depth Technical Guide to 2-Pyridineethanol, 1-oxide and Related Compounds for the Research Professional
This guide provides a comprehensive technical overview of 2-Pyridineethanol, 1-oxide, a molecule of interest in advanced chemical synthesis and drug development. We will first address the precise identity of this compound and then delve into the detailed characteristics of closely related, and often confused, chemical entities. This document is structured to provide researchers, scientists, and drug development professionals with the necessary details for informed experimental design and application.
Part 1: Defining "this compound"
A search for "this compound" does not readily yield a dedicated CAS number or extensive commercial availability, suggesting it is not a standard catalog item. The name implies the N-oxide of 2-Pyridineethanol. While chemically feasible to synthesize, it is crucial to distinguish it from two well-documented and commercially available compounds with similar nomenclature:
-
2-Pyridineethanol : The parent molecule without the N-oxide functionality.
-
2-Pyridinol, 1-oxide : An N-oxide of 2-hydroxypyridine, a tautomer of 2-pyridone.
This guide will provide a thorough examination of the requested, albeit less common, "this compound," and will also detail the properties and applications of the two related, commercially available compounds to ensure clarity and prevent potential experimental confusion.
Part 2: Core Compound Profiles
This compound
This compound is the N-oxide derivative of 2-Pyridineethanol. The introduction of the N-oxide group significantly alters the electronic properties of the pyridine ring, making it more reactive towards both electrophilic and nucleophilic substitution.[1]
Structure:
Caption: Chemical structure of this compound.
Synthesis: The synthesis of this compound would typically involve the N-oxidation of 2-Pyridineethanol. General methods for the N-oxidation of pyridines include reaction with peroxy acids such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[2][3]
Experimental Protocol: General N-oxidation of a Pyridine Derivative
-
Dissolve the starting pyridine derivative (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., 35% hydrogen peroxide or m-CPBA, 1.1-1.5 equivalents) dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the excess oxidizing agent (e.g., with sodium bisulfite solution).
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Caption: Generalized workflow for the synthesis of this compound.
2-Pyridineethanol
A key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals.[4] It is also known as 2-(2-Hydroxyethyl)pyridine.
Structure:
Caption: Chemical structure of 2-Pyridineethanol.
Physicochemical Properties of 2-Pyridineethanol
| Property | Value | Source |
| CAS Number | 103-74-2 | [4][5][6][7][8][9] |
| Molecular Formula | C₇H₉NO | [4][5][6][8] |
| Molecular Weight | 123.15 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 114-116 °C at 9 mmHg | [6] |
| Density | 1.093 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.537 | [6] |
Applications in Drug Development:
-
Intermediate for Pharmaceuticals: It serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[4]
-
Precursor to Bioactive Molecules: Used in the preparation of compounds with potential therapeutic activities, including modulators of multidrug resistance in cancer cells.[6]
-
Ligand in Coordination Chemistry: The pyridine nitrogen and the hydroxyl group can coordinate with metal ions, leading to the formation of metal complexes with potential catalytic or therapeutic applications.[6]
2-Pyridinol, 1-oxide
Also known as 2-Hydroxypyridine N-oxide or 1-Hydroxy-2-pyridone, this compound is a versatile reagent in organic synthesis and has applications in medicinal chemistry.[10]
Structure:
Caption: Chemical structure of 2-Pyridinol, 1-oxide.
Physicochemical Properties of 2-Pyridinol, 1-oxide
| Property | Value | Source |
| CAS Number | 13161-30-3 | [10][11][12] |
| Molecular Formula | C₅H₅NO₂ | [10][12] |
| Molecular Weight | 111.10 g/mol | [11] |
| Appearance | Off-white to light yellow solid | [11] |
| Melting Point | 147-152 °C | [11] |
Applications in Drug Development:
-
Peptide Coupling Agent: Used as a substitute for 1-Hydroxybenzotriazole (HOBt) in peptide synthesis.[11]
-
Chelating Agent: Forms stable complexes with various metal ions, which is useful in the development of metal-based therapeutics and sensors.[11]
-
Bactericidal Agent: It is related to aspergillic acid and exhibits bactericidal properties.[11]
Part 3: Safety and Handling
2-Pyridineethanol:
-
Hazards: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Precautions: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors. Use in a well-ventilated area. Keep away from heat and open flames.[7]
2-Pyridinol, 1-oxide:
-
Hazards: Harmful if swallowed. Irritating to eyes, respiratory system, and skin.
-
Precautions: Avoid contact with skin and eyes. Do not breathe dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.
Part 4: Conclusion
While "this compound" is a chemically valid structure, it is not a commonly available reagent. For researchers in drug development, it is essential to be aware of the distinct properties and applications of the commercially accessible and well-documented related compounds: 2-Pyridineethanol (CAS 103-74-2) and 2-Pyridinol, 1-oxide (CAS 13161-30-3). Understanding the synthesis of pyridine N-oxides provides a pathway to obtaining this compound for novel research applications. This guide serves as a foundational resource for navigating the chemistry and application of these important pyridine derivatives.
References
-
PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved January 22, 2026, from [Link]
- Synthesis of 2-substituted pyridines from pyridine N-oxides. (2013). ARKIVOC, 2013(i), 154-174.
- Google Patents. (n.d.). CN1982297A - Synthesis of pyridine-N-oxide.
-
Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved January 22, 2026, from [Link]
-
Organic Syntheses. (n.d.). Pyridine-n-oxide. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same.
-
Periodica Polytechnica Chemical Engineering. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor. Retrieved January 22, 2026, from [Link]
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Spectroscopic Characterization of 2-Pyridineethanol, 1-oxide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-Pyridineethanol, 1-oxide. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be applied to elucidate and confirm the structure of this heterocyclic N-oxide.
Introduction
This compound is a derivative of 2-Pyridineethanol, a versatile building block in the synthesis of various pharmaceutical agents and other functional molecules. The introduction of the N-oxide functionality significantly alters the electronic properties and reactivity of the pyridine ring, making its unambiguous characterization crucial for research and development. Spectroscopic analysis provides the necessary tools to confirm the molecular structure, assess purity, and understand the chemical environment of the molecule. This guide delves into the theoretical underpinnings, practical experimental protocols, and detailed data interpretation for the NMR, IR, and MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the pyridine ring, the ethanol side chain, and the N-oxide moiety.
Theoretical Principles
The introduction of the N-oxide group significantly influences the chemical shifts of the protons and carbons on the pyridine ring. The N-oxide group is a strong electron-withdrawing group through induction but can also act as an electron-donating group through resonance. This dual nature leads to a general downfield shift of the ring protons and carbons compared to the parent 2-Pyridineethanol. The effect is most pronounced at the ortho (C2 and C6) and para (C4) positions.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry NMR tube.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Data Interpretation: Expected Spectra
The expected NMR data for this compound can be predicted by considering the known effects of N-oxidation on the pyridine ring.
¹H NMR:
-
Pyridine Ring Protons: Expect four distinct signals in the aromatic region, typically downfield compared to 2-pyridineethanol. The proton at position 6 (adjacent to the N-oxide) is expected to be the most downfield. The coupling patterns (doublets, triplets) will reveal the connectivity of the protons.
-
Ethanol Side Chain Protons: Two triplets are expected for the two methylene groups (-CH₂-CH₂-OH), showing coupling to each other. The chemical shift of the hydroxyl proton (-OH) will be a broad singlet and its position will be highly dependent on the solvent, concentration, and temperature.[1]
¹³C NMR:
-
Pyridine Ring Carbons: Five signals are expected for the pyridine ring carbons. The carbons attached to the nitrogen (C2 and C6) will be significantly affected by the N-oxide group. Generally, C2, C4, and C6 are shifted downfield, while C3 and C5 may be less affected or slightly shielded.[2]
-
Ethanol Side Chain Carbons: Two signals are expected for the two methylene carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~7.2-7.4 | ~125-127 |
| H-4 | ~7.3-7.5 | ~125-127 |
| H-5 | ~7.2-7.4 | ~138-140 |
| H-6 | ~8.2-8.4 | ~148-150 |
| -CH₂- (ring) | ~3.0-3.2 | ~35-37 |
| -CH₂- (OH) | ~3.9-4.1 | ~60-62 |
| -OH | Variable | - |
Note: These are predicted values based on known trends for pyridine N-oxides and may vary depending on the solvent and experimental conditions.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR spectroscopy is particularly useful for confirming the presence of the N-O bond and the hydroxyl group.
Theoretical Principles
The vibrational frequency of a chemical bond in an IR spectrum is dependent on the bond strength and the masses of the atoms involved. The N-O stretching vibration in pyridine N-oxides is a characteristic and strong absorption band. Its position can be influenced by the electronic nature of substituents on the pyridine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Parameters: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired before the sample spectrum.
Data Interpretation: Expected Spectrum
The IR spectrum of this compound is expected to show the following key absorption bands:
-
O-H Stretch: A broad and strong band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands in the region of 2950-2850 cm⁻¹.
-
C=C and C=N Ring Stretching: Several bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic pyridine ring.
-
N-O Stretch: A strong and characteristic band in the region of 1300-1200 cm⁻¹. This band is a key indicator of the N-oxide functionality.[4]
-
C-O Stretch: A strong band in the region of 1050-1000 cm⁻¹, corresponding to the primary alcohol.
Table 2: Key Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | 3400-3200 | Strong, Broad |
| Aromatic C-H Stretch | >3000 | Weak to Medium |
| Aliphatic C-H Stretch | 2950-2850 | Medium to Strong |
| C=C, C=N Ring Stretch | 1600-1400 | Medium |
| N-O Stretch | 1300-1200 | Strong |
| C-O Stretch | 1050-1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Theoretical Principles
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pathways of pyridine N-oxides are well-documented and often involve characteristic losses of oxygen-containing species.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
-
The sample can be introduced directly via a heated probe or, if volatile, through a gas chromatograph (GC-MS).
Data Acquisition:
-
Instrument: A mass spectrometer with an electron ionization source.
-
Ionization Energy: Typically 70 eV.
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.
Data Interpretation: Expected Spectrum
The mass spectrum of this compound (C₇H₉NO₂, Molecular Weight: 139.15 g/mol ) is expected to show:
-
Molecular Ion Peak (M⁺˙): A peak at m/z = 139.
-
[M-O]⁺˙ Peak: A significant peak at m/z = 123, corresponding to the loss of an oxygen atom from the N-oxide group. This is a very common fragmentation pathway for pyridine N-oxides.[5]
-
[M-OH]⁺ Peak: A peak at m/z = 122, resulting from the loss of a hydroxyl radical. This fragmentation is also characteristic of alkylpyridine N-oxides.[5]
-
Base Peak: The base peak is often the fragment resulting from the cleavage of the C-C bond adjacent to the pyridine ring, leading to a pyridyl-containing fragment. For 2-Pyridineethanol, the base peak is often at m/z = 92 or 93. A similar fragmentation is expected for the N-oxide.
-
Other Fragments: Other fragments corresponding to the loss of water (H₂O) or the entire ethanol side chain.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Significance |
| 139 | [C₇H₉NO₂]⁺˙ | Molecular Ion |
| 123 | [C₇H₉NO]⁺˙ | Loss of O from N-oxide |
| 122 | [C₇H₈NO]⁺ | Loss of OH |
| 108 | [C₆H₆NO]⁺ | Loss of CH₂OH |
| 93 | [C₅H₄NCH₂]⁺ | Cleavage of C-C bond |
Integrated Spectroscopic Analysis Workflow
The most robust structural confirmation comes from the integration of data from all three spectroscopic techniques. The following diagram illustrates a logical workflow for the analysis of this compound.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the N-O and O-H bonds, and mass spectrometry determines the molecular weight and provides insight into the molecule's stability and fragmentation. By integrating the data from these powerful analytical methods, researchers and drug development professionals can proceed with confidence in the identity and purity of their materials.
References
-
Cotton, S. A., & Gibson, J. F. (1970). Spectroscopic studies on pyridine N-oxide complexes of iron(III). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2105. [Link]
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Ramana Rao, G. (1961). Studies in heterocyclic N-oxides. Proceedings of the Indian Academy of Sciences - Section A, 53(4), 215-221. [Link]
-
Valdés-Martínez, J., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), e57418. [Link]
-
Abdel-Megeed, M. F., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]
-
Anet, F. A. L., & Yavari, I. (1977). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry, 42(22), 3589-3591. [Link]
-
NIST. (n.d.). 2-Pyridineethanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. In PubChem Compound Database. Retrieved from [Link]
-
Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives. RSC Advances, Supporting Information. [Link]
-
Balevicius, V., et al. (2012). Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction. The Journal of Physical Chemistry A, 116(34), 8753-8761. [Link]
-
Buchardt, O., et al. (1971). Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry, 5(3), 377-380. [Link]
Sources
stability and reactivity of 2-Pyridineethanol, 1-oxide
An In-depth Technical Guide to the Stability and Reactivity of 2-Pyridineethanol, 1-oxide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the . Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical insights into the handling and application of this versatile heterocyclic compound. By understanding its core chemical behavior, researchers can better leverage its synthetic potential while ensuring safe and effective experimental design.
Introduction: A Molecule of Dual Functionality
This compound is a derivative of 2-Pyridineethanol, a significant building block in the synthesis of complex pharmaceutical agents.[1] The introduction of the N-oxide functional group dramatically alters the electronic properties and reactivity of the parent molecule, creating a bifunctional intermediate with unique synthetic utility. The N-O moiety acts as a powerful electron-donating group through resonance, while the ethanol side chain provides a nucleophilic hydroxyl group for further derivatization. This guide will explore the delicate balance between these two functionalities, offering a predictive framework for the compound's behavior under various conditions.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is the N-O bond, which imparts a significant dipole moment and modifies the aromatic system of the pyridine ring. While specific experimental data for the 1-oxide derivative is not extensively published, its properties can be reliably inferred from its parent compounds, 2-Pyridineethanol and Pyridine-N-oxide.
Table 1: Comparative Physicochemical Properties
| Property | 2-Pyridineethanol (Parent Compound) | Pyridine-N-oxide (Core Moiety) | Predicted Characteristics of this compound |
| Molecular Formula | C₇H₉NO | C₅H₅NO[2] | C₇H₉NO₂ |
| Molecular Weight | 123.15 g/mol | 95.10 g/mol [2] | 139.15 g/mol |
| Appearance | Clear to pale yellow liquid[3] | Colorless, hygroscopic solid[2] | Likely a hygroscopic solid or viscous liquid |
| Solubility | Soluble in water and polar solvents[3][4] | High solubility in water[2] | Expected to be highly soluble in polar solvents |
| Basicity (pKa) | 5.31 (conjugate acid)[5] | 0.8 (conjugate acid)[2] | Significantly less basic than the parent ethanol (pKa < 1) |
| Hygroscopicity | Yes[5][6] | Yes[2] | Expected to be highly hygroscopic |
The hygroscopic nature of both parent structures suggests that this compound must be handled and stored under anhydrous conditions to prevent degradation and ensure reproducibility in reactions.[4][6]
Caption: Molecular structure of this compound.
Stability Profile: A Guide to Safe Handling and Storage
The stability of this compound is governed by the interplay of the robust aromatic ring, the reactive N-O bond, and the hydroxyl group.
Thermal Stability
Pyridine-N-oxides can be sensitive to high temperatures. Distillation, particularly at pressures above 1 mm Hg, can lead to extensive decomposition.[7] For purification, vacuum distillation with an oil bath temperature not exceeding 130°C is strongly recommended to avoid charring and deoxygenation.[7] The ethanol side chain of the parent compound can undergo dehydration at elevated temperatures (140-225°C) in the presence of a strong base, which could be a potential degradation pathway for the N-oxide derivative as well.[8]
Photochemical Stability
A critical consideration for pyridine-N-oxides is their susceptibility to photochemical rearrangement. Upon irradiation with UV light, the N-O bond can be cleaved, leading to the formation of reactive intermediates like oxaziridines.[9] This process can significantly impact the stability and purity of the compound upon prolonged exposure to light.
Key Recommendation: Store this compound in amber vials or in the dark to prevent light-induced degradation. Avoid exposure to direct sunlight or strong laboratory light sources during handling.[6]
Chemical Stability and Incompatibilities
-
pH Sensitivity: As a very weak base, this compound is stable in neutral and moderately acidic or basic conditions. However, it is incompatible with strong acids and strong bases.[6]
-
Oxidizing Agents: The molecule is susceptible to reaction with strong oxidizing agents.[6] While the nitrogen is already oxidized, the ethanol side chain can be further oxidized.
-
Hygroscopicity: The compound is expected to be hygroscopic.[2][6] It should be stored in a tightly sealed container in a cool, dry, well-ventilated area away from moisture.[4]
Reactivity Profile: A Synthetic Chemist's Perspective
The reactivity of this compound is dictated by three primary sites: the N-oxide oxygen, the activated pyridine ring, and the ethanol side chain.
Caption: Key reactivity pathways for this compound.
Reactions Involving the N-O Group
-
Deoxygenation: The N-oxide can be readily removed to regenerate the parent pyridine. This makes the N-oxide an excellent protecting or directing group. Reagents like zinc dust are effective for this transformation.[2]
-
Electrophilic Attack on Oxygen: The oxygen atom is nucleophilic and can attack electrophiles. This is often the first step in reactions that functionalize the ring, such as chlorination with phosphorus oxychloride (POCl₃).[2][10]
Reactivity of the Pyridine Ring
The N-oxide group is a powerful activating group, directing electrophilic substitution to the 2- and 4-positions of the pyridine ring.[2] This is a cornerstone of its synthetic utility.
-
Causality: The resonance donation from the N-oxide oxygen increases electron density at the C2 and C4 carbons, making them susceptible to attack by electrophiles. This is in stark contrast to pyridine itself, which is highly deactivated towards electrophilic substitution.
Reactivity of the Ethanol Side Chain
The hydroxyl group can undergo standard alcohol reactions. The key experimental question is how the electron-donating N-oxide group influences the reactivity of this side chain.
-
Dehydration: The parent compound, 2-Pyridineethanol, can be dehydrated to 2-vinyl pyridine using strong bases at high temperatures.[8] It is plausible that the N-oxide derivative could undergo a similar reaction, yielding 2-vinylpyridine-N-oxide, a valuable monomer.
-
Oxidation and Esterification: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or esterified using standard protocols.
Exemplary Experimental Protocols
The following protocols are representative of the chemistry of pyridine-N-oxides and should be adapted and optimized for this compound.
Protocol 1: Synthesis via N-Oxidation (Conceptual)
This protocol is adapted from the synthesis of pyridine-N-oxide and serves as a starting point.[7]
Objective: To oxidize 2-Pyridineethanol to this compound.
Materials:
-
2-Pyridineethanol
-
40% Peracetic Acid
-
Stirrer, thermometer, dropping funnel, round-bottom flask
-
Safety shield
Procedure:
-
Setup: Assemble a three-necked flask equipped with a stirrer, thermometer, and dropping funnel behind a safety shield.
-
Charge Reactor: Add 1.0 mole equivalent of 2-Pyridineethanol to the flask.
-
Addition of Oxidant: While stirring, slowly add 1.1 mole equivalents of 40% peracetic acid via the dropping funnel.
-
Causality & Control: The reaction is exothermic. The addition rate must be controlled to maintain the reaction temperature around 85°C. Uncontrolled addition can lead to a dangerous buildup of the peroxy compound.[7]
-
-
Reaction Monitoring: After the addition is complete, continue stirring and allow the mixture to cool to 40°C.
-
Workup and Purification: The workup would involve neutralizing the excess acid and purifying the product, likely via vacuum distillation or crystallization, taking care to avoid high temperatures.[7]
Caption: Workflow for the conceptual N-oxidation of 2-Pyridineethanol.
Protocol 2: Electrophilic Chlorination of the Ring (Conceptual)
This protocol illustrates the activation of the pyridine ring by the N-oxide group.[2]
Objective: To synthesize 2-chloro- or 4-chloro- derivatives from this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve Starting Material: Dissolve 1.0 mole equivalent of this compound in an inert solvent under an inert atmosphere (e.g., Nitrogen).
-
Addition of Reagent: Slowly add POCl₃ to the solution. The reaction is often exothermic.
-
Reaction: The mixture is typically heated to reflux to drive the reaction to completion.
-
Workup and Purification: The reaction is carefully quenched with water or ice, neutralized, and the product is extracted and purified by chromatography or distillation. This reaction typically yields a mixture of 2- and 4-chloro isomers.[2]
Conclusion
This compound is a promising synthetic intermediate whose stability and reactivity are governed by the electronic interplay between the N-oxide and the ethanol functionalities. It is a thermally and photochemically sensitive compound that requires careful handling and storage. Its true value lies in the unique reactivity it offers: the N-oxide group activates the pyridine ring for electrophilic substitution while also being a removable entity, and the ethanol side chain provides a site for further modification. A thorough understanding of these principles is paramount for any researcher aiming to incorporate this versatile molecule into a synthetic strategy, particularly in the demanding field of drug discovery.
References
-
Solubility of Things. (n.d.). 2-Pyridineethanol. Retrieved from [Link]
-
Acme Synthetic Chemicals. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]
- Dimond, H. L., Fleckenstein, L. J., & Shrader, M. O. (1958). U.S. Patent No. 2,848,456. Washington, DC: U.S. Patent and Trademark Office.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
-
Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Retrieved from [Link]
-
Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]
-
MDPI. (2018). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules. Retrieved from [Link]
-
ACS Publications. (2016). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. The Journal of Physical Chemistry A. Retrieved from [Link]
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- 10. baranlab.org [baranlab.org]
An In-depth Technical Guide to the Solubility of 2-Pyridineethanol, 1-oxide in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2-Pyridineethanol, 1-oxide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and a detailed experimental protocol for empirical determination.
Introduction: Understanding the Molecular Profile of this compound
This compound is a pyridine derivative characterized by the presence of both a hydroxyl (-OH) group and an N-oxide functional group. This unique combination of polar moieties dictates its interaction with various organic solvents. The N-oxide group, formed by the oxidation of the pyridine nitrogen atom, significantly influences the molecule's electronic distribution and intermolecular forces.[1] This structural feature enhances the electron-withdrawing nature of the pyridine ring, making it a versatile compound in synthetic chemistry.[1]
The parent compound, 2-Pyridineethanol, is a colorless to pale yellow liquid at room temperature.[2] The introduction of the N-oxide functionality is expected to increase the compound's polarity and its capacity for hydrogen bonding.
Predicted Solubility Profile
Inference from Structural Analogs:
-
2-Pyridineethanol: This parent compound is known to be soluble in water and highly soluble in polar solvents such as alcohols.[4] Its solubility is limited in non-polar solvents like hexane.[4] Some sources also indicate slight solubility in chloroform and methanol.[2][5]
-
Pyridine-N-oxide: This related compound is described as being soluble in water and most polar organic solvents, including ethanol and acetone.[1][6]
Based on these analogs, this compound is predicted to exhibit high solubility in polar protic and aprotic solvents, and poor solubility in non-polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl and N-oxide groups can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of the N-oxide bond will facilitate dipole-dipole interactions with these solvents. |
| Moderately Polar | Ethyl Acetate, Dichloromethane, Chloroform | Moderate to Low | Solubility will depend on the balance between the polar functional groups and the aromatic pyridine ring. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity of the molecule will limit its interaction with non-polar solvents. |
Key Factors Influencing Solubility
The solubility of this compound is governed by a combination of factors inherent to both the solute and the solvent:
-
Hydrogen Bonding: The presence of the hydroxyl group and the oxygen atom of the N-oxide group allows this compound to act as both a hydrogen bond donor and acceptor. This is the primary driver for its high solubility in protic solvents.
-
Polarity and Dipole Moment: The N-oxide bond is highly polar, creating a significant dipole moment in the molecule. This enhances its solubility in polar solvents through dipole-dipole interactions.
-
Molecular Size and Shape: While the pyridine ring provides some degree of hydrophobicity, the overall polarity imparted by the functional groups is expected to dominate its solubility behavior.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.
-
Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of extensive published data, empirical determination of solubility is crucial for any research or development application. The following is a robust, step-by-step protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., NMR).[7]
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow for initial settling of the excess solid.
-
Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed.
-
Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV, to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations is required for accurate quantification.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Conclusion
This technical guide provides a thorough understanding of the solubility of this compound in organic solvents. While specific quantitative data is not widely published, a strong predictive understanding can be derived from its molecular structure and the properties of its analogs. For applications requiring precise solubility values, the detailed experimental protocol provided herein offers a reliable and scientifically sound methodology. The principles and procedures outlined in this guide will empower researchers and drug development professionals to effectively handle and utilize this compound in their work.
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A Theoretical and Computational Guide to the Molecular Structure of 2-Pyridineethanol, 1-oxide
This guide provides a comprehensive theoretical exploration of the molecular structure of 2-Pyridineethanol, 1-oxide. It is intended for researchers, scientists, and drug development professionals engaged in the study of pyridine N-oxide derivatives and their potential applications. By leveraging established principles from computational chemistry and spectroscopy of related compounds, this document constructs a predictive model of the target molecule's structure and outlines a robust framework for its empirical validation.
Introduction: The Significance of N-Oxidation in Pyridine Chemistry
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals. The transformation of a pyridine to a pyridine N-oxide is a critical chemical modification that dramatically alters its physicochemical properties. The introduction of the N-oxide moiety, a semi-polar dative bond, enhances the molecule's dipole moment and water solubility.[1] Furthermore, N-oxidation modifies the electronic landscape of the pyridine ring, rendering it more susceptible to both nucleophilic and electrophilic substitution, thereby opening new avenues for synthetic diversification.[1][2]
2-Pyridineethanol is a simple yet versatile building block used in the synthesis of various compounds, including vinyl pyridines and certain pharmaceutical agents.[3] By applying the principles of N-oxidation to this molecule, we arrive at this compound, a compound for which detailed theoretical and experimental data is not widely published. This guide aims to fill that gap by providing a theoretical framework for understanding its molecular structure, proposing computational and experimental protocols for its characterization, and discussing its potential relevance in drug discovery.
The Theoretical Foundation: Understanding the Pyridine N-Oxide Bond
The N-O bond in pyridine N-oxides is not a simple double bond but rather a coordinate covalent bond with significant zwitterionic character. This feature is central to its unique chemical properties.
Computational Insights into the N-O Bond
Quantum chemical calculations, particularly using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the nature of the N-O bond.[4] Studies on various substituted pyridine N-oxides reveal that the N-O bond length is a sensitive parameter, influenced by the electronic nature of the substituents on the pyridine ring.[4]
-
Electron-donating groups tend to increase the electron density on the pyridine nitrogen, which can slightly lengthen and weaken the N-O bond.
-
Electron-withdrawing groups , conversely, can lead to a shorter and stronger N-O bond.[4]
The bond dissociation energy (BDE) of the N-O bond in pyridine N-oxides is typically in the range of 60-66 kcal/mol, reflecting a stable but reactive functionality.[1]
Diagram: Electronic Effects on the Pyridine N-Oxide Moiety
Caption: Logical relationship of substituent effects on the N-O bond.
Predicted Molecular Structure of this compound
Based on the theoretical principles of pyridine N-oxides and the known structure of 2-pyridineethanol, we can predict the key structural features of this compound.
Conformational Analysis and Intramolecular Hydrogen Bonding
The presence of the flexible ethanol side chain at the 2-position introduces conformational possibilities. A significant feature predicted for this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl proton of the ethanol group and the oxygen atom of the N-oxide. This interaction would lead to the formation of a stable six-membered ring, significantly influencing the molecule's overall conformation and properties.
Diagram: Hypothesized Structure of this compound
Caption: Predicted intramolecular hydrogen bonding.
Tabulated Predicted Structural Parameters
The following table summarizes the predicted geometric parameters for this compound. These values are estimations based on data from similar pyridine N-oxide structures and standard bond lengths.
| Parameter | Predicted Value | Rationale |
| N-O Bond Length | ~1.26 - 1.28 Å | Typical for pyridine N-oxides with alkyl substituents.[4] |
| C-N-C Bond Angle | ~118° - 121° | Based on experimental data for pyridine N-oxide.[4] |
| O-H Bond Length | ~0.97 Å | Standard for an alcohol. |
| Intramolecular H-bond (O-H···O) | ~1.8 - 2.0 Å | Expected for a moderately strong hydrogen bond. |
A Framework for Empirical Validation
To move from a theoretical model to an empirically validated structure, a combination of computational and spectroscopic methods is required.
Detailed Computational Protocol
A robust computational analysis provides a deep understanding of the molecule's electronic structure and energetics.
Step-by-Step Computational Workflow:
-
Initial Structure Generation: Construct a 3D model of this compound, including several initial conformations of the ethanol side chain.
-
Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-311G+(d,p).[1] This level of theory provides a good balance between accuracy and computational cost for molecules of this type. The causality for this choice lies in its proven ability to accurately model hydrogen bonding and the electronic structure of N-oxides.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Natural Bond Orbital (NBO) Analysis: This analysis is crucial for quantifying the nature of the N-O bond and confirming the presence and strength of the predicted intramolecular hydrogen bond. It provides information on orbital interactions and charge distribution.
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will provide insights into the molecule's reactivity and electronic excitation properties.
Diagram: Computational Workflow
Caption: Workflow for computational characterization.
Proposed Spectroscopic Characterization
Experimental validation of the computationally derived structure is essential.
Synthesis: this compound can be synthesized by the oxidation of 2-Pyridineethanol, typically using an oxidizing agent like hydrogen peroxide in acetic acid.
Expected Spectroscopic Signatures:
| Technique | Expected Observations | Justification |
| FT-IR | Strong N-O stretch at ~1250-1300 cm⁻¹. Broad O-H stretch at a lower frequency (~3200-3400 cm⁻¹) if intramolecular H-bonding is present. | The N-O stretching frequency is characteristic of pyridine N-oxides. Hydrogen bonding broadens and red-shifts the O-H stretching band. |
| ¹H NMR | Downfield shift of pyridine ring protons compared to 2-Pyridineethanol. The α-protons (adjacent to the N-oxide) will be most affected. | The N-oxide group is electron-withdrawing, deshielding the ring protons. |
| ¹³C NMR | Shift in the chemical shifts of the pyridine ring carbons, particularly the carbons adjacent to the nitrogen. | Reflects the change in the electronic environment of the pyridine ring upon N-oxidation. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of C₇H₉NO₂ (139.15 g/mol ). | Confirms the elemental composition of the synthesized molecule. |
Relevance and Potential Applications in Drug Development
The structural and electronic features of this compound suggest several potential applications in the field of drug development.
-
Enhanced Solubility: The polar N-oxide group is expected to increase the aqueous solubility of the molecule compared to 2-Pyridineethanol, a desirable property for drug candidates.[1]
-
Modulation of Biological Activity: Pyridine N-oxide derivatives have been investigated for various biological activities, including antimicrobial and antiviral properties.[5][6] The specific stereoelectronic profile of this compound may lead to novel interactions with biological targets.
-
Metal Complexation: The N-oxide oxygen and the hydroxyl group can act as a bidentate ligand, forming stable complexes with metal ions. Such metal complexes are being explored for therapeutic and diagnostic applications, for instance, in anti-tuberculosis agents.[5] Gold(III) complexes with 2-pyridineethanol have also shown antiproliferative activity.
Diagram: Structure-Activity Relationship
Caption: From molecular features to potential bioactivity.
Conclusion
While experimental data on this compound is scarce, a robust theoretical model of its molecular structure can be constructed by drawing upon extensive studies of related pyridine N-oxides. The key predicted features of this molecule are the semi-polar N-O bond and a likely intramolecular hydrogen bond that dictates its preferred conformation. This in-depth guide provides a clear roadmap for researchers to validate this theoretical model through a synergistic application of computational chemistry and spectroscopy. A thorough understanding of its structure is the foundational step toward exploring the potential of this compound and its derivatives in medicinal chemistry and drug development.
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The Pyridine N-Oxide Saga: From Serendipitous Discovery to Indispensable Scaffolds in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of pyridine N-oxide compounds. From their initial synthesis in the early 20th century to their current status as pivotal intermediates in organic synthesis and medicinal chemistry, we delve into the fundamental principles that govern their reactivity and utility. This document is structured to offer not just a historical overview, but also a practical, in-depth understanding of the synthesis, physicochemical properties, and strategic applications of this important class of heterocyclic compounds. We will traverse the timeline of their development, dissect the nuances of their electronic character, and present detailed methodologies for their preparation and manipulation, equipping researchers with the knowledge to harness their full potential.
A Fortuitous Beginning: The Discovery of a New Functional Group
The journey of pyridine N-oxides began in 1926, when German chemist Jakob Meisenheimer, while investigating the reactions of tertiary amines, reported the first synthesis of pyridine N-oxide.[1] He achieved this by treating pyridine with peroxybenzoic acid, a powerful oxidizing agent.[1] This discovery was not a targeted synthesis but rather a result of fundamental reactivity studies, a common theme in the history of many important chemical entities. Meisenheimer's work laid the foundation for the entire field of heterocyclic N-oxides, opening up a new dimension of reactivity for aromatic nitrogen-containing compounds.[2]
Evolving the Synthesis: A Chronology of Methodologies
Since Meisenheimer's initial discovery, the synthetic toolbox for accessing pyridine N-oxides has expanded significantly, driven by the need for milder, more efficient, and scalable methods. The choice of oxidant and reaction conditions is critical and is often dictated by the electronic nature of the substituents on the pyridine ring.
The Era of Peroxy Acids
The classical approach to pyridine N-oxidation relies on the use of peroxy acids. These reagents act as electrophilic oxygen donors, with the lone pair of the pyridine nitrogen atom attacking the peroxide oxygen.
-
Peroxybenzoic Acid and its Derivatives: Meisenheimer's original method using peroxybenzoic acid remains a valid, albeit less common, approach.[1] A more widely used and commercially available alternative is meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its stability and high reactivity.[3][4]
-
Peracetic Acid: Generated in situ from hydrogen peroxide and acetic acid, peracetic acid is a cost-effective and potent oxidizing agent for many pyridine derivatives.[3][5]
Harnessing the Power of Hydrogen Peroxide with Catalysis
While hydrogen peroxide is an ideal oxidant from an environmental and economic standpoint, its direct reaction with pyridine is often sluggish. The development of catalytic systems to activate H₂O₂ has been a major advancement.
-
Methyltrioxorhenium (MTO): This catalyst, used in small quantities, efficiently activates aqueous hydrogen peroxide for the N-oxidation of a wide range of pyridines, including those with deactivating substituents.[4] The method is notable for its high yields and mild conditions.[4]
-
Sodium Tungstate (Na₂WO₄): In an aqueous medium, sodium tungstate serves as an effective catalyst for the N-oxidation of pyridines using 30% hydrogen peroxide, offering a greener alternative to peroxy acid methods.[6]
Comparative Overview of Common N-Oxidation Methods
| Oxidizing System | Typical Substrates | Advantages | Disadvantages | Yield Range (%) |
| m-CPBA | Electron-rich and neutral pyridines | High reactivity, commercially available | Stoichiometric use of reagent, potentially explosive | 70-95 |
| H₂O₂ / Acetic Acid | Simple pyridines | Cost-effective | Can require elevated temperatures, potential for side reactions | 60-90 |
| H₂O₂ / MTO (catalytic) | Wide range of pyridines, including electron-deficient ones | High yields, mild conditions, catalytic | Rhenium catalyst can be expensive | 85-99[4] |
| H₂O₂ / Na₂WO₄ (catalytic) | General pyridines | Environmentally friendly, uses water as solvent | May require longer reaction times | 75-90[6] |
Unraveling the Properties: The Physicochemical Nature of Pyridine N-Oxides
The introduction of an N-oxide functionality dramatically alters the electronic and physical properties of the pyridine ring, giving rise to its unique reactivity.
Electronic Effects: A Tale of Two Influences
The N-oxide group exhibits a dual electronic nature. The positively charged nitrogen atom acts as a strong inductive electron-withdrawing group, while the negatively charged oxygen atom can donate electron density back into the ring through resonance. This push-pull mechanism is key to its reactivity.
-
Reactivity towards Electrophiles: The resonance donation from the oxygen atom increases the electron density at the 2-, 4-, and 6-positions, making the ring more susceptible to electrophilic attack than pyridine itself.[3][5] Electrophilic substitution, such as nitration, predominantly occurs at the 4-position, as this position is electronically activated and sterically accessible.[3][7]
-
Reactivity towards Nucleophiles: The inductive effect of the N⁺-O⁻ dipole and the positively charged nitrogen in certain resonance structures makes the 2- and 4-positions electron-deficient and thus susceptible to nucleophilic attack.[3][8] This is a crucial feature, as the parent pyridine ring is generally resistant to nucleophilic substitution.
Basicity and Hydrogen Bonding
The N-oxide group significantly reduces the basicity of the pyridine nitrogen. The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8, which is about five orders of magnitude less basic than pyridine (pKa ≈ 5.2).[1] The polar N-O bond is a strong hydrogen bond acceptor, a property that is increasingly exploited in drug design to improve solubility and modulate interactions with biological targets.[9][10]
Diagram: Electronic Influence of the N-Oxide Group
Caption: Comparison of the electronic properties of pyridine and pyridine N-oxide.
From Curiosity to Cornerstone: The Multifaceted Applications of Pyridine N-Oxides
The unique reactivity profile of pyridine N-oxides has established them as indispensable intermediates in organic synthesis and has led to their incorporation into a wide array of functional molecules.
A Gateway to Substituted Pyridines
One of the most powerful applications of pyridine N-oxides is as a synthetic relay to introduce substituents onto the pyridine ring, which can then be deoxygenated to afford the desired substituted pyridine.
-
Electrophilic Substitution: As mentioned, electrophiles are directed to the 4-position. A classic example is the nitration of pyridine N-oxide to yield 4-nitropyridine N-oxide, a versatile precursor for other 4-substituted pyridines.[11][12]
-
Nucleophilic Substitution: The activation of the 2- and 4-positions towards nucleophiles allows for the introduction of a variety of functional groups, such as halides, amines, and carbon nucleophiles.[13]
Diagram: Synthetic Utility of Pyridine N-Oxide
Caption: General synthetic strategy involving pyridine N-oxide as an intermediate.
Impact in Drug Discovery and Development
The pyridine N-oxide motif is found in numerous bioactive molecules and plays a crucial role in medicinal chemistry.
-
Improving Physicochemical Properties: The high polarity of the N-oxide group can enhance the aqueous solubility of a drug molecule, which is often a critical parameter for bioavailability.[10] It can also be used to modulate membrane permeability.[10]
-
Bioisosteric Replacement: The pyridine N-oxide group can serve as a bioisostere for other functional groups, such as a phenol or a pyridine ring itself, to fine-tune the electronic and steric properties of a drug candidate and improve its pharmacological profile.[14]
-
Prodrug Strategies: In the low-oxygen environment of tumors (hypoxia), certain N-oxides can be enzymatically reduced, releasing an active cytotoxic agent. This makes them promising candidates for hypoxia-activated prodrugs in cancer therapy.[10]
-
Cocrystal Formation: The ability of pyridine N-oxides to act as strong hydrogen bond acceptors has been leveraged in the formation of pharmaceutical cocrystals to improve the stability and solubility of active pharmaceutical ingredients (APIs).[9][15]
Key Experimental Protocols
To provide a practical context, we present a detailed, step-by-step protocol for a fundamental transformation involving a pyridine N-oxide.
Synthesis of 4-Nitropyridine N-Oxide
This protocol is adapted from established literature procedures and illustrates the electrophilic nitration of pyridine N-oxide.[11][16]
Materials:
-
Pyridine N-oxide (9.51 g, 100 mmol)
-
Fuming nitric acid (12 mL)
-
Concentrated sulfuric acid (30 mL)
-
Ice
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring. Allow the mixture to warm to room temperature.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 9.51 g of pyridine N-oxide. Heat the flask to 60°C.
-
Nitration: Add the nitrating mixture dropwise to the stirred pyridine N-oxide over 30 minutes. The temperature will initially decrease. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice.
-
Neutralization: Slowly and carefully add saturated sodium carbonate solution in portions until the pH of the solution is between 7 and 8. A yellow solid will precipitate.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. To separate the product from inorganic salts, suspend the crude solid in acetone and filter to remove the insoluble salts. Evaporate the acetone from the filtrate to obtain the product. The 4-nitropyridine N-oxide can be further purified by recrystallization from acetone.
Expected Yield: ~42%[11]
Diagram: Workflow for the Synthesis of 4-Nitropyridine N-Oxide
Caption: Step-by-step workflow for the synthesis of 4-nitropyridine N-oxide.
Conclusion and Future Outlook
From its serendipitous discovery nearly a century ago, the pyridine N-oxide has evolved into a cornerstone of heterocyclic chemistry. Its unique electronic properties, which render the pyridine ring susceptible to both electrophilic and nucleophilic attack, have made it an invaluable tool for the synthesis of complex substituted pyridines. The journey from fundamental reactivity studies to its strategic implementation in drug design and materials science is a testament to the enduring power of curiosity-driven research.
Looking ahead, the development of even more efficient, selective, and sustainable methods for the synthesis and functionalization of pyridine N-oxides will undoubtedly continue. As our understanding of biological systems deepens, the rational design of novel pyridine N-oxide-containing molecules with tailored properties for specific therapeutic applications holds immense promise. The story of the pyridine N-oxide is far from over; it is a saga that will continue to unfold at the forefront of chemical innovation.
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Mišić-Vuković, M., Radojković-Veličković, M., & Dimitrijević, D. M. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, 1160-1163. [Link]
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Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020, February 29). YouTube. [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
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Mišić-Vuković, M., Radojković-Veličković, M., & Dimitrijević, D. M. (1978). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 2. Reaction of substituted pyridine- and N-oxylpyridine-carboxylic acids with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, 34-38. [Link]
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Vishnevskaya, Y. A., Tchaikovskaya, O. N., & Korotkova, E. I. (2014). Substituent effect on the properties of pyridine-N-oxides. Journal of Molecular Modeling, 20(8), 2369. [Link]
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Pyridine N-oxide (CAS 694-59-7): A Deep Dive into Synthesis and Pharmaceutical Applications. (2026, January 18). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Lu, T., Shi, X. Z., & Wu, Y. M. (2004). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters, 15(1), 1-2. [Link]
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The N-Oxide Group as a Master Regulator of Pyridine Ring Electronics: A Guide for Researchers and Drug Developers
An In-Depth Technical Guide
Abstract
The introduction of an N-oxide group to a pyridine ring is a powerful and versatile strategy in medicinal chemistry and synthetic organic chemistry. This transformation fundamentally alters the electronic landscape of the aromatic system, converting the electron-deficient pyridine into a scaffold with tunable and often counterintuitive reactivity. This guide provides a detailed exploration of the electronic effects imparted by the N-oxide functionality, moving from first principles of chemical bonding to practical applications in drug design. We will dissect the dual electronic nature of the N-oxide group, explain the resulting shifts in chemical reactivity, provide validated experimental protocols, and illustrate how these principles are leveraged to overcome challenges in drug development.
The Dichotomy of the N-O Bond: A Tale of Two Effects
The profound influence of the N-oxide group stems from the dative N⁺-O⁻ bond. This single functional group exerts two opposing electronic forces on the pyridine ring: a powerful π-donating resonance effect and a significant σ-withdrawing inductive effect.[1] Understanding this duality is paramount to predicting and exploiting the chemistry of pyridine N-oxides.
-
π-Donation via Resonance: The formally negative oxygen atom can donate a lone pair of electrons into the aromatic system. This delocalization increases electron density primarily at the ortho (2, 6) and para (4) positions.[1][2] This effect is so pronounced that it overrides the inherent electron-deficient nature of the parent pyridine ring, making these positions nucleophilic and susceptible to electrophilic attack.
-
σ-Withdrawal via Induction: The high electronegativity of the oxygen atom pulls electron density away from the ring through the σ-framework.[1] This inductive effect deactivates the entire ring to some extent, but its influence is secondary to the powerful resonance effect when considering electrophilic aromatic substitution.
This electronic push-pull dynamic is the cornerstone of pyridine N-oxide chemistry, transforming its reactivity profile entirely.[3]
Visualizing Electron Distribution: Resonance Contributors
The resonance structures of pyridine N-oxide clearly illustrate the accumulation of negative charge at the C2, C4, and C6 positions, explaining the ring's activation towards electrophiles at these sites. Conversely, other contributors show the development of positive charge, highlighting sites susceptible to nucleophilic attack under specific conditions.
Caption: Resonance forms showing π-donation from the N-oxide oxygen.
Impact on Physicochemical Properties: A Quantitative Look
The electronic perturbations of the N-oxide group manifest as significant changes in key physicochemical properties, which are critical for drug design and development.
Basicity and pKa
Perhaps the most dramatic effect is the drastic reduction in basicity. Pyridine is a moderate base with a conjugate acid pKa of ~5.25. In contrast, pyridine N-oxide is over five orders of magnitude less basic, with a conjugate acid pKa of approximately 0.8.[1][4] This occurs because the oxygen's ability to donate its electron density into the ring system effectively reduces the availability of the nitrogen's lone pair for protonation. This property is crucial in drug design for avoiding unwanted interactions with biological targets or mitigating off-target effects associated with basic centers.
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.25 |
| Pyridine N-oxide | 0.8 [1][4] |
| 4-Methoxypyridine N-oxide | 2.04[1] |
| 4-Nitropyridine N-oxide | -1.7[1] |
| Table 1. Comparison of pKa values for the conjugate acids of pyridine and selected N-oxide derivatives, demonstrating the base-weakening effect of the N-oxide group and its modulation by other ring substituents. |
Dipole Moment and Solubility
The highly polar N⁺-O⁻ bond gives pyridine N-oxide a significantly larger dipole moment (~4.37 D) compared to pyridine (~2.03 D).[5] This increased polarity and the ability of the N-oxide oxygen to act as a strong hydrogen bond acceptor are frequently exploited to enhance the aqueous solubility of drug candidates, a common hurdle in pharmaceutical development.[1][6]
Spectroscopic Signatures
The altered electron distribution is readily observed in spectroscopic data. In ¹³C NMR spectroscopy, the C4 (γ) carbon of pyridine N-oxide experiences a notable upfield shift compared to pyridine, reflecting the increased electron density at this position due to resonance.[7]
| Carbon Position | Pyridine (δ, ppm) | Pyridine N-oxide (δ, ppm) | Δδ (ppm) |
| C2, C6 (α) | ~150 | ~139 | -11 |
| C3, C5 (β) | ~124 | ~126 | +2 |
| C4 (γ) | ~136 | ~123 | -13 |
| Table 2. Typical ¹³C NMR chemical shifts illustrating the electronic impact of N-oxidation. The strong shielding (upfield shift) at C4 is direct evidence of the π-donating effect.[7] |
Re-engineering Chemical Reactivity
The N-oxide group is a powerful synthetic handle that unlocks reaction pathways that are difficult or impossible to achieve with pyridine itself. It uniquely activates the ring for both electrophilic and nucleophilic substitution, often at the same positions.[8][9]
Activating the Ring to Electrophilic Aromatic Substitution (EAS)
Pyridine itself is notoriously resistant to EAS reactions like nitration and halogenation. The reaction conditions (strong acids) protonate the ring nitrogen, which strongly deactivates the ring. The N-oxide group ingeniously solves this problem:
-
It prevents the deactivating protonation/complexation at the ring nitrogen.[4][8]
-
It actively donates electron density into the ring, favoring substitution at the 4-position.[2][10]
Nitration, for example, proceeds readily with pyridine N-oxide to yield 4-nitropyridine N-oxide with high regioselectivity.[7][11] The N-oxide group can then be easily removed via deoxygenation (e.g., with PCl₃ or Zn/H⁺), providing a reliable route to 4-substituted pyridines.[4]
Enabling Nucleophilic Aromatic Substitution (SNAr)
Paradoxically, the N-oxide group also facilitates nucleophilic attack at the 2- and 4-positions.[1][5] This is not a direct reaction on the neutral N-oxide. Instead, it follows a two-step mechanism:
-
Activation: The N-oxide oxygen first acts as a nucleophile, attacking an electrophilic reagent (e.g., POCl₃, Ac₂O).
-
Substitution: This creates a highly reactive intermediate with an excellent leaving group on the nitrogen. The ring becomes extremely electron-deficient, rendering the 2- and 4-positions susceptible to attack by a nucleophile (e.g., Cl⁻).
A classic example is the conversion of pyridine N-oxide to 2- and 4-chloropyridines using phosphorus oxychloride (POCl₃).[1][4]
Caption: Synthetic utility of pyridine N-oxide as a versatile intermediate.
Experimental Protocols: A Self-Validating System
The methodologies described below are standard, robust procedures that provide a reliable foundation for working with pyridine N-oxides.
Protocol 4.1: Synthesis of Pyridine N-Oxide
-
Principle: This procedure uses meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent, to convert pyridine to its N-oxide. The reaction is typically clean and high-yielding.
-
Methodology:
-
Dissolve pyridine (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (approx. 1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred pyridine solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.[12]
-
Monitor the reaction by TLC until the starting pyridine is consumed.
-
Upon completion, wash the reaction mixture sequentially with 10% aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by distillation or recrystallization to obtain pure pyridine N-oxide.[13]
-
-
Trustworthiness: The use of a stoichiometric amount of a well-behaved oxidant and standard aqueous workup procedures ensures the reliable formation and isolation of the product. Complete removal of the acidic byproduct is key for stability.
Protocol 4.2: Nitration of Pyridine N-Oxide
-
Principle: This is a classic electrophilic aromatic substitution where the activated pyridine N-oxide ring is nitrated regioselectively at the 4-position.
-
Methodology:
-
To a flask containing fuming sulfuric acid, cool to 0 °C.
-
Add pyridine N-oxide (1.0 eq) portion-wise, keeping the temperature below 10 °C.
-
Once the addition is complete, add a nitrating mixture (fuming nitric acid in fuming sulfuric acid) dropwise while maintaining a low temperature.
-
After addition, heat the reaction mixture carefully to 90 °C and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) until pH > 8.
-
Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify by recrystallization to yield 4-nitropyridine N-oxide.[7][11]
-
-
Trustworthiness: The regioselectivity of this reaction is exceptionally high, driven by the strong electronic directing effect of the N-oxide group, making it a highly predictable and self-validating transformation.
Applications in Drug Development: The N-Oxide as a Pharmacological Tool
The unique properties of the pyridine N-oxide moiety make it a valuable tool for medicinal chemists to fine-tune the characteristics of drug candidates.[1]
-
Improving Pharmacokinetics: As discussed, N-oxidation can increase aqueous solubility and modulate membrane permeability, which can lead to improved oral bioavailability.[1]
-
Prodrug Strategy: Many N-oxides are metabolically labile and can be reduced in vivo by enzymes like cytochrome P450 reductases back to the parent pyridine.[1][6] This allows the N-oxide to serve as a prodrug, masking the parent compound until it reaches the desired biological environment. This strategy can be used to improve drug delivery or reduce toxicity.
-
Bioisosterism: The polar N-oxide group is an effective hydrogen bond acceptor. It can be used as a bioisosteric replacement for other hydrogen-bonding groups (e.g., carbonyls, amides) to optimize interactions with a biological target.[6] For instance, a pyridine-N-oxide core has been successfully used in the design of Factor XIa inhibitors to interact favorably with the enzyme's oxyanion binding site.[6][14]
-
Toxicity Mitigation: N-oxidation is often a detoxification pathway for xenobiotics containing a pyridine ring.[15] Intentionally creating the N-oxide can sometimes lead to a metabolite with a better safety profile than the parent drug.
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The Untapped Potential in Coordination Chemistry: A Technical Guide to 2-Pyridineethanol, 1-oxide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the prospective coordination chemistry of 2-Pyridineethanol, 1-oxide, a ligand of significant untapped potential. While direct experimental data on its metal complexes are nascent, this document synthesizes information from the well-established coordination chemistry of pyridine-N-oxides and amino alcohols to forecast its behavior. We will explore its structural attributes, predict its coordination modes, and outline synthetic and characterization strategies. This guide aims to provide a foundational framework for researchers venturing into the rich and promising area of metal complexes derived from this compound, with potential applications in catalysis, materials science, and medicinal chemistry.
Introduction: The Allure of a Bifunctional Ligand
In the vast landscape of coordination chemistry, the design and synthesis of ligands with tailored properties remain a cornerstone of innovation. This compound, presents itself as a compelling candidate for the development of novel metal complexes. Its structure uniquely combines two potent donor functionalities: the N-oxide group, a well-documented strong coordinator to a variety of metal ions, and a terminal hydroxyl group, which can participate in coordination through its oxygen atom. This bifunctionality opens the door to a range of coordination modes, from simple monodentate interactions to the formation of stable chelate rings and intricate polynuclear architectures.
The pyridine-N-oxide moiety is known to form stable complexes with a wide array of transition metals, lanthanides, and actinides, primarily through its oxygen atom.[1][2] The N-O bond in pyridine-N-oxides possesses a unique electronic structure, acting as a strong electron donor.[3] The introduction of the ethanol substituent at the 2-position introduces a secondary potential coordination site, the hydroxyl group. The proximity of these two donor groups suggests a strong predisposition for chelation, forming a stable five-membered ring with a coordinated metal center. This chelate effect is a powerful driving force in the formation of stable metal complexes.
This guide will provide a comprehensive overview of the potential coordination chemistry of this compound, drawing parallels from established literature on related ligand systems. We will explore its synthesis, predict its coordination behavior, and provide a roadmap for the synthesis and characterization of its metal complexes.
The Ligand: this compound at a Glance
This compound can be synthesized through the oxidation of 2-Pyridineethanol. A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane.[4]
Table 1: Physicochemical Properties of 2-Pyridineethanol
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Appearance | Expected to be a solid or viscous liquid |
| Key Functional Groups | Pyridine-N-oxide, Hydroxyl |
| Potential Donor Atoms | N-oxide Oxygen, Hydroxyl Oxygen |
The presence of both a hard donor (N-oxide oxygen) and a borderline donor (hydroxyl oxygen) according to Hard and Soft Acids and Bases (HSAB) theory suggests that this compound will be a versatile ligand, capable of coordinating with a wide range of metal ions.
Predicted Coordination Chemistry
The coordination behavior of this compound is anticipated to be rich and varied, primarily dictated by the nature of the metal ion, the reaction conditions, and the stoichiometry of the reactants.
Coordination Modes
Based on the functionalities present, several coordination modes can be envisaged:
-
Monodentate Coordination: The ligand could coordinate to a metal center solely through the N-oxide oxygen atom, which is generally the stronger donor. This is a common coordination mode for simple pyridine-N-oxides.[5]
-
Bidentate Chelating Coordination: The most probable and intriguing coordination mode is bidentate chelation, involving both the N-oxide oxygen and the hydroxyl oxygen. This would lead to the formation of a thermodynamically stable five-membered chelate ring.
-
Bridging Coordination: The ligand could act as a bridge between two or more metal centers. This could occur in several ways:
-
The N-oxide oxygen could bridge two metal ions.
-
The deprotonated hydroxyl group (alkoxide) could bridge two metal centers.
-
The ligand could bridge in a head-to-tail fashion, with the N-oxide coordinating to one metal and the hydroxyl group to another.
-
The following diagram illustrates these potential coordination modes.
Caption: A general workflow for synthesizing metal complexes.
Step-by-Step Methodology (Hypothetical Synthesis of a Cu(II) Complex):
-
Ligand Solution: Dissolve one equivalent of this compound in warm methanol.
-
Metal Salt Solution: In a separate flask, dissolve 0.5 equivalents of copper(II) chloride dihydrate in methanol.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change is expected upon complex formation.
-
Reaction Conditions: The reaction mixture may be stirred at room temperature or gently refluxed for several hours to ensure completion.
-
Isolation: The resulting solution can be filtered to remove any impurities and then allowed to slowly evaporate at room temperature to yield crystals suitable for X-ray diffraction. Alternatively, the product may precipitate out of solution and can be collected by filtration.
-
Purification: The isolated solid should be washed with a small amount of cold solvent to remove any unreacted starting materials and then dried under vacuum.
Characterization Techniques: Unveiling the Structure
A suite of analytical techniques will be essential to unequivocally determine the structure and properties of the synthesized complexes.
Table 2: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations for this compound Complexes |
| Infrared (IR) Spectroscopy | Identify functional groups and coordination | A significant redshift of the N-O stretching vibration (typically around 1250 cm⁻¹ in the free ligand) upon coordination to a metal. [1]Changes in the O-H stretching frequency may indicate coordination of the hydroxyl group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the structure in solution | Shifts in the chemical shifts of the pyridine ring protons and the methylene protons of the ethanol arm upon coordination. For diamagnetic complexes, ¹H and ¹³C NMR will be informative. |
| Single-Crystal X-ray Diffraction | Determine the solid-state structure | Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. The M-O-N angle in pyridine-N-oxide complexes is typically around 130°. [5] |
| Elemental Analysis | Determine the elemental composition | Confirms the empirical formula of the synthesized complex. |
| UV-Vis Spectroscopy | Investigate electronic properties | The appearance of new absorption bands in the visible region can be attributed to d-d transitions or ligand-to-metal charge transfer (LMCT) bands, which are often responsible for the color of transition metal complexes. [1] |
| Magnetic Susceptibility | Determine the magnetic properties | For paramagnetic complexes, this technique provides information about the number of unpaired electrons and can help to elucidate the electronic structure of the metal center. |
Potential Applications: A Glimpse into the Future
While speculative, the potential applications of metal complexes of this compound can be inferred from the known utility of related compounds.
-
Catalysis: Pyridine-based ligands are widely used in catalysis. The new complexes could be explored as catalysts for oxidation, reduction, or cross-coupling reactions.
-
Materials Science: The ability of the ligand to form polynuclear structures could lead to the development of new coordination polymers with interesting magnetic or photoluminescent properties.
-
Bioinorganic Chemistry and Drug Development: Many metal complexes exhibit biological activity. The presence of the N-oxide functionality, which is found in some biologically active molecules, makes these complexes interesting candidates for antimicrobial or anticancer screening. Zinc pyrithione, a complex of a substituted pyridine-N-oxide, is a well-known antifungal and antibacterial agent. [5]
Conclusion: A Call to Exploration
This compound stands as a promising, yet underexplored, ligand in the field of coordination chemistry. Its inherent bifunctionality, combining the robust coordinating ability of the pyridine-N-oxide with the versatility of a hydroxyl group, paves the way for the synthesis of a diverse range of metal complexes with novel structures and properties. This guide has laid out a theoretical and practical framework to inspire and facilitate research in this exciting area. The systematic exploration of the coordination chemistry of this compound is not merely an academic exercise but holds the potential to unlock new discoveries in catalysis, materials science, and medicinal chemistry. The scientific community is encouraged to embark on this journey of discovery.
References
- Transition metal complexes of pyridine-N-oxides. Grokipedia. [URL: https://grokipedia.org/transition-metal-complexes-of-pyridine-n-oxides/]
- Transition metal complexes of pyridine-N-oxides. Wikiwand. [URL: https://www.wikiwand.com/en/Transition_metal_complexes_of_pyridine-N-oxides]
- Transition metal complexes of pyridine-N-oxides. Wikipedia. [URL: https://en.wikipedia.org/wiki/Transition_metal_complexes_of_pyridine-N-oxides]
- A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters. [URL: https://www.chinesechemaletters.com/article/doi/10.1016/S1001-8417(02)80028-2]
- Synthesis process of pyridine-N-oxide. Google Patents. [URL: https://patents.google.
- Recent trends in the chemistry of pyridine N-oxides. ARKAT USA. [URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2001/i/general-papers/242-268/]
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- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
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Methodological & Application
Application Notes & Protocols: Leveraging 2-Pyridineethanol, 1-oxide in Modern Organic Synthesis
Abstract
This document provides an in-depth technical guide on the synthetic applications of 2-Pyridineethanol, 1-oxide. Moving beyond a simple catalog of reactions, we explore the nuanced reactivity conferred by the interplay of the N-oxide functionality and the hydroxyethyl side chain. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to utilize this versatile building block for the construction of complex molecular architectures. We will dissect the electronic perturbations induced by the N-oxide group, detail protocols for its strategic introduction and removal, and provide step-by-step methodologies for key transformations including C-H functionalization and side-chain manipulation.
Introduction: The Unique Chemical Profile of this compound
Pyridine N-oxides are a versatile class of heterocyclic compounds that serve as powerful intermediates in organic synthesis.[1] The introduction of an oxygen atom onto the pyridine nitrogen fundamentally alters the electronic landscape of the ring, transforming its reactivity profile.[2] In the case of this compound, this modification is coupled with a synthetically valuable ethanol side chain, creating a bifunctional molecule with significant potential.
The N-oxide group exerts a dual electronic effect: it acts as a strong σ-electron withdrawing group due to the electronegativity of oxygen, and a powerful π-electron donor through resonance.[2] This unique combination deactivates the ring towards electrophilic substitution compared to pyridine but strongly activates the C2 and C4 positions for nucleophilic attack and C-H functionalization.[3][4] The adjacent ethanol moiety provides a handle for a plethora of classical alcohol transformations, enabling the extension and diversification of molecular scaffolds. This guide will illuminate how these features can be strategically exploited.
Sources
Introduction: Unveiling the Potential of a Functionalized N-Oxide
An Application Guide to 2-Pyridineethanol, 1-oxide as a Novel Oxidizing Agent in Homogeneous Catalysis
Heterocyclic N-oxides, particularly pyridine N-oxides, represent a versatile class of reagents in modern organic synthesis. Their utility extends beyond being mere intermediates; they serve as powerful directing groups for C-H functionalization and, critically, as mild and selective oxygen transfer agents in a multitude of catalytic processes. The N-O bond, with a bond dissociation energy of approximately 63.3 kcal/mol for the parent pyridine N-oxide, is sufficiently labile to participate in oxidative transformations, regenerating the active state of a catalyst.
This guide focuses on a specific, yet underexplored, member of this family: This compound . While the broader class of pyridine N-oxides has seen extensive use, the unique structural features of this particular molecule suggest novel applications and advantages in catalysis. The presence of a hydroxyethyl group at the 2-position introduces a new dimension of functionality. This hydroxyl moiety can influence the molecule's solubility in polar protic solvents, and more intriguingly, it may act as a hemilabile ligand, coordinating to a metal center and potentially modulating the kinetics and selectivity of the catalytic cycle. This internal coordination could stabilize key intermediates or facilitate the crucial oxygen transfer step.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals interested in exploring the application of this compound as an oxidizing agent. We will provide a detailed protocol for its synthesis, delve into its proposed mechanistic role in a representative catalytic system, and offer a step-by-step protocol for its application in the palladium-catalyzed oxidation of alcohols.
Part 1: Synthesis of this compound
The first crucial step is the preparation of the N-oxide from its commercially available precursor, 2-Pyridineethanol. The oxidation of the pyridine nitrogen is a well-established transformation, often accomplished with peroxy acids. Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and highly effective reagent for this purpose.
Protocol 1: Synthesis of this compound from 2-Pyridineethanol
This protocol details the oxidation of 2-Pyridineethanol using m-CPBA. The reaction is typically clean and proceeds with high conversion.
Table 1: Reagents and Materials for Synthesis
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier Example |
| 2-Pyridineethanol | C₇H₉NO | 123.15 | 98% | Sigma-Aldrich |
| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | ≤77% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS Grade | VWR |
| Celite® | - | - | - | Sigma-Aldrich |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Pyridineethanol (5.0 g, 40.6 mmol, 1.0 eq.). Dissolve the starting material in 100 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature to 0 °C.
-
Addition of Oxidant: In a separate beaker, dissolve m-CPBA (≤77%, 11.7 g, ~52.8 mmol, 1.3 eq.) in 50 mL of DCM. Add this solution dropwise to the stirred solution of 2-Pyridineethanol over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Expert Insight: The slow, controlled addition of m-CPBA is crucial to manage the exothermicity of the reaction and prevent potential side reactions. The use of a slight excess of the oxidant ensures complete conversion of the starting material.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in DCM. The product, being more polar, will have a lower Rf value than the starting material.
-
Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C. A white precipitate of meta-chlorobenzoic acid will be present. Quench the excess peroxy acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution of 5-15% methanol in DCM to afford this compound as a viscous oil or a low-melting solid.
Part 2: Mechanistic Insights into Catalytic Oxidation
This compound can function as a terminal oxidant in various catalytic cycles, most notably in palladium-catalyzed oxidations. In these reactions, the N-oxide serves to re-oxidize the palladium catalyst from its reduced Pd(0) state back to the active Pd(II) state, allowing the catalytic cycle to continue. A prime example is the oxidation of alcohols to aldehydes or ketones.
Proposed Catalytic Cycle for Alcohol Oxidation
The mechanism for the Pd(OAc)₂/pyridine-catalyzed aerobic oxidation of alcohols has been studied, and a similar cycle can be proposed for a system using this compound as the stoichiometric oxidant.[1]
-
Ligand Exchange: The active Pd(II) catalyst undergoes ligand exchange with the alcohol substrate to form a palladium(II)-alkoxide intermediate.
-
β-Hydride Elimination: This is often the turnover-limiting step. The palladium-alkoxide intermediate undergoes β-hydride elimination to yield the desired carbonyl product (aldehyde or ketone) and a palladium(II)-hydride species.
-
Reductive Elimination: The palladium(II)-hydride species can reductively eliminate to form Pd(0) and a proton source.
-
Catalyst Re-oxidation: The crucial step involving our reagent of interest. The Pd(0) species is oxidized back to the active Pd(II) state by this compound. The N-oxide transfers its oxygen atom to the Pd(0) center, which is then followed by ligand exchange to regenerate the active catalyst and release 2-Pyridineethanol as the byproduct.
Caption: Proposed catalytic cycle for Pd-catalyzed alcohol oxidation.
Part 3: Application Protocols and Data
This section provides a general protocol for the use of this compound as an oxidant in the palladium-catalyzed oxidation of a model substrate, benzyl alcohol.
Protocol 2: Palladium-Catalyzed Oxidation of Benzyl Alcohol
This protocol is a representative procedure and may require optimization for different substrates.
Table 2: Reagents and Materials for Catalytic Oxidation
| Reagent/Material | Formula | MW ( g/mol ) | Purity/Grade |
| Benzyl Alcohol | C₇H₈O | 108.14 | ≥99% |
| This compound | C₇H₉NO₂ | 139.15 | As synthesized |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 98% |
| Toluene | C₇H₈ | 92.14 | Anhydrous |
| Molecular Sieves, 3Å | - | - | Activated |
Experimental Workflow Diagram:
Sources
Application Note and Protocol: N-Oxidation of 2-Pyridineethanol
Introduction
Pyridine N-oxides are a pivotal class of heterocyclic compounds that serve as versatile intermediates in organic synthesis and drug development.[1][2] The introduction of an N-oxide functionality significantly alters the electronic properties of the pyridine ring, rendering it more susceptible to both electrophilic and nucleophilic substitution, thereby expanding its synthetic utility.[2][3][4] This application note provides a detailed protocol for the N-oxidation of 2-pyridineethanol, a common starting material in the synthesis of various biologically active molecules. The presence of the primary alcohol in the C2-position necessitates careful selection of the oxidizing agent to ensure chemoselectivity and prevent over-oxidation. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance, field-proven insights, and robust safety protocols.
Reaction Principle and Mechanistic Overview
The N-oxidation of pyridine derivatives involves the transfer of an oxygen atom to the lone pair of electrons on the pyridine nitrogen.[2] This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a carboxylic acid like acetic acid.[3][5][6] The reaction with a peroxy acid proceeds through a concerted mechanism where the electrophilic oxygen of the peroxy acid is attacked by the nucleophilic nitrogen of the pyridine.
The 2-hydroxyethyl substituent on the pyridine ring is an electron-donating group, which can influence the reactivity of the nitrogen atom. However, it also introduces a potential site for side reactions, such as oxidation of the alcohol to an aldehyde or carboxylic acid, if harsh oxidizing conditions are employed. Therefore, the choice of oxidant and reaction conditions is critical to achieve a high yield of the desired N-oxide.
Visualization of the Reaction Mechanism
The following diagram illustrates the general mechanism for the N-oxidation of 2-pyridineethanol using a peroxy acid (RCO₃H).
Caption: N-Oxidation of 2-Pyridineethanol Mechanism.
(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.)
Comparative Analysis of Common Oxidizing Agents
Several reagents can be employed for the N-oxidation of pyridines. The choice of oxidant depends on factors such as substrate reactivity, desired selectivity, cost, and safety considerations.
| Oxidizing Agent | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Considerations |
| m-CPBA | Dichloromethane (DCM), Chloroform | 0 to RT | 2 - 24 h | 80 - 95 | High efficiency and selectivity; byproduct (m-CBA) can be easily removed by an aqueous basic wash.[2][7] |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70 - 90 | 3 - 24 h | 70 - 85 | Cost-effective and environmentally friendly; requires higher temperatures and longer reaction times.[6][8] Removal of acetic acid can be challenging.[9] |
| Oxone® (Potassium Peroxymonosulfate) | Water, Methanol | RT | 1 - 6 h | 75 - 90 | Inexpensive and relatively safe; a good alternative to peroxy acids.[9] |
| Peracetic Acid | Acetic Acid | 25 - 85 | 1 - 5 h | 75 - 90 | Potentially explosive at high concentrations and temperatures.[8] Requires careful handling.[10] |
Detailed Experimental Protocol: N-Oxidation using m-CPBA
This protocol details the N-oxidation of 2-pyridineethanol using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and efficient reagent for this transformation.[2]
Materials and Reagents
-
2-Pyridineethanol (98%+)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. Handle with care behind a safety shield. [10]
-
Perform the reaction in a well-ventilated fume hood. [11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [12]
-
Reactions involving peroxy compounds are exothermic. Maintain cooling to control the reaction temperature. [10]
-
Never distill the reaction mixture until all residual peroxides have been quenched. [10] A peroxide test (e.g., with starch-iodide paper) should be performed.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-oxidation of 2-pyridineethanol.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-pyridineethanol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Addition of m-CPBA: Slowly add m-CPBA (1.1-1.5 eq) to the reaction mixture in small portions over 15-30 minutes. Caution: The addition is exothermic; maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase is a mixture of ethyl acetate and methanol.
-
Workup - Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted m-CPBA. Stir vigorously for 15-20 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2-3 times to remove meta-chlorobenzoic acid), and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The resulting 2-pyridineethanol N-oxide is often obtained in high purity. If further purification is required, it can be achieved by column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate. Pyridine N-oxides are polar and can be hygroscopic.[6][13]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient amount of m-CPBA- Low reaction temperature or short reaction time- Deactivated m-CPBA | - Use a slight excess (1.2-1.5 eq) of m-CPBA.- Allow the reaction to stir longer at room temperature.- Use fresh, properly stored m-CPBA. |
| Formation of Byproducts | - Over-oxidation of the alcohol group- Reaction temperature too high | - Maintain a low temperature during the addition of m-CPBA.- Consider using a milder oxidizing agent if over-oxidation is significant. |
| Difficult Purification | - Product is highly polar and water-soluble- Residual meta-chlorobenzoic acid | - Use a more polar eluent system for column chromatography.- Ensure thorough washing with saturated NaHCO₃ during workup. |
Conclusion
The N-oxidation of 2-pyridineethanol is a fundamental and valuable transformation in synthetic organic chemistry. The protocol described herein, utilizing m-CPBA, provides a reliable and high-yielding method for the preparation of 2-pyridineethanol N-oxide. Careful attention to reaction conditions and safety precautions is paramount for a successful and safe execution of this procedure. The resulting N-oxide is a versatile intermediate, primed for further functionalization in the development of novel chemical entities.
References
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Formation of pyridine N-oxides - Química Organica.org. [Link]
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pyridine-n-oxide - Organic Syntheses Procedure. [Link]
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Recent trends in the chemistry of pyridine N-oxides - arkat usa. [Link]
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Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. Organic Process Research & Development. [Link]
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Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. RSC Advances. [Link]
- US5869678A - Oxidation of pyridine and derivatives - Google P
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Pyridine N-Oxide-structure - ChemTube3D. [Link]
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Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. [Link]
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Preparation of Pyridine N-oxide Derivatives in Microreactor - Periodica Polytechnica. [Link]
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Pyridine-N-oxide - Wikipedia. [Link]
-
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. - YouTube. [Link]
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9-n-BUTYL-1,2,3,4,5,6,7,8-OCTAHYDROACRIDIN-4-OL - Organic Syntheses Procedure. [Link]
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Pyridine N‐Oxide - ResearchGate. [Link]
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Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. Journal of the American Chemical Society. [Link]
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Pyridine N-Oxides - Baran Lab. [Link]
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Pyridine N-Oxide - Remote Oxidation And Rearrangement - ChemTube3D. [Link]
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Pyridine N-oxide derivatives - Organic Chemistry Portal. [Link]
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Common methods for oxidizing pyridines/quinolines and reducing N‐oxides. - ResearchGate. [Link]
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Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles - Organic Syntheses Procedure. [Link]
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Journey Describing Applications of Oxone in Synthetic Chemistry | Chemical Reviews. [Link]
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INNOVATING SCIENCE®. [Link]
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A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate - Organic Chemistry Portal. [Link]
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-
Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production P - CHIMIA. [Link]
-
A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. Synthetic Communications. [Link]
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A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters. [Link]
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Synthesis of 2-substituted pyridines from pyridine N-oxides - ResearchGate. [Link]
-
Preparation and Alkylation of N-Oxide Pyridine : r/OrganicChemistry - Reddit. [Link]
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Synthesis of N-oxides of pyridines and related compounds - Organic Chemistry Portal. [Link]
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Application Notes and Protocols for the Deoxygenation of 2-Pyridineethanol, 1-oxide
Introduction: The Strategic Importance of Deoxygenation in Pyridine Chemistry
In the landscape of pharmaceutical and materials science research, pyridine scaffolds are of paramount importance. The strategic manipulation of their electronic properties and substitution patterns is a cornerstone of modern synthetic chemistry. Pyridine N-oxides, such as 2-Pyridineethanol, 1-oxide, serve as versatile intermediates, offering a unique reactivity profile compared to their parent pyridines. The N-oxide moiety activates the pyridine ring towards various transformations, including nucleophilic and electrophilic substitutions, often with regioselectivity that is complementary to that of the parent heterocycle.[1]
The deoxygenation of pyridine N-oxides is a critical step to access the final desired pyridine derivatives after such functionalization has been achieved. This process, while conceptually simple—the removal of an oxygen atom—requires careful consideration of reagents and conditions to ensure high yields and chemoselectivity, particularly when sensitive functional groups, such as the hydroxyl group in this compound, are present. This guide provides an in-depth analysis of robust and field-proven protocols for the deoxygenation of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, offering not just a set of instructions, but a comprehensive understanding of the chemical transformations involved.
Method 1: Deoxygenation using Phosphorus Trichloride (PCl₃)
Phosphorus(III) reagents are classic and highly effective for the deoxygenation of N-oxides. Among them, phosphorus trichloride (PCl₃) is a powerful and cost-effective choice. The high oxophilicity of phosphorus drives the reaction forward, resulting in the formation of a stable phosphorus(V) species.
Causality Behind Experimental Choices
The choice of PCl₃ is predicated on its high reactivity, which allows for rapid and efficient deoxygenation, often at room temperature.[1] The mechanism involves the nucleophilic attack of the N-oxide oxygen onto the electrophilic phosphorus atom of PCl₃. This is followed by the elimination of phosphoryl chloride (POCl₃) and the desired deoxygenated pyridine. The presence of a hydroxyl group in the substrate necessitates careful control of the reaction conditions to avoid potential side reactions, such as chlorination of the alcohol. However, the deoxygenation of N-oxides with PCl₃ is generally chemoselective and does not affect alcohol functionalities under controlled conditions.
Experimental Protocol
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add phosphorus trichloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition. The reaction is often exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C to neutralize the acidic byproducts. Be cautious as gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude 2-Pyridineethanol can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Presentation
| Parameter | Condition | Rationale |
| Reagent | Phosphorus Trichloride (PCl₃) | High oxophilicity drives the reaction to completion. |
| Stoichiometry | 1.1 - 1.5 equivalents | A slight excess ensures complete conversion of the starting material. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent, good solubility for reactants, and easy to remove. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes potential side reactions. |
| Reaction Time | 0.5 - 2 hours | Typically rapid; monitored by TLC. |
| Workup | Aqueous NaHCO₃ quench | Neutralizes acidic byproducts and facilitates extraction. |
| Purification | Column Chromatography | Removes inorganic salts and any minor impurities. |
Visualization: Mechanism of Deoxygenation with PCl₃
Caption: Mechanism of PCl₃ deoxygenation.
Method 2: Catalytic Deoxygenation using Triphenylphosphine and an Iodine Catalyst
For substrates that may be sensitive to strong Lewis acids like PCl₃, a milder catalytic system employing triphenylphosphine (PPh₃) in the presence of a catalyst such as iodine (I₂) offers an excellent alternative. This method is known for its high chemoselectivity.
Causality Behind Experimental Choices
Triphenylphosphine is a milder reducing agent than PCl₃. The reaction is catalyzed by iodine, which activates the N-oxide. The proposed mechanism involves the formation of an iodophosphonium species which then reacts with the N-oxide. The driving force for this reaction is the formation of the very stable triphenylphosphine oxide (TPPO) byproduct. This method is particularly advantageous when other reducible functional groups are present in the molecule.
Experimental Protocol
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (MeCN), add triphenylphosphine (1.1 - 1.5 eq) and a catalytic amount of iodine (0.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to reflux. Monitor the reaction progress by TLC.
-
Workup:
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any remaining iodine, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: The primary challenge in this method is the removal of the triphenylphosphine oxide (TPPO) byproduct.
-
Crystallization: TPPO is often crystalline and can sometimes be removed by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes).[2]
-
Chromatography: If the product and TPPO have sufficiently different polarities, they can be separated by silica gel column chromatography. Using a solvent system like DCM/acetone may facilitate better separation.[2]
-
Precipitation with Metal Salts: TPPO can be precipitated from polar organic solvents by the addition of zinc chloride (ZnCl₂).[3]
-
Data Presentation
| Parameter | Condition | Rationale |
| Reagents | PPh₃ (1.1-1.5 eq), I₂ (0.1 eq) | Mild and chemoselective deoxygenation system. |
| Solvent | Anhydrous Acetonitrile (MeCN) | Polar aprotic solvent suitable for the reaction. |
| Temperature | Room Temperature to Reflux | Reaction rate can be controlled by temperature. |
| Reaction Time | 1 - 12 hours | Monitored by TLC. |
| Workup | Na₂S₂O₃ wash | Removes the iodine catalyst. |
| Purification | Crystallization or Chromatography | Essential for the removal of the TPPO byproduct. |
Visualization: Experimental Workflow for PPh₃/I₂ Deoxygenation
Caption: Workflow for PPh₃/I₂ deoxygenation.
Trustworthiness: Self-Validating Systems
The protocols described above are designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: The use of Thin-Layer Chromatography (TLC) is crucial to track the consumption of the starting material and the formation of the product. This allows for precise determination of the reaction endpoint, preventing over-reaction or incomplete conversion.
-
Product Characterization: The identity and purity of the final product, 2-Pyridineethanol, should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl group and the disappearance of the N-oxide bond.
-
-
Byproduct Identification: In the case of the PPh₃/I₂ method, the successful removal of triphenylphosphine oxide should be confirmed by NMR or other appropriate analytical methods.
By adhering to these analytical practices, researchers can have high confidence in the outcome of the deoxygenation reaction.
Conclusion
The deoxygenation of this compound is a key transformation for accessing the synthetically valuable 2-Pyridineethanol. The choice of method depends on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups. The PCl₃ method is rapid and efficient for large-scale synthesis, while the PPh₃/I₂ system offers a milder alternative with high chemoselectivity. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently and successfully perform this important reaction.
References
-
ResearchGate. Deoxygenation of pyridine N‐oxides. [Link]
-
ResearchGate. Deoxygenation of 2‐benzylpyridine. PCl3 (2 equiv) in toluene at 25 °C.... [Link]
-
Organic Chemistry Portal. Deoxygenation of Aza-aromatics. [Link]
- Google Patents. US6258955B1 - Process for preparing 2-piperidineethanol compounds.
-
ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]
- Google Patents.
- Google Patents. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine.
-
European Patent Office. PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS - EP 1131289 B1. [Link]
- Google Patents. US6011181A - Triphenylphosphine oxide complex process.
-
Organic Chemistry Portal. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. [Link]
-
ResearchGate. Photocatalytic Deoxygenation of N–O bonds with Rhenium Complexes: from the Reduction of Nitrous Oxide to Pyridine N-Oxides. [Link]
-
RSC Publishing. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. [Link]
-
ACS Publications. Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. [Link]
-
ResearchGate. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]
-
Wiley Online Library. Proton‐Coupled Electron Transfer Deoxygenation of Pyridine N‐Oxide: A Mechanistic Study. [Link]
-
Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]
-
University of Rochester Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]
-
Baran Lab. Pyridine N-Oxides. [Link]
- Google P
-
Arkat USA. Recent trends in the chemistry of pyridine N-oxides. [Link]
-
ResearchGate. How we can remove triphenylphosphine oxide from mitsunobu mixture without column?. [Link]
Sources
Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in 2-Pyridineethanol, 1-Oxide
Abstract
This document provides a comprehensive technical guide for the chemical modification of the primary hydroxyl group in 2-Pyridineethanol, 1-oxide. As a versatile bifunctional molecule, its strategic functionalization is a critical step in the synthesis of advanced pharmaceutical intermediates, ligands, and novel materials. We present detailed protocols for key transformations—esterification, etherification, and conversion to sulfonate esters—while elucidating the underlying chemical principles and the unique influence of the pyridine N-oxide moiety on reactivity and reaction outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic building block.
Introduction: The Synthetic Potential of this compound
This compound is a heterocyclic compound distinguished by two key functional groups: a primary alcohol and a pyridine N-oxide. This combination imparts a unique reactivity profile that makes it an attractive starting material for synthetic chemistry.
-
The Primary Hydroxyl Group: As one of the most versatile functional groups in organic chemistry, the hydroxyl (-OH) group serves as a key handle for a vast array of chemical transformations, including oxidation, reduction, and substitution.[1] Its ability to be converted into esters, ethers, and good leaving groups allows for the facile introduction of diverse molecular fragments.
-
The Pyridine N-Oxide Moiety: The N-oxide functionality significantly modulates the electronic properties of the pyridine ring. The oxygen atom acts as a strong electron-donating group through resonance, which activates the C4 (para) and C2 (ortho) positions for electrophilic substitution, a reaction that is notoriously difficult on the parent pyridine.[2] Conversely, it also serves as a protecting group for the nitrogen lone pair, preventing quaternization side reactions under many conditions. This electronic influence is crucial when designing synthetic strategies, as it can affect the reactivity of the side-chain hydroxyl group and dictate the choice of reagents and conditions.[2][3]
This guide focuses exclusively on the selective functionalization of the hydroxyl group, providing robust protocols that preserve the integrity of the N-oxide ring system.
Core Functionalization Strategies & Mechanistic Rationale
The primary alcohol of this compound can be readily converted into a variety of other functional groups. We will detail three cornerstone transformations: Esterification, Etherification, and Tosylation.
Workflow Overview
The following diagram illustrates the primary synthetic pathways originating from this compound that are detailed in this guide.
Caption: Key functionalization pathways for this compound.
Protocol I: Acyl-Group Installation via Esterification
Esterification is a fundamental method for protecting the hydroxyl group or for introducing a specific acyl moiety as part of a larger molecular design. The reaction of alkylpyridine N-oxides with carboxylic acid anhydrides to form esters is a well-established and high-yielding process.[4]
Method A: Using an Acid Chloride
This protocol is highly efficient for converting the alcohol into an ester using an acyl chloride and a non-nucleophilic base.
Scientific Rationale: The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acid chloride. A tertiary amine base, such as triethylamine (TEA), is essential to scavenge the HCl byproduct, which would otherwise protonate the pyridine N-oxide or the starting alcohol, rendering them non-nucleophilic. Dichloromethane (DCM) is an excellent solvent as it is inert and solubilizes both the polar starting material and the less polar product.
Reaction Scheme:
Caption: Esterification using an acid chloride and triethylamine.
Detailed Protocol:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise to the stirred solution.
-
Reagent Addition: Slowly add the desired acid chloride (R-COCl, 1.2 eq) dropwise. A precipitate of triethylammonium chloride may form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 10% MeOH in DCM).
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester.
| Parameter | Condition | Rationale |
| Stoichiometry | 1.2 eq Acid Chloride, 1.5 eq TEA | Ensures complete consumption of starting material and effective HCl scavenging. |
| Temperature | 0 °C to Room Temp. | Controls the initial exothermic reaction and allows for completion at RT. |
| Solvent | Anhydrous DCM | Inert solvent that provides good solubility for reactants and products. |
| Typical Yield | >90% | Highly efficient and reliable transformation. |
Protocol II: Alkyl-Group Installation via Williamson Ether Synthesis
This classic method allows for the formation of an ether linkage by reacting the corresponding alkoxide with an alkyl halide.
Scientific Rationale: The protocol involves a two-step, one-pot process. First, a strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the primary alcohol, forming a sodium alkoxide intermediate. This step is critical as it dramatically increases the nucleophilicity of the oxygen atom. Second, the alkoxide performs an Sₙ2 reaction with a primary or secondary alkyl halide (R-X) to form the ether. Anhydrous and aprotic conditions are mandatory, as NaH reacts violently with water and any protic solvent would quench the alkoxide intermediate.
Reaction Scheme:
Caption: Williamson ether synthesis workflow.
Detailed Protocol:
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH, 1.5 eq) in mineral oil.
-
Washing: Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil, carefully decanting the hexanes each time.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the washed NaH. Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF. Add this solution dropwise to the stirred NaH suspension. (Caution: H₂ gas evolution). Stir at 0 °C for 30 minutes after the addition is complete.
-
Reagent Addition: Add the alkyl halide (R-X, 1.3 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.
-
Work-up:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of water or methanol to destroy any excess NaH.
-
Add water and extract the product with ethyl acetate (x3).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
-
Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete and irreversible deprotonation. |
| Alkyl Halide | R-I > R-Br > R-Cl | Reactivity follows Sₙ2 trends. Iodides are most reactive. |
| Solvent | Anhydrous THF | Aprotic polar solvent stabilizes the alkoxide and dissolves reactants. |
| Typical Yield | 60-85% | Yield is dependent on the reactivity of the alkyl halide. |
Protocol III: Activation of the Hydroxyl Group via Tosylation
Converting the hydroxyl group into a p-toluenesulfonate (tosylate) ester is a critical activation step. The tosylate is an excellent leaving group, transforming the alcohol into a substrate ready for nucleophilic substitution reactions.
Scientific Rationale: The lone pair of the hydroxyl oxygen attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). Pyridine is often used as both the solvent and the base. It serves to catalyze the reaction and to neutralize the HCl generated, forming pyridinium hydrochloride. The reaction is typically run at low temperatures to prevent unwanted side reactions, such as the elimination of the alcohol to form 2-vinylpyridine, 1-oxide, although this is less favorable for primary alcohols.[5]
Reaction Scheme:
Caption: Tosylation for hydroxyl group activation.
Detailed Protocol:
-
Preparation: Add this compound (1.0 eq) to a flame-dried flask under an inert atmosphere.
-
Dissolution: Dissolve the alcohol in anhydrous pyridine (used as solvent and base) and cool the solution to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 4-6 hours. The reaction mixture may become a thick slurry due to the precipitation of pyridinium hydrochloride.
-
Work-up:
-
Pour the reaction mixture into a beaker of ice-water and stir for 30 minutes to precipitate the product and dissolve the pyridinium salt.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water, followed by a small amount of cold diethyl ether to aid in drying.
-
-
Purification: The filtered solid is often pure enough for subsequent steps. If necessary, it can be recrystallized (e.g., from an ethanol/water mixture).
| Parameter | Condition | Rationale |
| Reagent | p-Toluenesulfonyl Chloride (TsCl) | Forms a stable, highly effective leaving group. |
| Solvent/Base | Anhydrous Pyridine | Acts as a catalyst and scavenges the HCl byproduct. |
| Temperature | 0 °C | Minimizes side reactions and ensures selective O-sulfonylation. |
| Typical Yield | >85% | Generally a clean and high-yielding reaction. |
Conclusion and Future Directions
The protocols detailed herein provide a robust and reliable foundation for the functionalization of this compound. By leveraging these fundamental transformations, researchers can access a wide array of novel derivatives. The resulting esters, ethers, and activated tosylates are valuable intermediates, poised for further elaboration in multi-step syntheses. The tosylate, in particular, opens the door to a variety of nucleophilic substitution reactions, allowing for the introduction of azides, nitriles, thiols, and other functional groups, further expanding the synthetic utility of this versatile building block. Careful consideration of the electronic nature of the N-oxide is paramount for success in all synthetic endeavors.
References
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-
Mosher, H. S., & Jorgensen, M. J. (1962). Pyridine-N-oxide. Organic Syntheses, 42, 91. [Link]
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Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]
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Chemistry - The Central Science. (2020, March 1). Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Hydroxyethyl)pyridine. PubChem Compound Database. [Link]
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-
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-
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Meanwell, N. A. (2018). Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. Journal of Medicinal Chemistry, 61(23), 10321–10371. [Link]
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Palladium-Catalyzed Cross-Coupling with Pyridine N-Oxides: A Comprehensive Guide to Mechanism and Protocol
An Application Guide for Researchers
Abstract
The functionalization of pyridine scaffolds is a cornerstone of modern drug discovery and materials science.[1][2][3] However, the inherent electron-deficient nature of the pyridine ring poses significant challenges to direct electrophilic substitution.[4] The conversion of pyridines to their corresponding N-oxides dramatically alters their reactivity, transforming them into versatile substrates for a range of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the mechanisms, applications, and detailed protocols for leveraging pyridine N-oxides in C-C and C-heteroatom bond formation, with a focus on direct C-H functionalization and Suzuki coupling. We will explore the causality behind experimental choices, provide validated, step-by-step protocols, and discuss the final, crucial step of deoxygenation to yield the desired substituted pyridine products.
The Strategic Advantage of the N-Oxide Moiety
The transformation of the pyridine nitrogen to an N-oxide is a simple yet powerful strategic move. This modification serves two primary purposes in the context of palladium catalysis:
-
Electronic Activation : The N-oxide group is a strong resonance-donating group, which increases the electron density of the pyridine ring, particularly at the C2 and C4 positions. This activation facilitates electrophilic attack by a palladium catalyst, a key step in C-H functionalization pathways.[5]
-
Directing Group Functionality : The oxygen atom of the N-oxide acts as a coordinating site for the palladium catalyst, pre-organizing the transition state and directing C-H activation with high regioselectivity to the C2 position.[6][7] This chelation assistance is critical for achieving predictable and efficient functionalization without the need for pre-installed leaving groups.
The overall synthetic strategy is a powerful, multi-step process that allows for the construction of complex, functionalized pyridines from simple starting materials.
Caption: Cooperative catalysis in direct arylation of pyridine N-oxide.
Suzuki-Miyaura Coupling: The Classic Pathway
For substrates like halopyridine N-oxides, the more traditional Suzuki-Miyaura cross-coupling mechanism is operative. This pathway is particularly useful when direct C-H activation is not feasible or desired.
-
Oxidative Addition : A Pd(0) species inserts into the carbon-halogen bond (e.g., C-Br) of the pyridine N-oxide to form a Pd(II) complex.
-
Transmetalation : The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
This approach provides an alternative for synthesizing aryl-substituted pyridine N-oxides, especially from readily available 2- or 3-bromopyridine N-oxides. [8][9]
Application Notes & Protocols
The following sections provide detailed protocols for common and powerful cross-coupling reactions involving pyridine N-oxides.
Direct C-H Arylation of Pyridine N-Oxide with Aryl Bromides
Application Note: This protocol is highly effective for the direct coupling of pyridine N-oxides with various aryl and heteroaryl bromides. [10]The reaction relies on an oxidant, typically silver carbonate (Ag₂CO₃), to regenerate the active Pd(II) catalyst. [11][12]The choice of solvent and temperature is critical; polar aprotic solvents like DMF or 1,4-dioxane are commonly used at elevated temperatures. The reaction generally shows good tolerance for both electron-donating and electron-withdrawing groups on both coupling partners. [10] Detailed Protocol:
-
Reaction Setup : To a dry Schlenk tube equipped with a magnetic stir bar, add pyridine N-oxide (0.5 mmol, 1.0 equiv.), the aryl bromide (0.6 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%), and silver(I) carbonate (Ag₂CO₃, 1.0 mmol, 2.0 equiv.).
-
Solvent Addition : Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen). Add 3 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction Conditions : Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and silver salts. Wash the pad with additional ethyl acetate (10 mL).
-
Purification : Combine the organic filtrates and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-arylpyridine N-oxide product.
| Substrate (Pyridine N-oxide) | Coupling Partner (Ar-Br) | Additive | Yield (%) | Reference |
| Pyridine N-oxide | 4-Bromotoluene | Ag₂CO₃ | 91 | [10] |
| 4-Methoxypyridine N-oxide | 4-Bromotoluene | Ag₂CO₃ | 85 | [10] |
| 4-Nitropyridine N-oxide | 4-Bromotoluene | Ag₂CO₃ | 78 | [10] |
| Pyridine N-oxide | 1-Bromo-4-fluorobenzene | Ag₂CO₃ | 89 | [11] |
| Pyridine N-oxide | 2-Bromothiophene | Ag₂CO₃ | 75 | [13] |
Table 1: Representative yields for direct C-H arylation of pyridine N-oxides.
Ligand-Free Suzuki Coupling of Bromopyridine N-Oxides in Water
Application Note: This protocol provides a practical and environmentally friendly method for the Suzuki coupling of 2- or 3-bromopyridine N-oxides with arylboronic acids. [8][9]The reaction proceeds efficiently in pure water without the need for an external phosphine ligand, which simplifies purification and reduces cost. The choice of base is critical, with organic bases like diisopropylamine often providing superior results to inorganic bases in this system. [8]The reaction is typically fast, often reaching completion within an hour. [9] Detailed Protocol:
-
Reagent Preparation : In a round-bottom flask, dissolve the arylboronic acid (0.75 mmol, 1.5 equiv.) and the bromopyridine N-oxide (0.5 mmol, 1.0 equiv.) in 5 mL of deionized water.
-
Catalyst and Base Addition : To the stirring solution, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%) followed by diisopropylamine (1.5 mmol, 3.0 equiv.).
-
Reaction Conditions : Equip the flask with a reflux condenser and heat the mixture to 100 °C in an oil bath. Stir vigorously for 1 hour.
-
Workup : After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure arylated pyridine N-oxide.
Caption: Step-by-step workflow for aqueous Suzuki coupling.
Post-Coupling Deoxygenation
Application Note: The N-oxide is often referred to as a "traceless" directing group because it can be efficiently removed after the desired functionalization is complete. [14][15]A variety of methods exist for this transformation. [16]Classical methods often use phosphorus reagents like PCl₃ or PBr₃. More recently, milder catalytic methods have been developed. A convenient and chemoselective method reported by Clarke and co-workers uses a palladium catalyst with a trialkylamine as the transfer oxidant, which is compatible with many sensitive functional groups. [17] Protocol: Catalytic Deoxygenation using Pd(OAc)₂/dppf [17]
-
Reaction Setup : In a microwave vial, combine the functionalized pyridine N-oxide (0.5 mmol, 1.0 equiv.), Pd(OAc)₂ (0.015 mmol, 3 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.018 mmol, 3.6 mol%).
-
Solvent and Reagent Addition : Add 2 mL of acetonitrile (MeCN) followed by triethylamine (Et₃N, 1.5 mmol, 3.0 equiv.).
-
Reaction Conditions : Seal the vial and heat using microwave irradiation to 150 °C for 30 minutes. Alternatively, conventional heating at the same temperature can be used, though reaction times may be longer.
-
Workup and Purification : After cooling, the reaction mixture can be directly loaded onto a silica gel column for purification to afford the final deoxygenated pyridine product.
Conclusion and Outlook
Palladium-catalyzed cross-coupling reactions of pyridine N-oxides are a robust and versatile tool for the synthesis of functionalized pyridines. By leveraging the N-oxide moiety as an activating and directing group, chemists can achieve C-H functionalization with high regioselectivity and atom economy. [11]Furthermore, traditional cross-coupling reactions like the Suzuki-Miyaura coupling provide reliable pathways from halopyridine N-oxide precursors. [8]The ability to subsequently remove the N-oxide functionality underscores its utility as a strategic element in complex synthesis. [17]As the demand for novel pyridine-containing molecules in pharmaceuticals and materials continues to grow, the development of even more efficient, selective, and sustainable coupling methods involving these valuable intermediates will remain a key area of research. [1][18]
References
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Tan, Y.; Barrios-Landeros, F; Hartwig, J.F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. J. Am. Chem. Soc., 134, 3683–3686. [Link]
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Liu, C., et al. (2014). Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Chinese Chemical Letters, 25(12), 1545-1548. [Link]
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Tan, Y.; Barrios-Landeros, F; Hartwig, J.F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. PMC - NIH. [Link]
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S.A.S. Group. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. SAS. [Link]
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Liu, C., et al. (2014). Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Dalian University of Technology. [Link]
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Tan, Y., et al. (2012). Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. Semantic Scholar. [Link]
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Tan, Y., et al. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. ResearchGate. [Link]
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Cho, S. H., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(29), 9254-9256. [Link]
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Zhong, J., et al. (2019). Rhodium-Catalyzed Pyridine N-Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)–C Bond Activation. Organic Letters, 21(23), 9790-9794. [Link]
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Wang, G. W., et al. (2009). Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society, 131(42), 15124-15125. [Link]
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Zhong, J., et al. (2019). The N-Oxide Moiety as a Traceless Directing Group for Pyridine 2-C(O)–C Bond Activation. Synfacts. [Link]
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Mondal, P., et al. (2020). Palladium‐catalyzed cross‐coupling reaction between pyridine N‐oxide... ResearchGate. [Link]
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Gong, X., et al. (2011). Palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and indoles. Organic Letters, 13(7), 1766-1769. [Link]
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Li, Y., et al. (2015). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications, 51(8), 1433-1436. [Link]
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L-Grijalba, P., et al. (2023). Proton‐Coupled Electron Transfer Deoxygenation of Pyridine N‐Oxide: A Mechanistic Study. ChemElectroChem. [Link]
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Khan, I., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. [Link]
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Kumar, V., et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]
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Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Organic Chemistry Portal. [Link]
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L-Grijalba, P., et al. (2023). Deoxygenation of pyridine N‐oxides. ResearchGate. [Link]
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Al-dujaili, A. H., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 25(18), 4253. [Link]
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Gong, X., et al. (2011). ChemInform Abstract: Palladium-Catalyzed Oxidative Cross-Coupling Between Pyridine N-Oxides and Indoles. ResearchGate. [Link]
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Jover, J. (2021). Metal and Metal Oxide Nanoparticles Catalyzed C–H Activation for C–O and C–X (X = Halogen, B, P, S, Se) Bond Formation. MDPI. [Link]
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Sil, S., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry. [Link]
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Janecko, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13391-13404. [Link]
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Li, M., et al. (2016). Palladium-Catalyzed Direct C−H Arylation of Pyridine N- oxides with Potassium Aryl- and Heteroaryltrifluoroborates. RSC Advances. [Link]
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Daugulis, O. (n.d.). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. University of Houston. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Ji, J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Chen, Y., et al. (2023). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Yin, J., et al. (2009). A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. [Link]
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Wu, Y., et al. (2009). Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Organic Letters, 11(20), 4600-4603. [Link]
-
Joshaghani, M., et al. (2018). Ni(acac)2/2,6-bis(diphenylphosphino)pyridine/CuI: A highly efficient palladium-free homogeneous catalyst for the Sonogashira cross-coupling reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Application Notes and Protocols for Photoinduced Reactions of Pyridine N-Oxide Derivatives
Introduction: The Versatile Photochemistry of Pyridine N-Oxides
Pyridine N-oxides are a fascinating class of heterocyclic compounds that exhibit a rich and diverse range of photochemical reactivity.[1][2][3] The presence of the N-O bond introduces unique electronic properties, making these molecules susceptible to transformations under ultraviolet (UV) or visible light. Upon photoexcitation, typically involving an n → π* electronic transition, the electron density shifts from the N-O group to the aromatic ring, leading to a weakening of the N-O bond and paving the way for a variety of reactions.[1] This reactivity has garnered significant attention in organic synthesis, photocatalysis, and drug development due to the ability to generate valuable and complex molecular architectures from readily available starting materials.[1][2][4]
This guide provides an in-depth exploration of the primary photoinduced reactions of pyridine N-oxide derivatives, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into key transformations including deoxygenation, rearrangement reactions to form novel heterocyclic systems, and functionalization of the pyridine ring.
I. Photochemical Deoxygenation of Pyridine N-Oxides
The removal of the oxygen atom from the N-oxide moiety, known as deoxygenation, is a fundamental and synthetically useful transformation.[5][6] This process can be employed to generate the parent pyridine derivatives, often under mild conditions, and has been achieved through various photochemical strategies.
A. Visible Light-Induced Photoredox Deoxygenation
Recent advancements in photoredox catalysis have enabled the efficient deoxygenation of pyridine N-oxides using visible light, offering a greener and more selective alternative to traditional methods that often require harsh reagents.[5][6]
Scientific Rationale: This method relies on a photoredox cycle where a photocatalyst, upon absorbing visible light, becomes a potent reductant. This excited-state photocatalyst can then donate an electron to the pyridine N-oxide, initiating the cleavage of the N-O bond. The choice of photocatalyst and additives is crucial for an efficient reaction. Thioxanthone (TX) and trifluoromethanesulfonic acid (TfOH) have been shown to be an effective combination for this transformation.[5]
Experimental Protocol: Visible Light-Induced Deoxygenation
Objective: To deoxygenate a substituted pyridine N-oxide to its corresponding pyridine derivative.
Materials:
-
Substituted pyridine N-oxide (1.0 equiv)
-
Thioxanthone (TX) (5 mol%)
-
Trifluoromethanesulfonic acid (TfOH) (5 mol%)
-
Anhydrous acetone (to achieve a concentration of 0.02 M)
-
404 nm LED lamp (30 W)
-
Reaction vessel (e.g., Schlenk tube)
-
Argon atmosphere
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the substituted pyridine N-oxide (0.2 mmol, 1.0 equiv), thioxanthone (0.01 mmol, 5 mol%), and trifluoromethanesulfonic acid (0.01 mmol, 5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous acetone (10 mL) to the reaction mixture.
-
Stir the solution at room temperature while irradiating with a 404 nm LED lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridine derivative.
Data Presentation: Substrate Scope of Deoxygenation [5]
| Entry | Substrate (Pyridine N-oxide) | Product (Pyridine) | Yield (%) |
| 1 | 4-Nitro | 4-Nitropyridine | 95 |
| 2 | 4-Cyano | 4-Cyanopyridine | 92 |
| 3 | 4-Carboxy | 4-Carboxypyridine | 85 |
| 4 | 4-Acetyl | 4-Acetylpyridine | 90 |
| 5 | 2-Phenyl | 2-Phenylpyridine | 88 |
B. Photocatalytic Deoxygenation using TiO₂
Titanium dioxide (TiO₂) is a widely used semiconductor photocatalyst that can mediate the deoxygenation of pyridine N-oxides in an aqueous environment, offering a green and sustainable approach.[7]
Scientific Rationale: Upon UV irradiation, TiO₂ generates electron-hole pairs. The photogenerated electrons can reduce the pyridine N-oxide, leading to the cleavage of the N-O bond. Oxalic acid is often used as a sacrificial electron donor (hole scavenger) to enhance the efficiency of the process.[7]
Experimental Protocol: TiO₂-Mediated Photocatalytic Deoxygenation
Objective: To deoxygenate pyridine N-oxide using a TiO₂ photocatalyst in water.
Materials:
-
Pyridine N-oxide
-
Titanium dioxide (P25)
-
Oxalic acid
-
Deionized water
-
UV lamp (e.g., high-pressure mercury lamp)
-
Reaction vessel with a quartz window
-
Standard laboratory glassware for workup and analysis
Procedure:
-
Prepare an aqueous suspension containing pyridine N-oxide (e.g., 0.1 mol dm⁻³), TiO₂ (e.g., 1 g dm⁻³), and oxalic acid (e.g., 0.1 mol dm⁻³).
-
Place the suspension in a reaction vessel equipped with a magnetic stir bar and a quartz window.
-
Irradiate the mixture with a UV lamp while stirring at room temperature.
-
Monitor the formation of pyridine by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, separate the TiO₂ catalyst by centrifugation or filtration.
-
The aqueous solution containing the product can be further processed for isolation and purification if necessary.
II. Photochemical Rearrangement and Ring Expansion Reactions
One of the most intriguing aspects of pyridine N-oxide photochemistry is their propensity to undergo rearrangement and ring expansion reactions, leading to the formation of novel heterocyclic scaffolds such as oxaziridines and 1,2-oxazepines.[1][8]
Scientific Rationale: Upon photoexcitation to the S₁ excited state, the pyridine N-oxide molecule undergoes geometric distortions.[1] An out-of-plane rotation of the N-O oxygen atom leads to the formation of an oxaziridine-like intermediate.[1][8] This highly strained three-membered ring can then undergo further thermal or photochemical reactions, such as ring expansion to a seven-membered 1,2-oxazepine derivative.[1] The solvent polarity can significantly influence the product distribution, with polar solvents often favoring the formation of 1,2-oxazepines.[1]
Diagram: Photochemical Rearrangement of Pyridine N-oxide
Caption: Photochemical rearrangement pathway of pyridine N-oxide.
Experimental Protocol: Photochemical Synthesis of a 1,2-Oxazepine Derivative
Objective: To synthesize a 1,2-oxazepine derivative from a substituted pyridine N-oxide via photoinduced rearrangement.
Materials:
-
Substituted pyridine N-oxide
-
Polar aprotic solvent (e.g., acetonitrile or acetone)
-
Rayonet photoreactor with 254 nm or 300 nm lamps
-
Quartz reaction vessel
-
Nitrogen or argon source
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the substituted pyridine N-oxide in the chosen polar aprotic solvent in a quartz reaction vessel. The concentration should be relatively low (e.g., 0.01-0.05 M) to minimize intermolecular reactions.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Place the reaction vessel in a Rayonet photoreactor and irradiate with 254 nm or 300 nm lamps. The choice of wavelength may depend on the UV-Vis absorption spectrum of the starting material.[9]
-
Monitor the reaction progress by TLC or LC-MS. Note that the oxaziridine intermediate is often unstable and may not be directly observed.
-
Continue irradiation until the starting material is consumed or the desired product concentration is maximized.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The 1,2-oxazepine derivative may be sensitive to heat and acid, so care should be taken during purification.
III. Photoinduced C-H Functionalization
Pyridine N-oxides can also serve as powerful reagents in photoinduced C-H functionalization reactions, acting as hydrogen atom transfer (HAT) agents to generate radical intermediates.[10]
Scientific Rationale: In the presence of an acid and a suitable substrate (e.g., an alkane), irradiation of a pyridine N-oxide can lead to the formation of an electron donor-acceptor (EDA) complex.[10] Photoexcitation of this complex generates a highly reactive N-oxyl radical cation, which is capable of abstracting a hydrogen atom from a C-H bond to form a carbon-centered radical.[10] This radical can then participate in various C-C bond-forming reactions, such as the Minisci-type alkylation of electron-deficient heteroarenes.[10]
Diagram: Experimental Workflow for Minisci-type Alkylation
Caption: Workflow for photoinduced Minisci-type alkylation.
Experimental Protocol: Photoinduced Minisci-type Alkylation of Lepidine [10]
Objective: To perform a C-H alkylation of lepidine with cyclohexane using a pyridine N-oxide as a photo-HAT catalyst.
Materials:
-
Lepidine (1.0 equiv)
-
Cyclohexane (5.0 equiv)
-
2,6-Lutidine N-oxide (1.25 equiv)
-
Trifluoroacetic acid (TFA) (3.0 equiv) or Zinc triflate (Zn(OTf)₂) (1.5 equiv)
-
Acetonitrile (MeCN)
-
405 nm LED lamp
-
Reaction vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a reaction vial, combine lepidine (0.2 mmol, 1.0 equiv), cyclohexane (1.0 mmol, 5.0 equiv), 2,6-lutidine N-oxide (0.25 mmol, 1.25 equiv), and either trifluoroacetic acid (0.6 mmol, 3.0 equiv) or zinc triflate (0.3 mmol, 1.5 equiv).
-
Add acetonitrile (2.5 mL) to the vial.
-
Seal the vial and stir the reaction mixture while irradiating with a 405 nm LED lamp at room temperature.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After 16 hours, or upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the alkylated lepidine derivative.
IV. Generation of Carbon-Centered Radicals
The photoinduced fragmentation of the N-O bond in pyridine N-oxide derivatives can be harnessed to generate carbon-centered radicals from carboxylic acids, inspired by the classic Barton ester photochemistry.[11]
Scientific Rationale: Carboxylic acids can be converted to "photoactive esters" by reacting them with a suitable pyridine N-oxide precursor. Upon irradiation with visible light, these esters undergo homolytic cleavage of the N-O bond, followed by decarboxylation to generate a carbon-centered radical.[11] This strategy provides a redox-neutral method for accessing radicals under mild conditions.
Conclusion and Future Outlook
The photoinduced reactions of pyridine N-oxide derivatives represent a powerful and versatile toolkit for modern organic synthesis. The ability to perform deoxygenation, skeletal rearrangements, and C-H functionalizations under mild, light-driven conditions opens up new avenues for the construction of complex molecules with applications in pharmaceuticals and materials science.[4][12] As our understanding of the underlying photochemical principles deepens, we can anticipate the development of even more sophisticated and selective transformations, further solidifying the importance of pyridine N-oxide photochemistry in the field of synthetic chemistry.
References
- From Light Absorption to Product Formation: Mechanistic Origins of Pyridine N-Oxide Photochemistry. ChemRxiv.
- Pyridazine N-Oxides as Photoactivatable Surrog
- Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Deriv
- Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. RSC Publishing.
- From Light Absorption to Product Formation: Mechanistic Origins of Pyridine N-Oxide Photochemistry. Synthical.
- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides.
- Deoxygenation of pyridine N‐oxides.
- Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Deriv
- Deoxygenation of Pyridine N-Oxides in Water at Room Temperature Using TiO2 Photocatalyst and Oxalic Acid as a Clean Hydrogen Source.
- Deoxygenation of Aza-arom
- The photochemistry of the N-oxide function.
- Pyridine N-Oxide - Remote Oxid
- Radical generation enabled by photoinduced N–O bond fragment
- Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv.
- Recent trends in the chemistry of pyridine N-oxides.
- Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-containing nucleophiles. Wageningen University & Research.
- Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Deriv
- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC.
- Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins.
- Pyridine N-Oxides: Synthesis & Reactions. Scribd.
- Pyridine N-oxide: A Catalyst Powering Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Recent Trends in the Chemistry of Pyridine N-Oxides.
- Photochemistry of pyridine N-oxides. Trapping of the main primary product with base. pubs.rsc.org.
- Pyridine N-oxide deriv
- Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines.
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- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
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- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deoxygenation of Aza-aromatics [organic-chemistry.org]
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- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. Radical generation enabled by photoinduced N–O bond fragmentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02953G [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
Application Notes and Protocols for 2-Pyridineethanol, 1-oxide in Materials Science
Introduction: Unveiling the Potential of a Bifunctional Ligand in Advanced Materials
2-Pyridineethanol, 1-oxide is a heterocyclic compound distinguished by two key functional groups: a pyridine N-oxide moiety and a primary alcohol. This unique combination makes it a highly versatile building block in materials science. The pyridine N-oxide group is a well-established, strong σ-donor that readily coordinates with a wide range of metal ions through its oxygen atom, forming stable complexes.[1][2] This characteristic is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). Simultaneously, the ethanol tail provides a secondary site for coordination or a reactive handle for covalent surface modification of various substrates, including nanoparticles.
These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on the utilization of this compound in the synthesis of novel functional materials. The protocols detailed herein are grounded in established chemical principles and adapted from studies on analogous compounds, offering a robust starting point for innovation.
Core Applications in Materials Science
The bifunctional nature of this compound opens avenues for its application in two primary domains of materials science:
-
As a Chelating/Bridging Ligand in Coordination Polymers: The ability of both the N-oxide and the hydroxyl group to coordinate to metal centers allows for the formation of intricate and potentially functional one-, two-, or three-dimensional coordination polymers. These materials are of significant interest for their potential applications in catalysis, gas storage, and molecular magnetism.
-
As a Surface Functionalization Agent for Nanoparticles: The pyridine N-oxide can act as an effective anchor to the surface of metal oxide nanoparticles, such as magnetite (Fe₃O₄), while the hydroxyl group can either enhance hydrophilicity and colloidal stability or serve as a point for further covalent attachment of other molecules (e.g., drugs, targeting ligands, or polymers).[3][4]
Application I: Synthesis of Coordination Polymers with this compound
Scientific Rationale and Mechanistic Insight
Coordination polymers are crystalline materials formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). The structure and properties of these materials are highly dependent on the coordination geometry of the metal ion and the functionality of the organic ligand.
This compound is an exceptional candidate for the synthesis of novel coordination polymers. Unlike simple pyridine N-oxides, which typically act as monodentate ligands,[2] the presence of the hydroxyethyl sidearm allows for chelation, where both the N-oxide oxygen and the hydroxyl oxygen bind to the same metal center. This chelation can lead to the formation of stable, five- or six-membered rings, influencing the overall crystal packing and dimensionality of the resulting polymer. Furthermore, the hydroxyl group can also act as a bridging moiety between two different metal centers, leading to higher-dimensional networks.
A study on the closely related ligand, 2-(2-hydroxyethyl)pyridine, demonstrated its ability to form both mononuclear complexes and coordination polymers by coordinating to metal ions through both the pyridine nitrogen and the hydroxyl oxygen.[5] This provides strong evidence for the proposed coordination behavior of its N-oxide derivative.
Representative Protocol: Synthesis of a Cobalt(II) Coordination Polymer
This protocol is adapted from established methods for the synthesis of coordination polymers using pyridine-based alcohol ligands.[5] Researchers should consider this as a starting point, and optimization of solvent systems, temperature, and stoichiometry may be required to obtain high-quality single crystals.
Materials:
-
This compound
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
Equipment:
-
Small glass vials (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Crystallization dishes
Procedure:
-
Ligand Solution Preparation: Dissolve this compound (0.2 mmol, 27.8 mg) in 2 mL of methanol in a 10 mL beaker with gentle stirring.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve Cobalt(II) nitrate hexahydrate (0.1 mmol, 29.1 mg) in 2 mL of methanol.
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution while stirring. A color change may be observed, indicating complex formation.
-
Crystallization:
-
Filter the resulting solution to remove any insoluble impurities.
-
Transfer the filtrate to a clean 4 mL glass vial.
-
Place the vial in a larger, sealed container containing a small amount of diethyl ether (approximately 2-3 mL). The slow diffusion of the diethyl ether vapor into the methanol solution will gradually decrease the solubility of the complex, promoting the growth of single crystals.
-
Allow the container to stand undisturbed at room temperature for several days to weeks.
-
-
Isolation and Drying:
-
Once suitable crystals have formed, carefully decant the mother liquor.
-
Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Air-dry the crystals or dry them under a gentle stream of nitrogen.
-
Expected Outcome and Characterization:
The expected product is a crystalline coordination polymer of Co(II) with this compound. The exact structure and properties should be determined using techniques such as:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure, including bond lengths, bond angles, and the overall network topology.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the N-oxide and hydroxyl groups to the metal center. A characteristic shift in the N-O stretching frequency is expected upon coordination.[1]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.
| Parameter | Expected Observation | Significance |
| Crystal Habit | Colored, well-defined crystals | Indication of successful crystallization |
| FTIR N-O Stretch | Shift to lower wavenumber compared to free ligand | Confirmation of N-oxide coordination to the metal center |
| TGA | Decomposition at elevated temperatures | Determination of thermal stability and solvent content |
Application II: Surface Functionalization of Iron Oxide Nanoparticles
Scientific Rationale and Mechanistic Insight
Iron oxide nanoparticles (IONPs), particularly magnetite (Fe₃O₄), are of immense interest in materials science and biomedicine due to their superparamagnetic properties, low toxicity, and ease of synthesis.[6][7] However, bare IONPs are prone to aggregation in aqueous solutions and can be susceptible to oxidation.[3] Surface functionalization with organic molecules is a critical step to enhance their stability, biocompatibility, and to introduce specific functionalities.[8]
This compound is a promising candidate for the surface modification of IONPs. The pyridine N-oxide group can act as a robust anchoring group to the iron oxide surface. While carboxylic acids and catechols are more commonly used for this purpose, pyridine and its derivatives have also been shown to effectively stabilize nanoparticles.[3] The hydroxyl group of the ethanol tail offers a hydrophilic moiety that can improve the colloidal stability of the IONPs in aqueous media through steric repulsion. Furthermore, this hydroxyl group can be further functionalized, for example, by esterification or etherification, to attach other molecules of interest.
The overall workflow for this application involves two key stages: the synthesis of the IONPs and their subsequent surface functionalization.
Protocol: Synthesis and Surface Functionalization of Magnetite (Fe₃O₄) Nanoparticles
This protocol is divided into two parts: the synthesis of magnetite nanoparticles via the well-established Massart co-precipitation method,[9][10] and their subsequent surface functionalization with this compound.
Part A: Synthesis of Magnetite (Fe₃O₄) Nanoparticles
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide solution (25% NH₃ in H₂O)
-
Deionized (DI) water
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature control
-
Permanent magnet (e.g., neodymium magnet)
-
Sonicator
Procedure:
-
Prepare Iron Salt Solution: Dissolve FeCl₃·6H₂O (4.0 mmol, 1.08 g) and FeCl₂·4H₂O (2.0 mmol, 0.40 g) in 40 mL of DI water in the three-neck flask. This creates a 2:1 molar ratio of Fe³⁺ to Fe²⁺.
-
Inert Atmosphere: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, and maintain a gentle nitrogen flow throughout the reaction to prevent oxidation.
-
Heating and Stirring: Heat the solution to 80°C with vigorous mechanical stirring (e.g., 800-1000 rpm).
-
Co-precipitation: Rapidly add 5 mL of 25% ammonium hydroxide solution to the hot iron salt solution using the dropping funnel. A black precipitate of magnetite (Fe₃O₄) should form immediately.
-
Aging: Continue stirring at 80°C for 1 hour to allow for the crystallization and growth of the nanoparticles.
-
Washing:
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Place a strong permanent magnet against the side of the flask to collect the black nanoparticles.
-
Carefully decant and discard the clear supernatant.
-
Add 40 mL of DI water, remove the magnet, and redisperse the nanoparticles by sonication for 5-10 minutes.
-
Repeat this magnetic separation and washing process three more times to remove unreacted salts and excess ammonia.
-
-
Final Dispersion: After the final wash, redisperse the magnetite nanoparticles in 20 mL of DI water for use in the functionalization step.
Part B: Surface Functionalization with this compound
Materials:
-
Fe₃O₄ nanoparticle dispersion (from Part A)
-
This compound
-
Ethanol
-
DI water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Permanent magnet
-
Centrifuge (optional)
Procedure:
-
Prepare Functionalization Mixture: In a round-bottom flask, add the 20 mL of the prepared Fe₃O₄ nanoparticle dispersion.
-
Add Ligand: Dissolve this compound (e.g., 1 mmol, 139 mg) in 5 mL of ethanol and add it to the nanoparticle dispersion with vigorous stirring. The optimal amount of ligand may need to be determined experimentally.
-
Reaction: Heat the mixture to 70-80°C under reflux with continuous stirring for 12-24 hours. This allows for the coordination of the ligand to the nanoparticle surface.
-
Washing:
-
Cool the reaction mixture to room temperature.
-
Use a permanent magnet to separate the functionalized nanoparticles.
-
Discard the supernatant, which contains the unreacted ligand.
-
Wash the nanoparticles with an ethanol/water mixture (1:1 v/v) twice, followed by two washes with DI water to remove any non-adsorbed ligand. Magnetic separation or centrifugation can be used for each washing step.
-
-
Final Product: After the final wash, the functionalized Fe₃O₄ nanoparticles can be redispersed in a suitable solvent (e.g., water, ethanol) for storage and further use.
Characterization of Functionalized Nanoparticles:
| Technique | Purpose | Expected Result |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and morphology of the nanoparticles. | Spherical nanoparticles with a narrow size distribution. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and assess colloidal stability. | Increased hydrodynamic diameter compared to bare IONPs, indicating a surface coating. A low polydispersity index (PDI) suggests good stability. |
| Zeta Potential | To measure the surface charge of the nanoparticles. | A shift in the zeta potential compared to bare IONPs, confirming surface modification. |
| FTIR Spectroscopy | To confirm the presence of the organic ligand on the nanoparticle surface. | Appearance of characteristic peaks corresponding to the pyridine N-oxide and C-O stretching vibrations of the ligand. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material on the nanoparticle surface. | A weight loss step at temperatures corresponding to the decomposition of the organic ligand. |
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed information.
-
Iron Salts: Can be irritating and harmful if ingested. Handle with appropriate PPE.
-
Ammonium Hydroxide: Corrosive and has a strong, pungent odor. Handle only in a fume hood.
-
Solvents: Methanol and diethyl ether are flammable. Keep away from ignition sources.
Conclusion
This compound is a promising and versatile molecule for the development of advanced functional materials. Its dual functionality allows for its use as a chelating or bridging ligand in the synthesis of coordination polymers with potentially novel structures and properties. Furthermore, it can serve as an effective surface modification agent to enhance the stability and functionality of nanoparticles. The protocols provided in these application notes offer a solid foundation for researchers to explore the potential of this compound in their respective fields. Further research into the specific coordination chemistry of this compound with various metal ions and its interaction with different nanoparticle surfaces will undoubtedly lead to the discovery of new materials with exciting applications.
References
- Ansari, S., Fasihi, J., & Maleki, A. (2020). Preparation, surface functionalization and application of Fe3O4 magnetic nanoparticles. Advances in Colloid and Interface Science, 281, 102165.
- Babes, L., Denizot, B., Tanguy, G., Le Jeune, J. J., & Jallet, P. (1999). Synthesis of iron oxide nanoparticles for MRI-contrast agents. Journal of Colloid and Interface Science, 212(2), 474-482.
- Gao, Z., et al. (2012). Synthesis and organic functionalization approaches for magnetite (Fe3O4) nanoparticles.
- BenchChem. (2025).
- Grokipedia. (n.d.). Transition metal complexes of pyridine-N-oxides.
- Laurent, S., Forge, D., Port, M., Roch, A., Robic, C., Vander Elst, L., & Muller, R. N. (2008). Magnetic iron oxide nanoparticles: synthesis, stabilization, vectorization, physicochemical characterizations, and biological applications. Chemical reviews, 108(6), 2064-2110.
- Wikipedia. (n.d.). Transition metal complexes of pyridine-N-oxides.
- Wu, W., He, Q., & Jiang, C. (2008). Magnetic iron oxide nanoparticles: synthesis and surface functionalization strategies. Nanoscale research letters, 3(11), 397-415.
- Mahmoudi, M., Sant, S., Wang, B., Laurent, S., & Sen, T. (2011). Superparamagnetic iron oxide nanoparticles (SPIONs): development, surface modification and applications in chemotherapy. Advanced drug delivery reviews, 63(1-2), 24-46.
- Massart, R. (1981). Preparation of aqueous magnetic liquids in alkaline and acidic media. IEEE transactions on magnetics, 17(2), 1247-1248.
- Carlin, R. L., & de Jongh, L. J. (1986). Structural and magnetic properties of transition metal complexes of pyridine N-oxide. Chemical Reviews, 86(4), 659-680.
- Zian, D., et al. (2018). A strongly fluorescent NiII complex with 2-(2-hydroxyethyl)pyridine ligands: synthesis, characterization and theoretical analysis and comparison with a related polymeric CuII complex.
- Roca, A. G., Morales, M. P., Serna, C. J., & O'Grady, K. (2006). Structural and magnetic properties of uniform magnetite nanoparticles prepared by high temperature decomposition of organic precursors. Nanotechnology, 17(11), 2783.
- Liu, S., Yu, B., Wang, S., Shen, Y., & Cong, H. (2020). Preparation, surface functionalization and application of Fe3O4 magnetic nanoparticles. Advances in Colloid and Interface Science, 281, 102165.
- Ali, A., Hira, Z., & Shah, S. A. A. (2016). Synthesis, characterization, applications, and challenges of iron oxide nanoparticles. International journal of nanomedicine, 11, 4431.
- Teja, A. S., & Koh, P. Y. (2009). Synthesis, properties, and applications of magnetic iron oxide nanoparticles.
- Gupta, A. K., & Gupta, M. (2005). Synthesis and surface engineering of iron oxide nanoparticles for biomedical applications.
- Scherer, C., & Figueiredo Neto, A. M. (2005). Ferrofluids: properties and applications. Brazilian journal of physics, 35(3A), 718-727.
- Lu, A. H., Salabas, E. L., & Schüth, F. (2007). Magnetic nanoparticles: synthesis, protection, functionalization, and application.
- Zienkiewicz-Machnik, E., et al. (2020). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. New Journal of Chemistry, 44(39), 16965-16978.
- Sutradhar, M., et al. (2019). Synthesis and characterization of pyridine N-oxide complexes of manganese, copper and zinc. Polyhedron, 170, 483-491.
- Al-Hada, N. M., et al. (2022). Magnetite (Fe3O4)
- RSC Blogs. (2025, September 18). Call for papers – Nanoscale & Nanoscale Advances Blog.
- Al-Harbi, L. M., et al. (2015). Co-precipitation in aqueous solution synthesis of magnetite nanoparticles using iron(III) salts as precursors. Arabian Journal of Chemistry, 8(1), 77-84.
- Unal, B., & Genc, R. (2014). Facile Coprecipitation Synthesis of Magnetite Nanoparticles at Room Temperature. Journal of Chemical Engineering & Process Technology, 5(5).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. mdpi.com [mdpi.com]
- 5. A strongly fluorescent NiII complex with 2-(2-hydroxyethyl)pyridine ligands: synthesis, characterization and theoretical analysis and comparison with a related polymeric CuII complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Magnetite Nanoparticles: Synthesis and Applications in Optics and Nanophotonics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blogs.rsc.org [blogs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Pyridineethanol, 1-oxide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Pyridineethanol, 1-oxide. This document is designed for researchers, chemists, and drug development professionals who handle this highly polar and often challenging compound. Our goal is to provide practical, in-depth guidance rooted in established chemical principles to help you overcome common purification hurdles and ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and analysis of this compound.
Q1: What are the expected physical properties of this compound?
| Property | 2-Pyridineethanol (Precursor) | This compound (Expected) |
| Appearance | Colorless to pale yellow liquid[2] | Colorless to pale yellow solid or viscous, hygroscopic oil[1][3] |
| Molecular Weight | 123.15 g/mol [4] | 139.15 g/mol |
| Boiling Point | ~114-116 °C / 9 mmHg | Significantly higher; requires high vacuum (<1 mmHg) for distillation to prevent decomposition[3] |
| Solubility | Soluble in water and polar organic solvents like alcohols[5][6] | Highly soluble in water, alcohols; sparingly soluble in non-polar solvents like hexanes. |
| Hygroscopicity | Moderate | High; readily absorbs atmospheric moisture[1][7][8] |
Q2: My final product is a sticky, viscous oil, not a solid. Is this normal?
Yes, this is a very common observation. Pyridine N-oxides, including this derivative, are notoriously hygroscopic.[1] The presence of even small amounts of water can prevent crystallization, resulting in a syrup or oil. To obtain a solid, the product must be rigorously dried, often via azeotropic distillation or by converting it to a more crystalline, less hygroscopic salt form, such as the hydrochloride.[3][9]
Q3: What are the most likely impurities I'll encounter after synthesis?
Impurities are typically carried over from the synthesis step. The most common synthesis involves the oxidation of 2-Pyridineethanol.[10][11] Therefore, you should anticipate:
-
Unreacted 2-Pyridineethanol: The starting material.
-
Residual Oxidizing Agents: Peracids like peracetic acid or m-CPBA are often used. Crucially, residual peroxides must be completely destroyed before any distillation is attempted to avoid explosive decomposition. [3]
-
Solvents: Acetic acid (if using peracetic acid) or other reaction solvents.[3]
Q4: How should I assess the purity of my final product?
Due to its high polarity, standard analytical methods may need adaptation.
-
NMR Spectroscopy (¹H and ¹³C): This is the most reliable method for structural confirmation and purity assessment. You can identify characteristic shifts indicating N-oxide formation and check for signals from starting material or other impurities.
-
High-Performance Liquid Chromatography (HPLC): Standard reversed-phase (like C18) columns will likely show poor retention, with the compound eluting at or near the solvent front.[12] Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized polar-embedded reversed-phase columns are recommended for better retention and separation.[12]
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the desired product.
Q5: What are the best practices for storing purified this compound?
Given its hygroscopic nature, the compound must be protected from atmospheric moisture.[8] Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a desiccator, or in a freezer to minimize water absorption.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during purification.
Problem 1: My compound is "streaking" or not moving from the baseline during silica gel column chromatography.
-
Probable Cause: this compound is extremely polar. The N-oxide group and the hydroxyl group interact very strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption or significant tailing.
-
Solution 1 (Modify Mobile Phase): Increase the polarity of your eluent system dramatically. A common strategy for highly polar amines and N-oxides is to add a small percentage of a basic modifier or a polar alcohol to a solvent system like Dichloromethane (DCM) or Ethyl Acetate.
-
Start with a gradient from 100% Ethyl Acetate to 10-20% Methanol in Ethyl Acetate.
-
Consider adding 0.5-1% triethylamine or ammonia to the mobile phase. This neutralizes the acidic sites on the silica gel, reducing strong adsorption and improving peak shape.
-
-
Solution 2 (Change Stationary Phase): If modifying the eluent is insufficient, switch to a more suitable stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds.[13][14] Use a grade with appropriate activity.
-
Reversed-Phase Chromatography: While challenging, using a C18 column with a highly aqueous mobile phase (e.g., 95-100% water with a buffer) might work, though retention may still be minimal.[12]
-
Problem 2: The product decomposed during vacuum distillation.
-
Probable Cause: Pyridine N-oxides are thermally sensitive. Decomposition is common if the temperature is too high or the vacuum is not deep enough.[3]
-
Solution 1 (Improve Vacuum): A standard water aspirator is insufficient. You must use a high-vacuum pump capable of achieving pressures of 1 mmHg or lower .[3] This allows the compound to distill at a significantly lower temperature.
-
Solution 2 (Control Bath Temperature): Do not heat the distillation flask directly. Use a heating mantle with a stirrer or an oil bath for uniform temperature control. The bath temperature should not exceed 130 °C.[3] Be patient; distillation at very low pressure can be slow.
-
Safety First: Before distilling, always test for and destroy any residual peroxides from the oxidation step.[3] A simple test with potassium iodide-starch paper can be used.
Problem 3: I can't get the purified oil to crystallize from any solvent.
-
Probable Cause: The high polarity and hygroscopicity of the free base, along with potential minor impurities, inhibit the formation of a stable crystal lattice.
-
Solution: Convert to a Hydrochloride Salt. This is a classic and highly effective strategy for purifying and handling polar, basic compounds.[9] The hydrochloride salt is typically a stable, non-hygroscopic, crystalline solid that is much easier to handle and purify by recrystallization.
-
Dissolve the crude oily product in a suitable anhydrous solvent (e.g., isopropanol, diethyl ether, or ethyl acetate).
-
Bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol or dioxane) dropwise until precipitation is complete.
-
Collect the resulting crystalline solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.[3] The solid can then be recrystallized.
-
Section 3: Visualized Workflows and Protocols
Decision-Making for Purification Strategy
The choice of purification method depends on the scale of your experiment and the nature of the impurities. The following flowchart provides a logical path for selecting the best strategy.
Caption: Decision tree for selecting a purification method.
Protocol 1: Purification by Column Chromatography on Alumina
This method is effective for removing less polar impurities, such as unreacted 2-Pyridineethanol.
-
Prepare the Column: Select neutral or basic alumina (Activity Grade II or III is a good starting point). Prepare a slurry of the alumina in your starting eluent (e.g., 100% Ethyl Acetate) and pack the column.[15] The weight of alumina should be 20-50 times the weight of your crude product.[13]
-
Load the Sample: Dissolve your crude product in a minimal amount of a highly polar solvent like methanol or DCM. Adsorb this solution onto a small amount of alumina or silica gel, evaporate the solvent to dryness, and carefully add the resulting dry powder to the top of the packed column.[15]
-
Elute the Column: Begin elution with a moderately polar solvent (e.g., Ethyl Acetate) and gradually increase the polarity by adding methanol. A typical gradient might be:
-
100% Ethyl Acetate
-
2% Methanol in Ethyl Acetate
-
5% Methanol in Ethyl Acetate
-
10% Methanol in Ethyl Acetate
-
-
Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) using a similar polar solvent system to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
This is often the most robust method for obtaining a high-purity, crystalline, and easy-to-handle solid.[3][9]
-
Salt Formation:
-
Dissolve the crude product (e.g., 5.0 g) in anhydrous isopropanol (50 mL).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane dropwise with stirring. Monitor the pH with damp litmus paper; stop when the solution is acidic.
-
If precipitation is slow, scratch the inside of the flask with a glass rod or add a seed crystal.
-
-
Isolation of Crude Salt:
-
Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous isopropanol, followed by anhydrous diethyl ether to aid in drying.[3]
-
-
Recrystallization:
-
Choose a suitable solvent system. A mixture of a polar solvent in which the salt is soluble when hot (like ethanol or isopropanol) and a non-polar co-solvent in which it is insoluble (like ethyl acetate or diethyl ether) is often effective.[16]
-
Dissolve the crude salt in the minimum amount of the hot primary solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Final Product: Collect the pure crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry thoroughly under high vacuum.
Protocol 3: Drying by Azeotropic Distillation
This protocol is essential if you have the purified free base as an oil and need to remove residual water.[1]
-
Setup: Place the oily product in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus or a simple distillation setup.
-
Add Solvent: Add an excess of a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene (use toluene for safety).
-
Distill: Heat the mixture to reflux. The water-toluene azeotrope will distill off. If using a Dean-Stark trap, you will see the water separate and collect in the bottom of the trap.
-
Completion: Continue the distillation until no more water is collected.
-
Solvent Removal: Remove the remaining toluene under reduced pressure (rotary evaporation) to yield the anhydrous, and hopefully solid, product.
References
-
Organic Syntheses Procedure. Pyridine-N-oxide. Available from: [Link]
- Google Patents. Process for preparing n-oxides. US3047579A.
-
CAS Common Chemistry. 2-Pyridineethanol. Available from: [Link]
-
Chromatography Forum. Retention of Pyridine N-Oxides on HPLC. Available from: [Link]
-
Reddit r/Chempros. How to dry pyridine N-oxide obtained commercially. Available from: [Link]
-
Solubility of Things. 2-Pyridineethanol. Available from: [Link]
-
SIELC Technologies. Separation of Pyridine-2-methanol 1-oxide on Newcrom R1 HPLC column. Available from: [Link]
-
PubChem. 2-(2-Hydroxyethyl)pyridine. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column chromatography. Available from: [Link]
-
ResearchGate. High purification of nitrous oxide by distillation. Available from: [Link]
-
Columbia University. Column chromatography. Available from: [Link]
-
University of Toronto Scarborough. Column Chromatography Theory. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Reddit r/OrganicChemistry. Preparation and Alkylation of N-Oxide Pyridine. Available from: [Link]
- Asian Journal of Chemistry. Synthesis of Tertiary Amine N-Oxides-A Review. Vol. 24, No. 9 (2012), 3781-3784.
- ACS Publications. Nitric Oxide Distillation Plant for Isotope Separation. Industrial & Engineering Chemistry Process Design and Development.
- Google Patents. Dehydration of 2-pyridine ethanol to 2-vinyl pyridine. US2848456A.
- Google Patents. Method of producing pyridine ethanol derivative. JP2010270008A.
-
National Institutes of Health (NIH). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Available from: [Link]
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. US3047579A - Process for preparing n-oxides - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 13. web.uvic.ca [web.uvic.ca]
- 14. asianpubs.org [asianpubs.org]
- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 16. mt.com [mt.com]
Technical Support Center: Synthesis of Pyridine N-Oxides
Welcome to the technical support center for the synthesis of pyridine N-oxides. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the N-oxidation of pyridine and its derivatives. Here, we move beyond simple protocols to explore the causality behind common side reactions and provide field-proven troubleshooting strategies to help you optimize your synthetic outcomes.
The conversion of a pyridine to its corresponding N-oxide is a foundational transformation in medicinal chemistry and materials science. This functionalization dramatically alters the electronic properties of the heterocycle, transforming the electron-deficient pyridine ring into a more electron-rich system. This change facilitates electrophilic substitution at the C2 and C4 positions and enables a host of unique subsequent reactions.[1][2] However, the oxidation process is not always straightforward. The choice of oxidant, substrate electronics, and reaction conditions can lead to a variety of side reactions, resulting in low yields, complex product mixtures, and purification challenges.
This document provides a structured approach to identifying, understanding, and mitigating these common issues.
Troubleshooting Guide: Common Side Reactions & Solutions
The following table outlines the most frequently encountered problems during pyridine N-oxide synthesis, their probable causes, and recommended corrective actions.
| Problem Observed | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Conversion | 1. Insufficiently Reactive Oxidant: Electron-deficient pyridines (e.g., those with -NO₂, -CN, -CF₃ groups) are poor nucleophiles and react slowly with mild oxidants. 2. Steric Hindrance: Bulky groups at the C2 and C6 positions can impede the approach of the oxidant to the nitrogen atom. 3. Low Reaction Temperature/Time: The activation energy for the N-oxidation may not be reached. | 1. Use a Stronger Oxidant: Switch from H₂O₂/AcOH to a more potent peracid like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (generated in situ). These have a lower-lying σ* orbital on the O-O bond, making them more electrophilic and reactive. 2. Increase Temperature & Time: Carefully increase the reaction temperature in increments of 10°C and monitor by TLC/LCMS. Prolonging the reaction time can also drive it to completion. Caution: higher temperatures can promote decomposition.[3] 3. Catalyst-based Systems: For stubborn substrates, consider specialized catalytic systems like methyltrioxorhenium (MTO) with H₂O₂.[4][5] |
| Over-oxidation & Byproduct Formation | 1. Oxidation of Other Functional Groups: If the substrate contains other oxidizable moieties (alkenes, sulfides, amines), they may compete with the pyridine nitrogen.[6][7] 2. Ring Oxidation/Degradation: Excessively harsh conditions (strong oxidant, high temperature) can lead to the formation of hydroxylated pyridines or even ring-opening byproducts. | 1. Choose a Milder Oxidant: If the primary issue is chemoselectivity, switch to a milder system. Urea-hydrogen peroxide (UHP) or sodium perborate can be effective for N-oxidation while sparing more sensitive groups.[8] 2. Control Stoichiometry: Use the oxidant in slight excess (1.1-1.2 equivalents). Adding the oxidant portion-wise at a low temperature (e.g., 0°C) can help control the exotherm and improve selectivity. 3. pH Control: In some systems, maintaining a specific pH can suppress side reactions. |
| Side-Chain Reactions | 1. Boekelheide-type Rearrangement: 2-Alkylpyridine N-oxides, particularly with activating agents like acetic anhydride, can undergo rearrangement to form 2-(acetoxymethyl)pyridine.[9] This proceeds via deprotonation of the alkyl group followed by a[10][10]-sigmatropic rearrangement. 2. Side-Chain Oxidation: Alkyl side chains can be oxidized to alcohols or ketones under aggressive conditions. | 1. Avoid Acetic Anhydride/Acid: If you are using a hydrogen peroxide/acetic acid system, the acetic anhydride formed in situ can promote this rearrangement. Use a peracid like m-CPBA in a non-acidic solvent (e.g., CH₂Cl₂, CHCl₃) to prevent this pathway. 2. Low Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize both rearrangement and side-chain oxidation. |
| Decarboxylation | 1. Unstable Intermediate: Pyridine-2-carboxylic acids are prone to decarboxylation during N-oxidation. The N-oxide product can facilitate the loss of CO₂ through a stabilized intermediate. | 1. Esterification: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the oxidation step. The ester is stable under typical oxidation conditions and can be hydrolyzed post-N-oxidation if the free acid is required. 2. Milder Conditions: Use carefully controlled, low-temperature conditions with a mild oxidant to minimize the thermal driving force for decarboxylation. |
| Difficult Purification | 1. Carboxylic Acid Byproducts: When using peracids like m-CPBA, the corresponding carboxylic acid (e.g., meta-chlorobenzoic acid) is formed as a byproduct, which can be difficult to separate from the polar N-oxide product.[2][11] 2. Product is Water-Soluble: Many pyridine N-oxides exhibit high water solubility, complicating aqueous workups. | 1. Basic Wash/Extraction: After the reaction, quench excess oxidant (e.g., with Na₂S₂O₃ or Na₂SO₃). Dilute with a suitable organic solvent and wash with a basic aqueous solution (e.g., 1M Na₂CO₃ or NaHCO₃). This will deprotonate the carboxylic acid byproduct, extracting it into the aqueous layer. 2. Back-Extraction: If the N-oxide is basic enough (pKa > 1), it can be extracted into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted. 3. Chromatography: Use silica gel chromatography. A polar eluent system (e.g., CH₂Cl₂/MeOH or EtOAc/MeOH with 1% NH₄OH) is often effective. For highly polar products, reverse-phase chromatography may be necessary. |
Visualizing the Troubleshooting Workflow
When an N-oxidation reaction yields an unsatisfactory result, a systematic approach is crucial. The following workflow diagram illustrates a logical sequence for diagnosing and resolving common issues.
Caption: A decision-making workflow for troubleshooting pyridine N-oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best oxidizing agent for my specific pyridine derivative?
A: The choice is a balance between reactivity and selectivity, dictated primarily by the electronic nature of your substrate.
-
For electron-rich pyridines (e.g., with alkyl, -OR, -NR₂ groups): These are highly nucleophilic and react readily. Milder oxidants like hydrogen peroxide in acetic acid, or even urea-hydrogen peroxide (UHP), are often sufficient and cost-effective.[8] Using a strong oxidant like m-CPBA is also effective but may require temperature control to prevent over-oxidation.
-
For electron-deficient pyridines (e.g., with -CN, -COOR, -NO₂ groups): These require more powerful oxidants. m-CPBA is a common choice.[4] For very deactivated systems, generating a stronger peracid in situ, such as trifluoroperacetic acid (from trifluoroacetic anhydride and H₂O₂), may be necessary. Catalytic systems, such as those based on methyltrioxorhenium (MTO), are also highly effective for these challenging substrates.[5]
Q2: I'm using m-CPBA and can't separate my N-oxide from the m-chlorobenzoic acid byproduct. What's the best workup procedure?
A: This is a classic purification challenge due to the similar polarities of the product and byproduct. A robust acid-base extraction is the most effective solution.
Detailed Protocol: Post-m-CPBA Workup
-
Quench: Once the reaction is complete (monitored by TLC/LCMS), cool the reaction mixture to 0°C. Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a starch-iodide paper test is negative, indicating no remaining peroxide.
-
Dilute: Dilute the mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Basic Wash: Transfer the mixture to a separatory funnel and wash thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) (3 x 50 mL). This deprotonates the m-chlorobenzoic acid, forming the water-soluble sodium salt, which is removed into the aqueous layer.
-
Brine Wash & Dry: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Assess Purity: The resulting crude product should be significantly enriched in your desired N-oxide. If minor amounts of the acidic byproduct remain, a quick silica gel plug or full column chromatography is typically sufficient for final purification.
Q3: My reaction with an electron-rich pyridine is turning dark and forming multiple spots on TLC. What is happening?
A: This often indicates decomposition or over-oxidation. Electron-rich pyridines are highly activated, not just at the nitrogen but also at the ring carbons. Harsh conditions can lead to the formation of colored, polymeric byproducts.
-
Immediate Action: Lower the reaction temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. Running the reaction at sub-ambient temperatures is often sufficient for these activated substrates.
-
Control Addition: Add the oxidant slowly or in portions to the solution of the pyridine. This prevents a large exotherm and maintains a low instantaneous concentration of the oxidant, favoring the desired N-oxidation over competing pathways.
-
Use a Milder Oxidant: As mentioned in Q1, switch to a less aggressive reagent like UHP or H₂O₂ in a suitable solvent system.
Q4: Can I perform N-oxidation on a substrate that also has an alkene?
A: Yes, but chemoselectivity is a major concern as epoxidation of the alkene is a competing side reaction.[10][12] The outcome depends on the relative nucleophilicity of the pyridine nitrogen versus the alkene.
-
Electron-Rich Pyridine: The N-oxidation is generally faster than the epoxidation of an unactivated alkene. You can often achieve selective N-oxidation by using a stoichiometric amount of the oxidant at low temperatures.
-
Electron-Deficient Pyridine: The nitrogen is less nucleophilic, and epoxidation of the alkene may now be the dominant or a significant competing reaction. In such cases, protecting the alkene (e.g., via bromination, followed by de-bromination later) might be necessary, or you may have to accept a lower yield of the desired product and separate the mixture chromatographically.
References
-
Pyridine N-oxide and derivatives. Organic Chemistry Portal. [Link]
-
Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. YouTube. [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]
-
Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
-
Pyridine-N-oxide. Wikipedia. [Link]
-
Youssif, S. Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
-
Pyridine-n-oxide. Organic Syntheses Procedure. [Link]
-
Pyridine N-Oxide - Remote Oxidation And Rearrangement. ChemTube3D. [Link]
-
Li, B. & Rogers, D. W. Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Synthesis. [Link]
-
Catalytic Enantioselective Pyridine N-Oxidation. NIH National Center for Biotechnology Information. [Link]
-
A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. ACS Publications - The Journal of Organic Chemistry. [Link]
-
Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]
-
Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]
- Synthesis process of pyridine-N-oxide.
-
Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. NIH National Center for Biotechnology Information. [Link]
-
N-oxidation of pyridine carboxylic acids using hydrogen peroxide catalyzed by a green heteropolyacid catalyst: Preyssler's anion, [NaP 5W 30O 110] 14-. ResearchGate. [Link]
-
Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. Royal Society of Chemistry Publishing. [Link]
- Oxidation of pyridine and derivatives.
-
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
-
Efficient Synthesis of N -Oxide Derivatives: Substituted 2-(2-(Pyridyl- N -oxide)methylsulphinyl)benzimidazoles. ResearchGate. [Link]
-
Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 8. N-oxide synthesis by oxidation [organic-chemistry.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. youtube.com [youtube.com]
- 11. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up 2-Pyridineethanol, 1-oxide Production
Welcome to the technical support center for the synthesis and scale-up of 2-Pyridineethanol, 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important intermediate. By understanding the underlying chemical principles, you can optimize your process for improved yield, purity, and safety.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My N-oxidation reaction of 2-Pyridineethanol is resulting in a low yield of the desired 1-oxide. What are the likely causes and how can I improve it?
Answer:
A low yield in the N-oxidation of 2-Pyridineethanol can stem from several factors, primarily related to incomplete reaction, side reactions, or product degradation.
-
Incomplete Conversion:
-
Insufficient Oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent. For reagents like hydrogen peroxide, a slight excess is typically required to drive the reaction to completion. However, a large excess can lead to side reactions and purification challenges.[1]
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or HPLC. The oxidation of pyridines can be slow at lower temperatures.[2] A modest increase in temperature can enhance the reaction rate, but be cautious as higher temperatures can lead to product decomposition.[1]
-
-
Side Reactions:
-
Oxidation of the Ethanol Group: While the pyridine nitrogen is generally more nucleophilic, the primary alcohol of the ethanol substituent can be susceptible to oxidation, especially under harsh conditions or with non-selective oxidizing agents. This can lead to the formation of the corresponding aldehyde or carboxylic acid. To mitigate this, opt for milder and more selective N-oxidizing agents.
-
Dehydration of 2-Pyridineethanol: The precursor, 2-Pyridineethanol, can undergo dehydration to form 2-vinylpyridine, particularly at elevated temperatures.[3][4] This impurity in your starting material will not undergo N-oxidation and will complicate purification. Ensure your 2-Pyridineethanol is pure and that the reaction temperature for the N-oxidation is carefully controlled.
-
-
Product Degradation:
-
Thermal Instability: Pyridine N-oxides can be thermally labile.[1] Overheating the reaction mixture or employing high temperatures during workup and purification (e.g., distillation) can cause decomposition. It is imperative to maintain the recommended temperature range for both the reaction and purification steps.
-
Recommended Actions:
-
Optimize Oxidant Stoichiometry: Start with a modest excess of the oxidant (e.g., 1.1-1.5 equivalents of hydrogen peroxide) and adjust based on reaction monitoring.
-
Select a Suitable Oxidizing System: Consider using hydrogen peroxide with a catalyst such as methyltrioxorhenium (MTO) or titanium silicalite (TS-1) for a greener and more selective oxidation.[2] m-Chloroperoxybenzoic acid (m-CPBA) is also effective, but be prepared for challenges in removing the m-chlorobenzoic acid byproduct.[5]
-
Careful Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. For exothermic reactions, ensure adequate cooling is available, especially during scale-up.
-
Monitor Reaction Progress: Regularly analyze aliquots of the reaction mixture to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
Question 2: I am observing multiple spots on my TLC/peaks in my HPLC analysis of the final product. How do I identify and minimize these impurities?
Answer:
The presence of multiple impurities indicates a lack of selectivity in your reaction or issues during workup. Common impurities in the synthesis of this compound include:
-
Unreacted 2-Pyridineethanol: This is a common impurity if the reaction has not gone to completion.
-
Oxidant Byproducts: If using m-CPBA, m-chlorobenzoic acid will be a significant byproduct.
-
Over-oxidation Products: As mentioned, oxidation of the ethanol group can lead to the corresponding aldehyde or carboxylic acid.
-
Dehydration Product: 2-vinylpyridine from the dehydration of the starting material.
-
Decomposition Products: Arise from excessive heat during the reaction or purification.
Strategies for Minimizing Impurities:
-
Purification of Starting Material: Ensure the 2-Pyridineethanol is of high purity before starting the N-oxidation.
-
Optimized Reaction Conditions: Fine-tune the reaction temperature, time, and stoichiometry of reagents to favor the formation of the desired product.
-
Purification Techniques:
-
Acid-Base Extraction: The basicity of the pyridine N-oxide can be exploited for purification. The product can be extracted into an acidic aqueous phase, leaving non-basic organic impurities behind. The aqueous phase can then be neutralized and the product extracted back into an organic solvent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Chromatography: For laboratory-scale purifications, column chromatography can be used to separate the product from impurities.
-
Question 3: My isolated this compound is a sticky solid or an oil, and it seems to be hygroscopic. How can I obtain a dry, crystalline product?
Answer:
Pyridine N-oxides are known to be hygroscopic, readily absorbing moisture from the atmosphere.[6] This can make them difficult to handle and can affect their stability and reactivity in subsequent steps.
Drying and Isolation Techniques:
-
Azeotropic Distillation: For larger quantities, azeotropic distillation with a solvent like toluene can be an effective method for removing water. The product can be dissolved in toluene, and the water-toluene azeotrope is distilled off.
-
Drying under High Vacuum: After initial solvent removal, drying the product under high vacuum at a gentle temperature can help remove residual moisture and solvents.
-
Use of Drying Agents: While less common for the final product, ensuring all solvents used in the final isolation steps are anhydrous can prevent the introduction of water.
-
Controlled Crystallization: Careful selection of a crystallization solvent system can promote the formation of a well-defined crystalline solid, which is generally less hygroscopic and easier to handle than an amorphous solid or oil.
Question 4: The N-oxidation reaction is very exothermic and difficult to control on a larger scale. What are the best practices for managing the reaction temperature?
Answer:
The oxidation of pyridines is often an exothermic process, and managing the heat generated is a critical safety and process control consideration during scale-up.
Thermal Management Strategies:
-
Slow Addition of the Oxidant: The oxidizing agent should be added slowly and in a controlled manner to the solution of 2-Pyridineethanol. This allows the heat generated to be dissipated effectively.
-
Efficient Cooling: Use a reactor with a cooling jacket and a reliable temperature control system. Ensure the cooling capacity is sufficient for the scale of the reaction.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase by providing a larger thermal mass.
-
Flow Chemistry: For industrial-scale production, consider using a continuous flow reactor. Flow chemistry offers superior heat and mass transfer, allowing for better temperature control and a safer process.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-oxidation of 2-Pyridineethanol?
A1: The N-oxidation of 2-Pyridineethanol proceeds via a nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. The lone pair of electrons on the nitrogen atom attacks the oxidant (e.g., a peroxy acid or a metal-peroxo species), leading to the formation of the N-O bond and the release of the oxidant's byproduct. The presence of the electron-donating ethanol group at the 2-position can slightly enhance the nucleophilicity of the pyridine nitrogen.
Q2: Which oxidizing agent is best for the large-scale synthesis of this compound?
A2: For large-scale synthesis, an ideal oxidizing agent should be effective, selective, safe, and cost-effective, and its byproducts should be easy to remove. While m-CPBA is highly effective, the removal of m-chlorobenzoic acid can be problematic on a large scale.[5] Hydrogen peroxide is an attractive "green" oxidant as its only byproduct is water.[1] However, it often requires a catalyst to be effective for the N-oxidation of pyridines. Catalytic systems based on manganese or rhenium have shown promise.[2] The choice will ultimately depend on a cost-benefit analysis and the specific process capabilities.
Q3: How does the 2-ethanol substituent affect the reactivity of the pyridine ring?
A3: The ethanol group at the 2-position is an electron-donating group, which increases the electron density on the pyridine ring and enhances the nucleophilicity of the nitrogen atom. This can make the N-oxidation reaction faster compared to unsubstituted pyridine. However, as discussed, the hydroxyl group itself can be a site for side reactions if not carefully controlled.
Q4: What are the key safety considerations when scaling up this process?
A4: The primary safety concerns are:
-
Thermal Runaway: Due to the exothermic nature of the oxidation, there is a risk of a thermal runaway if the reaction is not adequately cooled.
-
Peroxide Instability: Many oxidizing agents, especially peroxides, are thermally sensitive and can decompose violently if heated or contaminated.
-
Product Instability: The final product, this compound, may be thermally unstable, especially in its crude form. Avoid high temperatures during purification.[1]
-
Solvent Flammability: Use of flammable organic solvents requires appropriate handling and safety measures to prevent fires and explosions.
A thorough process safety assessment is crucial before attempting to scale up the synthesis.
Data and Protocols
Table 1: Comparison of Common Oxidizing Agents for Pyridine N-Oxidation
| Oxidizing Agent | Advantages | Disadvantages |
| m-Chloroperoxybenzoic acid (m-CPBA) | Highly effective and generally provides good yields.[5] | Byproduct (m-chlorobenzoic acid) can be difficult to remove, especially on a large scale. Can be expensive. |
| Hydrogen Peroxide (H₂O₂) with Catalyst | "Green" oxidant (byproduct is water).[1] Cost-effective. | Often requires a catalyst (e.g., MTO, TS-1) for efficient reaction.[2] Potential for side reactions if not selective. |
| Peracetic Acid | A strong and effective oxidizing agent. | Can be corrosive and requires careful handling. |
| Urea-Hydrogen Peroxide (UHP) | A stable and safe solid source of hydrogen peroxide. | May require specific conditions to be effective. |
Experimental Protocol: Laboratory-Scale Synthesis of this compound using Hydrogen Peroxide
Disclaimer: This is a general protocol and should be adapted and optimized for your specific laboratory conditions. Always perform a risk assessment before carrying out any chemical reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 2-Pyridineethanol (1.0 eq.) in a suitable solvent such as acetic acid or a mixture of water and an organic solvent.
-
Catalyst Addition (Optional): If using a catalyst, add it to the solution at this stage.
-
Oxidant Addition: Cool the mixture in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide (1.1-1.5 eq.) dropwise via the addition funnel, ensuring the internal temperature is maintained below the desired setpoint (e.g., 20-30 °C).
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature or a slightly elevated temperature while monitoring its progress by TLC or HPLC.
-
Workup: Once the reaction is complete, carefully quench any remaining peroxide by adding a reducing agent like sodium sulfite or sodium thiosulfate solution.
-
Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution). Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure at a low temperature.
-
Final Product Isolation: The crude product can be further purified by crystallization or column chromatography.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Synthetic pathway to this compound and potential side reactions.
References
-
Optimization of the reaction conditions. a | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Title: Catalytic Enantioselective Pyridine N-Oxidation. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]
- JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents. (n.d.). Google Patents.
- WO 00/12476 - Googleapis.com. (2000, March 9). Googleapis.com.
-
A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]
- US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents. (n.d.). Google Patents.
-
Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkat USA. Retrieved January 22, 2026, from [Link]
-
Pyridine N-Oxides - Baran Lab. (2012, June 9). Baran Lab. Retrieved January 22, 2026, from [Link]
-
Catalytic Enantioselective Pyridine N-Oxidation. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
pyridine-n-oxide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
-
Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro. (1979, April). PubMed. Retrieved January 22, 2026, from [Link]
-
Photoredox/Pyridine N-oxide Catalyzed Carbohydroxylation and Ami- nohydroxylation of α-Olefins. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]
-
2-Pyridineethanol. (n.d.). Solubility of Things. Retrieved January 22, 2026, from [Link]
-
Pyridine N-oxide derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
- US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents. (n.d.). Google Patents.
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS - European Patent Office - EP 1131289 B1. (2006, February 8). European Patent Office. Retrieved January 22, 2026, from [Link]
- WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents. (n.d.). Google Patents.
-
N-oxidation of pyridines by hydrogen peroxide in the presence of TS1. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 4. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Page loading... [guidechem.com]
Technical Support Center: Optimizing N-Oxidation of Pyridines
Welcome to the technical support center for the N-oxidation of pyridines. As a Senior Application Scientist, I have compiled this guide to address common challenges encountered in the lab. This resource is designed to provide in-depth troubleshooting advice and answer frequently asked questions, ensuring your reactions are efficient, high-yielding, and reproducible.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the N-oxidation of pyridine derivatives. Each issue is followed by potential causes and actionable solutions grounded in chemical principles.
Issue 1: Low or No Conversion of the Starting Pyridine
You've set up your reaction, but TLC or LC-MS analysis shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Deactivated Pyridine Ring: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halogens) decrease the nucleophilicity of the pyridine nitrogen, making it less reactive towards electrophilic oxidants.[1][2][3]
-
Solution 1: Stronger Oxidizing Agent: Switch from a milder reagent like hydrogen peroxide/acetic acid to a more potent one. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for a wide range of pyridines.[4][5] For particularly challenging substrates, a mixture of hydrogen peroxide and a strong acid anhydride like trifluoroacetic anhydride can be effective, though it may require careful temperature control.[6]
-
Solution 2: Catalytic Systems: For oxidations using hydrogen peroxide, the choice of catalyst is critical. Methyltrioxorhenium (MTO) is a highly efficient catalyst for many substituted pyridines.[4][5] Alternatively, maleic anhydride derivatives can act as effective catalysts, with their performance being dependent on the electronic properties of the pyridine substrate.[7][8]
-
-
Steric Hindrance: Bulky substituents at the 2- and 6-positions can physically block the oxidant from approaching the nitrogen atom.[1][9]
-
Solution 1: Less Bulky Oxidant: Dimethyldioxirane (DMDO), generated in situ from Oxone and acetone, is a smaller and highly reactive oxidant that can sometimes overcome steric hindrance where bulkier peracids fail.[4][9]
-
Solution 2: Increase Reaction Time and/or Temperature: For moderately hindered pyridines, prolonging the reaction time or carefully increasing the temperature can help drive the reaction to completion. Monitor for potential side reactions or product decomposition.
-
-
Insufficient Oxidant: The oxidant may have been consumed by side reactions or was not added in sufficient excess.
-
Solution: Use a 1.1 to 1.5 molar excess of the oxidizing agent. For less stable oxidants like m-CPBA, it's good practice to check their purity/activity before use, as they can degrade upon storage.
-
-
Inadequate Reaction Conditions: The solvent or temperature may not be optimal.
-
Solution: The choice of solvent can influence reaction rates.[3] Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used for m-CPBA oxidations. For hydrogen peroxide-based systems, acetic acid is a frequent choice.[4][10] Experiment with different solvent systems if conversion is low.
-
Issue 2: Formation of Side Products and Impurities
Your reaction yields the desired N-oxide, but also significant amounts of byproducts, complicating purification.
Potential Causes & Solutions:
-
Over-oxidation: If the starting material or product contains other oxidizable functional groups (e.g., sulfides, secondary amines), these may also react.
-
Solution 1: Chemoselective Reagents: Choose an oxidant known for its selectivity. For instance, an in situ protonation strategy can be used to protect more basic aliphatic amines, allowing for the selective N-oxidation of a pyridine ring within the same molecule.[2]
-
Solution 2: Controlled Stoichiometry and Temperature: Use a minimal excess of the oxidant and maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
-
Ring Modification Reactions: Under certain conditions, particularly with acetic anhydride, pyridine N-oxides with a 2-alkyl substituent can undergo rearrangement.[11]
-
Solution: Avoid using reagents known to cause such rearrangements if your substrate is susceptible. Stick to straightforward oxidants like m-CPBA or H₂O₂/catalyst systems.
-
-
Decomposition of the N-oxide: Some pyridine N-oxides can be unstable under the reaction or workup conditions, especially in the presence of strong acids or high temperatures.[10]
-
Solution: Perform the reaction at the lowest effective temperature and ensure the workup is done promptly and under mild conditions. A basic workup (e.g., with sodium bicarbonate solution) is often used to neutralize excess acid.
-
Issue 3: Difficulty in Product Purification and Isolation
The reaction is complete, but isolating the pure pyridine N-oxide is proving to be a challenge.
Potential Causes & Solutions:
-
Removal of Carboxylic Acid Byproducts: When using peracids like m-CPBA, the corresponding carboxylic acid (e.g., meta-chlorobenzoic acid) is a stoichiometric byproduct and can be difficult to separate from the polar N-oxide product.[1]
-
Solution 1: Acid-Base Extraction: After the reaction, dilute the mixture with a suitable organic solvent and wash with a basic aqueous solution (e.g., saturated NaHCO₃ or dilute NaOH). The carboxylic acid will be deprotonated and extracted into the aqueous layer. Be cautious, as some N-oxides have basicity and might be partially extracted.
-
Solution 2: Alternative Oxidants: To avoid this issue altogether, use an oxidant that doesn't produce a persistent acidic byproduct. Hydrogen peroxide is an excellent "green" oxidant as its byproduct is water.[8] Catalytic systems with H₂O₂ are therefore highly advantageous for simplified purification.[7][8][12]
-
-
Product is Water-Soluble: Pyridine N-oxides are often polar and can have significant water solubility, leading to loss of product during aqueous workup.
-
Solution 1: Back-Extraction: After the initial aqueous wash, back-extract the aqueous layers multiple times with a more polar organic solvent like chloroform or ethyl acetate to recover the dissolved product.
-
Solution 2: Evaporation and Chromatography: If the product is highly water-soluble, it may be necessary to neutralize the reaction mixture, remove the solvent under reduced pressure, and purify the residue directly by column chromatography.
-
-
Product is Hygroscopic: Many pyridine N-oxides are hygroscopic solids or oils, making them difficult to handle and dry completely.[13][14]
-
Solution: After purification, dry the product under high vacuum. Azeotropic distillation with toluene can also be an effective method for removing residual water.[14] Store the final product in a desiccator over a strong drying agent.
-
Troubleshooting Workflow
Here is a general workflow to follow when troubleshooting your N-oxidation reaction.
Caption: A flowchart for troubleshooting pyridine N-oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent should I choose for my pyridine derivative?
The optimal choice depends on the electronic and steric properties of your substrate. Here is a comparative summary:
| Oxidizing Agent System | Pros | Cons | Best For |
| m-CPBA | Highly effective for a wide range of pyridines, including electron-deficient ones.[5] Commercially available. | Stoichiometric byproduct (m-CBA) can complicate purification.[1] Can be thermally unstable.[15] | General-purpose oxidation, especially for deactivated or sterically unhindered pyridines. |
| H₂O₂ / Acetic Acid | Inexpensive, "green" oxidant (byproduct is water).[8] | Generally requires higher temperatures and longer reaction times. Less effective for deactivated pyridines.[4] | Electron-rich and simple pyridines on a large scale. |
| H₂O₂ / Catalyst (e.g., MTO, Maleic Anhydride) | High efficiency and catalytic turnover.[4][7][8] Milder conditions than H₂O₂/AcOH. Avoids stoichiometric acidic byproducts. | Catalysts can be expensive (e.g., Rhenium-based). Catalyst might need to be separated from the product. | Electron-neutral and electron-rich pyridines where clean reaction profiles are desired. |
| Dimethyldioxirane (DMDO) | Highly reactive and effective for sterically hindered substrates.[9] | Must be prepared in situ. Volatile and potentially explosive in concentrated form. | Sterically hindered pyridines that are unreactive to other oxidants. |
Q2: How do substituents on the pyridine ring affect the reaction rate?
The N-oxidation is an electrophilic attack on the pyridine nitrogen. Therefore:
-
Electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density on the nitrogen, making it more nucleophilic and accelerating the reaction.[3][16]
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) decrease the electron density on the nitrogen, making it less nucleophilic and slowing down the reaction significantly.[3][17]
-
Steric hindrance from bulky groups at the 2- or 6-position will slow the reaction by impeding the approach of the oxidant.[1][9]
Q3: My reaction is complete, but I'm having trouble with the workup. What's the best general procedure?
A standard workup procedure for an m-CPBA oxidation is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2-3 times) to remove m-CBA and any unreacted m-CPBA. Check the aqueous layer with pH paper to ensure it is basic.
-
Water (1 time).
-
Brine (1 time) to aid in phase separation.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude N-oxide.
-
Purify further by column chromatography or recrystallization as needed.
Q4: Can I perform an N-oxidation if my molecule has another amine group?
Yes, selective N-oxidation is possible. Aliphatic amines are generally more basic and nucleophilic than pyridine nitrogens. You can exploit this by adding one equivalent of a strong acid (like HBF₄) to the reaction mixture.[2] The acid will selectively protonate the more basic aliphatic amine, protecting it from oxidation and allowing the less basic pyridine nitrogen to be oxidized.[2]
General Experimental Protocol: N-Oxidation using m-CPBA
This protocol is a general starting point and may require optimization for your specific substrate.[18]
-
Preparation: Dissolve the pyridine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic phase with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization.
Reaction Mechanism: Oxidation with a Peracid
The N-oxidation of pyridine with a peracid like m-CPBA is a concerted process.
Caption: The concerted mechanism for pyridine N-oxidation by a peracid.
The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic outer oxygen of the peroxy acid. Simultaneously, the O-O bond breaks, and the proton is transferred to the newly formed carboxylate, all in a single step.
References
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
Gluszynska, A. (2011). Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]
-
Kim, J. et al. (2018). Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. RSC Advances, 8(59), 34035-34039. [Link]
-
Taylor, E. C., & Crovetti, A. J. (1956). Pyridine-N-oxide. Organic Syntheses, 36, 78. [Link]
-
Kim, J. et al. (2018). Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. PubMed Central, 60(11), 1581-1585. [Link]
-
Li, G. et al. (2022). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. Journal of the American Chemical Society, 144(35), 16036-16045. [Link]
-
Biswas, T. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]
-
Mišić-Vuković, M. et al. (1980). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, 34-38. [Link]
- Pearson, R. G. (1999). Oxidation of pyridine and derivatives. U.S.
-
Various Authors. Pyridine N-Oxide. ResearchGate. [Link]
-
Kim, J. et al. (2017). Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. Green Chemistry, 19(19), 4543-4547. [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
-
ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. University of Liverpool. [Link]
-
Tanner, J. J. et al. (2011). Steric hindrance controls pyridine nucleotide specificity of a flavin-dependent NADH:quinone oxidoreductase. Protein Science, 20(8), 1383-1393. [Link]
-
Shuler, W. G. et al. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. PubMed Central. [Link]
- Zhang, Y. et al. (2022). Synthesis process of pyridine-N-oxide.
-
Palmer, M. H. et al. (2013). The electronic states of pyridine-N-oxide studied by VUV photoabsorption and ab initio configuration interaction computations. The Journal of Chemical Physics, 138(21), 214316. [Link]
-
Boyd, D. R. et al. (1998). N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects. ResearchGate. [Link]
-
Conti, P. et al. (2023). Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Derivatives. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Wikipedia. [Link]
-
Reddit. (2023). How to dry pyridine N-oxide obtained commerically. r/Chempros. [Link]
-
Zhang, C. et al. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry, 45(1), 125-130. [Link]
-
Zacharie, B. et al. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. [Link]
-
Thomas, J. M. et al. (1998). N-oxidation of pyridines by hydrogen peroxide in the presence of TS1. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]
-
Wang, Y. et al. (2020). m-CPBA-NH3(g) system: A safe and scalable alternative for manufacture of (substituted)pyridine and quinoline N-oxides. ResearchGate. [Link]
-
Gorodetskaya, N. I. et al. (1978). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. Organic Chemistry Portal. [Link]
-
Kennemur, J. L. et al. (2019). Catalytic Enantioselective Pyridine N-Oxidation. PubMed Central. [Link]
-
Biswas, T. (2020). Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. YouTube. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
- 13. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
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- 17. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation in 2-pyridineethanol reactions
A Guide to Minimizing Byproduct Formation and Troubleshooting Common Issues
Welcome to the Technical Support Center for 2-Pyridineethanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 2-pyridineethanol, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
I. General Considerations for 2-Pyridineethanol Synthesis
Before delving into specific synthetic routes, several overarching principles are crucial for minimizing byproduct formation in any 2-pyridineethanol reaction.
FAQ: General Issues
Q1: My 2-pyridineethanol reaction is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
A1: Tar and polymer formation is a common issue, particularly in reactions involving formaldehyde and those conducted at elevated temperatures.[3][4] This is often due to acid- or base-catalyzed polymerization of starting materials or products, or thermal decomposition.
Troubleshooting Guide:
-
Temperature Control: Carefully control the reaction temperature. Use an oil bath or a temperature controller to maintain a consistent and optimal temperature. For the reaction of 2-picoline with formaldehyde, temperatures should be carefully monitored to prevent dehydration of the product to 2-vinyl pyridine, which can then polymerize.[3][5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is especially critical for Grignard reactions to prevent oxidation of the Grignard reagent.[6]
-
Solvent Choice: Use dry, high-purity solvents. The presence of water can initiate side reactions and contribute to decomposition.[6]
-
pH Control: If applicable, maintain the optimal pH of the reaction mixture. For instance, in the formaldehyde-picoline reaction, the choice and concentration of the acid or base catalyst are critical.[7]
Q2: I am observing poor conversion of my starting material. What are the likely causes?
A2: Low conversion can stem from several factors, including impure reagents, improper reaction conditions, or catalyst deactivation.
Troubleshooting Guide:
-
Reagent Purity: Ensure the purity of your starting materials. For Grignard synthesis, the 2-bromopyridine should be free of moisture and other impurities.[6] For the formaldehyde route, use a reliable source of formaldehyde (e.g., paraformaldehyde of high purity).
-
Catalyst Activity: If using a catalyst, ensure it is active. For example, in Grignard reactions, the magnesium turnings may need activation to remove the passivating oxide layer.[6]
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Some reactions may require longer times to go to completion at a lower, more selective temperature.
II. Synthesis Route 1: Reaction of 2-Picoline with Formaldehyde
This is a common industrial method for synthesizing 2-pyridineethanol.[8] However, it is prone to several side reactions that can reduce yield and purity.
Reaction Scheme & Byproducts
Caption: Byproducts in the 2-picoline and formaldehyde reaction.
FAQ: 2-Picoline and Formaldehyde Route
Q3: I am getting a significant amount of a higher boiling point impurity. What could it be?
A3: A common higher boiling point impurity is the di-adduct, 2-pyridine-1,3-propanediol, formed from the reaction of 2-pyridineethanol with another molecule of formaldehyde.
Troubleshooting Guide:
-
Stoichiometry Control: Use a molar excess of 2-picoline relative to formaldehyde. This will favor the formation of the mono-adduct (2-pyridineethanol).
-
Slow Addition: Add the formaldehyde solution slowly to the reaction mixture containing 2-picoline. This will help to maintain a low concentration of formaldehyde and reduce the likelihood of the second addition.
Q4: My product seems to be degrading during distillation, and I'm observing polymerization. Why is this happening?
A4: At elevated temperatures, 2-pyridineethanol can dehydrate to form 2-vinylpyridine.[3] 2-Vinylpyridine is highly reactive and can readily polymerize, especially in the presence of acidic or basic impurities, leading to the formation of tars and a decrease in the yield of the desired product.[3]
Troubleshooting Guide:
-
Vacuum Distillation: Purify 2-pyridineethanol by vacuum distillation to keep the distillation temperature as low as possible.
-
Polymerization Inhibitor: Consider adding a small amount of a polymerization inhibitor, such as hydroquinone, to the distillation flask.
-
Neutralize Before Distillation: Ensure that the crude product is neutralized before distillation to remove any acidic or basic catalysts that could promote dehydration and polymerization.
III. Synthesis Route 2: Grignard Reaction of 2-Bromopyridine with Ethylene Oxide
The Grignard reaction offers a versatile route to 2-pyridineethanol, but it requires strict control of reaction conditions to avoid byproducts.[1]
Reaction Scheme & Byproducts
Caption: Byproducts in the Grignard synthesis of 2-pyridineethanol.
FAQ: Grignard Route
Q5: My Grignard reaction is producing a significant amount of 2,2'-bipyridine. How can I prevent this?
A5: The formation of 2,2'-bipyridine is due to a Wurtz-type coupling reaction between the formed Grignard reagent (2-pyridylmagnesium bromide) and unreacted 2-bromopyridine.[9][10] This side reaction is promoted by high local concentrations of the alkyl halide and elevated temperatures.[9]
Troubleshooting Guide:
| Parameter | Recommendation | Rationale |
| Addition Rate | Add the 2-bromopyridine solution slowly and dropwise to the magnesium turnings. | Maintains a low concentration of unreacted 2-bromopyridine, minimizing the chance of it reacting with the Grignard reagent.[9] |
| Temperature | Maintain a gentle reflux during the Grignard formation and cool the reaction mixture before adding the ethylene oxide. | Lower temperatures slow down the rate of the Wurtz coupling reaction.[9] |
| Solvent | Use a solvent like diethyl ether or THF. 2-Methyltetrahydrofuran (2-MeTHF) can sometimes suppress Wurtz coupling.[9] | The choice of solvent can influence the rate of both Grignard formation and the side reaction. |
| Magnesium | Use an excess of highly activated magnesium turnings. | A larger surface area of magnesium promotes faster formation of the Grignard reagent, reducing the time unreacted 2-bromopyridine is present.[9] |
Q6: I'm isolating ethylene bromohydrin as a byproduct. What is the cause?
A6: The formation of ethylene bromohydrin can occur through a rearrangement of the intermediate formed between the Grignard reagent and ethylene oxide, especially if the reaction mixture is heated or if there are certain impurities present.[11]
Troubleshooting Guide:
-
Low-Temperature Addition: Add the ethylene oxide to the Grignard reagent at a low temperature (e.g., 0 °C or below).
-
Immediate Work-up: After the addition of ethylene oxide is complete and the reaction has been stirred for an appropriate time at low temperature, proceed with the aqueous work-up without prolonged heating of the reaction mixture.
-
Purity of Reagents: Ensure that the ethylene oxide and all solvents are of high purity and free from acidic or other reactive impurities.
IV. Purification of 2-Pyridineethanol
Proper purification is essential to obtain high-purity 2-pyridineethanol, free from byproducts and unreacted starting materials.
FAQ: Purification
Q7: What is the best method to purify crude 2-pyridineethanol?
A7: The most common method for purifying 2-pyridineethanol is vacuum distillation .[3] Due to its relatively high boiling point, distillation at atmospheric pressure can lead to decomposition.
For challenging separations where distillation is ineffective due to close boiling points of impurities, column chromatography can be employed.
Troubleshooting Guide: Purification
| Method | Issue | Troubleshooting Steps |
| Vacuum Distillation | Product co-distills with an impurity. | - Fractional Distillation: Use a fractionating column to improve separation efficiency. - Chemical Treatment: If the impurity is acidic or basic, a pre-distillation wash with a dilute base or acid solution, respectively, can convert the impurity into a non-volatile salt. |
| Column Chromatography | Poor separation of the product from a non-polar impurity. | - Solvent System Optimization: Use a more polar solvent system to increase the retention of the more polar 2-pyridineethanol on the silica gel. A gradient elution might be necessary. |
| Product streaks or "tails" on the column. | - Add a Modifier: Add a small amount of a base, such as triethylamine (a few drops per liter of eluent), to the solvent system to deactivate the acidic sites on the silica gel and improve the peak shape of the basic pyridine compound.[12] |
V. Experimental Protocols
Protocol 1: Minimizing Wurtz Coupling in Grignard Synthesis
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask and activate them by adding a small crystal of iodine and gently warming until the iodine color disappears.
-
Grignard Formation: Add anhydrous diethyl ether to the flask. Slowly add a solution of 2-bromopyridine (1 equivalent) in anhydrous diethyl ether from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction with Ethylene Oxide: After the addition is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly bubble in ethylene oxide gas (1.1 equivalents) or add a solution of ethylene oxide in cold, anhydrous ether.
-
Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
VI. References
-
Grokipedia. (n.d.). Wurtz reaction. [Link]
-
PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. [Link]
-
Filo. (2024). The reaction of grignard reagent with ethylene oxide followed by dilute acid. [Link]
-
Agett, A. H. (1939). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. Michigan State University. [Link]
-
ResearchGate. (2025). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]
-
Chemistry LibreTexts. (2022). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. [Link]
-
Chemistry LibreTexts. (2023). Wurtz reaction. [Link]
-
Reddit. (2025). Wurtz coupling. [Link]
-
Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
-
Toppr. (2024). What is the reaction of a Grignard reagent with ethylene oxide followed by dilute acid?. [Link]
-
Organic Chemistry Portal. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]
-
Michigan State University Digital Repository. (n.d.). The reaction of ethylene oxide with various Grignard's reagent. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Purity 2-Pyridineethanol (CAS 103-74-2): Properties, Applications, and Quality Assurance. [Link]
-
Google Patents. (n.d.). US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine.
-
Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
-
Google Patents. (n.d.). DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.
-
European Patent Office. (2006). EP1131289B1 - PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS. [Link]
-
Google Patents. (n.d.). WO 00/12476.
-
Bio-Rad. (n.d.). Types of Chromatography. [Link]
-
National Institutes of Health. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
-
Solubility of Things. (n.d.). 2-Pyridineethanol. [Link]
-
The Royal Society of Chemistry. (2012). Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. [Link]
-
MDPI. (n.d.). Obtaining of Formaldehyde Modified Tars and Road Materials on Their Basis. [Link]
-
TSI Journals. (n.d.). SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
TSI Journals. (2022). Chromatography: Techniques of Separation. [Link]
-
Google Patents. (n.d.). US4675410A - Process for the production of pyridine or alkyl substituted pyridines.
-
MDPI. (n.d.). Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. [Link]
-
Google Patents. (n.d.). US6478930B2 - Impurities separation by distillation.
-
Chemistry Stack Exchange. (2020). Synthesing tetrahydropyran from ethylene oxide. [Link]
-
Project Gaia. (n.d.). Gaia Brief: Ethanol Quality—Impurities in Distillation that Affect Ethanol as a Fuel. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents [patents.google.com]
- 4. Obtaining of Formaldehyde Modified Tars and Road Materials on Their Basis [mdpi.com]
- 5. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine) [lgcstandards.com]
- 8. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. d.lib.msu.edu [d.lib.msu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Storage and Handling of 2-Pyridineethanol Compounds
Welcome to the dedicated technical support center for 2-Pyridineethanol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage and handling of these hygroscopic compounds. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and safeguarding laboratory personnel.
Introduction: The Challenge of Hygroscopicity
2-Pyridineethanol is a versatile building block in pharmaceutical and chemical synthesis, valued for its role as an intermediate in the creation of various drugs and as a reagent for protecting groups in nucleotide and amino acid chemistry.[1][2] However, its utility is intrinsically linked to its purity, which is threatened by its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere.[1][3][4]
Water absorption can lead to a host of experimental issues, from inaccurate measurements and concentration calculations to unwanted side reactions and degradation of the compound.[5][6] This guide provides a comprehensive framework for mitigating these risks through best practices in storage, handling, and quality control.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs that my 2-Pyridineethanol has been compromised by moisture?
A: Visual inspection can often provide the first clues. Pure 2-Pyridineethanol is a clear, colorless to pale yellow liquid.[1][7] If you observe cloudiness, discoloration (e.g., turning brown), or the formation of precipitates, it may indicate moisture absorption or degradation.[1] For solids, clumping or the appearance of a gummy or pasty texture are common indicators of water uptake.[6] However, these are qualitative observations. For quantitative assessment, analytical methods are necessary.
Q2: I suspect my 2-Pyridineethanol has absorbed water. Can I still use it?
A: Using moisture-contaminated 2-Pyridineethanol is not recommended, especially in moisture-sensitive reactions. The presence of water can alter the stoichiometry of your reaction and potentially lead to by-product formation. If the experiment is not sensitive to small amounts of water, you might proceed, but be aware that your results may not be reproducible. For critical applications, it is best to use a fresh, unopened container or purify the compromised material.[8]
Q3: How critical is an inert atmosphere for handling 2-Pyridineethanol?
A: While 2-Pyridineethanol is stable under normal conditions, its hygroscopic nature makes an inert atmosphere highly recommended for any transfers or manipulations, especially for long-term storage of opened containers and for moisture-sensitive applications.[9][10][11] An inert atmosphere of nitrogen or argon will displace moist air, preventing water absorption.[11][12]
Q4: What is the recommended storage temperature for 2-Pyridineethanol?
A: 2-Pyridineethanol should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][3][13] While some sources suggest ambient temperatures, storing it in a cool and dark place, such as a refrigerator (typically 2-8 °C), is also a common recommendation to minimize any potential degradation over time.[4][14] Always consult the manufacturer's specific recommendations.
Q5: Are there any chemical incompatibilities I should be aware of?
A: Yes, 2-Pyridineethanol is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4] Contact with these substances can lead to vigorous reactions and should be avoided.
Troubleshooting Guide
This section addresses specific problems that may arise during the use of 2-Pyridineethanol and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields or unexpected byproducts. | Moisture contamination of 2-Pyridineethanol altering reaction conditions. | 1. Use a fresh, sealed container of 2-Pyridineethanol. 2. If using an opened container, verify purity via Karl Fischer titration or NMR spectroscopy before use. 3. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. |
| Difficulty in accurately weighing the liquid. | Rapid absorption of atmospheric moisture leading to increasing mass on the balance. | 1. Work quickly to minimize exposure time. 2. Dispense the liquid in a glovebox with a dry atmosphere. 3. If a glovebox is unavailable, use a syringe to withdraw the liquid from a septum-sealed bottle under a positive pressure of inert gas. |
| The compound has a darker color than specified. | Potential degradation due to improper storage (e.g., exposure to light or air). | 1. Check the expiration date of the compound. 2. If within date, consider purification by distillation. 3. If the discoloration is significant, it is safer to discard the reagent and use a fresh stock. |
| Formation of a solid precipitate in the liquid. | Possible degradation or reaction with absorbed atmospheric components like CO2. | 1. Do not use the reagent. 2. The precipitate indicates significant contamination or degradation. 3. Procure a new, unopened bottle of 2-Pyridineethanol. |
Experimental Protocols
Protocol 1: Proper Storage of 2-Pyridineethanol
The primary goal of proper storage is to maintain an anhydrous environment.
-
Unopened Containers: Keep the manufacturer's seal intact and store in a cool, dry, and well-ventilated area away from incompatible chemicals.[1][3][13]
-
Opened Containers:
-
After first use, purge the headspace of the container with a dry, inert gas (e.g., argon or nitrogen) before resealing.
-
Use a high-quality cap with a PTFE liner to ensure an airtight seal.
-
For frequent use, consider transferring the liquid into smaller, septum-sealed vials under an inert atmosphere to minimize repeated exposure of the main stock to air.
-
Protocol 2: Handling and Dispensing 2-Pyridineethanol
The choice of handling technique depends on the sensitivity of your experiment to moisture.
A. Standard Handling (for less sensitive applications):
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Open the container briefly in a fume hood, dispense the required amount quickly, and immediately reseal the container tightly.
B. Anhydrous Handling (for moisture-sensitive applications):
This requires the use of either a glovebox or Schlenk line techniques.
-
Glovebox Method:
-
Schlenk Line/Syringe Technique:
-
Ensure the bottle is sealed with a septum.
-
Puncture the septum with a needle connected to a Schlenk line providing a positive pressure of inert gas.
-
Insert a second, dry syringe needle through the septum to withdraw the desired volume of liquid.[12] The positive pressure of inert gas will prevent air from entering as the liquid is withdrawn.
-
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 2-Pyridineethanol. Method optimization may be required.[15]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is a suitable choice.[15]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of 2-Pyridineethanol in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Visualized Workflows
Decision Tree for Handling 2-Pyridineethanol
Caption: Decision workflow for handling 2-Pyridineethanol.
Workflow for Transferring Hygroscopic Liquids
Caption: Syringe transfer of 2-Pyridineethanol under inert gas.
References
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
- Google Patents. (1958). US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine.
-
Solubility of Things. (n.d.). 2-Pyridineethanol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
- Google Patents. (2010). JP2010270008A - Method of producing pyridine ethanol derivative.
-
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?. Retrieved from [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
-
Impact Analytical. (n.d.). Purity Testing. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2-Pyridineethanol. Retrieved from [Link]
-
NIST. (n.d.). 2-Pyridineethanol. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Fine Chemicals - Pyridine-2-Ethanol [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. tutorchase.com [tutorchase.com]
- 6. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 7. nbinno.com [nbinno.com]
- 8. How To [chem.rochester.edu]
- 9. ossila.com [ossila.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. chemistryviews.org [chemistryviews.org]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. 2-Pyridineethanol | 103-74-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Catalytic Reactions Involving Pyridine N-Oxides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with catalytic reactions involving pyridine N-oxides. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established scientific principles and field-proven insights. Pyridine N-oxides are versatile intermediates, but their unique electronic and coordination properties can present specific challenges in catalytic systems. This resource will help you navigate these challenges, optimize your reactions, and achieve your synthetic goals.
Section 1: C-H Functionalization Reactions
The use of pyridine N-oxides as directing groups or substrates in C-H functionalization has become a powerful strategy.[1][2] However, achieving high yield and selectivity can be challenging.
FAQ 1: My C-H activation reaction on a substrate containing a pyridine ring is failing or giving very low yields. Why is this happening and how can I fix it?
Answer:
The most common reason for the failure of C-H activation reactions on pyridine-containing substrates is the strong coordination of the pyridine nitrogen to the metal catalyst.[3] This can lead to catalyst poisoning or undesired cyclometalation at a position ortho to the nitrogen, preventing the desired C-H activation.[3]
Troubleshooting Strategy: The N-Oxide Approach
A well-established strategy to circumvent this issue is to temporarily convert the pyridine to its corresponding N-oxide.[1] The N-oxide group has several beneficial effects:
-
Blocks Catalyst Coordination: The N-oxide functionality prevents the lone pair on the nitrogen from strongly coordinating with and deactivating the catalyst.[1][2]
-
Activates the Pyridine Ring: The N-oxide group is electron-withdrawing, which can activate the pyridine ring for certain C-H functionalization reactions, particularly at the C2 and C4 positions.[4]
-
Serves as a Directing Group: The N-oxide itself can act as a directing group to promote C-H activation at the ortho positions.
Workflow for C-H Functionalization using the N-Oxide Strategy:
Caption: Workflow for C-H functionalization of pyridines via the N-oxide.
Experimental Protocol: Oxidation of Pyridine to Pyridine N-Oxide
A common and effective method for the N-oxidation of pyridines is using meta-chloroperoxybenzoic acid (m-CPBA).[5]
-
Dissolve the pyridine substrate in a suitable solvent, such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the excess peracid by adding an aqueous solution of sodium thiosulfate or sodium sulfite.
-
Separate the organic layer, wash with an aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting pyridine N-oxide by column chromatography or recrystallization.
FAQ 2: I am observing a mixture of regioisomers in my C-H functionalization of a substituted pyridine N-oxide. How can I improve the selectivity?
Answer:
Regioselectivity in C-H functionalization of pyridine N-oxides is influenced by a combination of electronic and steric factors. The C2/C6 and C4 positions are generally activated towards electrophilic attack, while the C3/C5 positions are deactivated.[6]
Troubleshooting and Optimization:
-
Steric Hindrance: Bulky substituents on the catalyst or the pyridine N-oxide can direct the functionalization to less sterically hindered positions. For example, a substituent at the C3 position will likely favor functionalization at the C6 position over the C2 position.
-
Electronic Effects: Electron-donating groups on the pyridine N-oxide can enhance the reactivity of the ring, while electron-withdrawing groups can decrease it. The position of these groups will influence the electron density at different carbon atoms, thereby affecting regioselectivity.
-
Catalyst and Ligand Choice: The choice of metal catalyst and ligands can have a profound impact on regioselectivity. Experiment with different catalyst systems (e.g., varying the palladium source or using different phosphine or N-heterocyclic carbene ligands).
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
Data on Regioselectivity in Palladium-Catalyzed Arylation of Pyridine N-Oxides:
| Pyridine N-oxide Derivative | Major Product(s) | Reference |
| Pyridine N-oxide | 2-Arylpyridine N-oxide | [7] |
| 3-Methylpyridine N-oxide | 2-Aryl-3-methylpyridine N-oxide | [8] |
| Isoquinoline N-oxide | 1-Phenylisoquinoline 2-oxide | [8] |
Section 2: Cross-Coupling Reactions
Pyridine N-oxides can be used as ligands or substrates in cross-coupling reactions.[4][9]
FAQ 3: My copper-catalyzed N-arylation of an imidazole using a pyridine N-oxide ligand is sluggish. How can I improve the reaction rate and yield?
Answer:
In copper-catalyzed cross-coupling reactions, pyridine N-oxides can act as effective ligands, particularly in aqueous media due to their good water solubility.[9] If you are experiencing low reactivity, consider the following factors:
-
Ligand Structure: The electronic and steric properties of the pyridine N-oxide ligand are crucial. Electron-donating groups on the pyridine ring can increase the electron density on the oxygen atom, potentially enhancing its coordination to the copper center and promoting catalysis.
-
Base: The choice of base is critical. Stronger bases like cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃) in these reactions.[9]
-
Temperature: These reactions often require elevated temperatures (e.g., 100-120 °C) to proceed at a reasonable rate.[9] Ensure your reaction temperature is optimal.
-
Solvent: While water is an attractive solvent for green chemistry, co-solvents may be necessary if your substrates have poor water solubility.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for Cu-catalyzed N-arylation.
Section 3: Photocatalytic and Photochemical Reactions
Pyridine N-oxides are also used in photocatalytic reactions, for instance, as hydrogen-atom-transfer (HAT) catalysts.[10][11]
FAQ 4: My photocatalytic reaction involving a pyridine N-oxide is giving a complex mixture of byproducts, and the starting material is degrading. What is happening?
Answer:
Pyridine N-oxides can be photochemically labile. Upon photoactivation, they can undergo rearrangements to form intermediates like oxaziridines, which can then convert to other products such as 1,2-oxazepines.[12][13] This can lead to a complex mixture of byproducts and consumption of your starting material or catalyst.
Mitigation Strategies:
-
Wavelength Selection: If possible, use a light source with a wavelength that selectively excites your photocatalyst without causing direct excitation of the pyridine N-oxide.
-
Reaction Time: Minimize the reaction time to reduce the extent of photochemical degradation. Monitor the reaction closely and stop it as soon as the desired product is formed.
-
Quenching Studies: Perform fluorescence quenching studies to confirm that the desired catalytic cycle is operating efficiently.
-
Control Experiments: Run control experiments in the absence of the photocatalyst to assess the extent of direct photodecomposition of the pyridine N-oxide under your reaction conditions.
Section 4: Post-Reaction Workup
FAQ 5: I am having difficulty removing the N-oxide group after my desired catalytic reaction. What are the best methods for deoxygenation?
Answer:
The deoxygenation of pyridine N-oxides is a common final step to obtain the functionalized pyridine. The choice of deoxygenation reagent depends on the functional groups present in your molecule.
Common Deoxygenation Methods:
| Reagent/Method | Conditions | Advantages | Potential Issues | Reference |
| PCl₃ or PBr₃ | Typically in an inert solvent like DCM or chloroform, often at 0 °C to room temperature. | Efficient and widely applicable. | Harsh conditions, can react with other functional groups. | [6] |
| H₂/Pd, Pt, or Raney Ni | Hydrogen gas with a metal catalyst in a suitable solvent. | Mild and clean. | May reduce other functional groups (e.g., nitro groups, alkenes). | [14] |
| Electrochemical Reduction | Aqueous solution, often without transition-metal catalysts. | Environmentally friendly, avoids harsh reagents. | Requires specialized equipment. | [15] |
| Photoredox Catalysis | Visible light, photocatalyst, and a reductant (e.g., Hantzsch ester). | Very mild and highly chemoselective. | May not be suitable for all substrates. | [15] |
Experimental Protocol: Deoxygenation using Phosphorus Trichloride (PCl₃)
-
Dissolve the pyridine N-oxide in an anhydrous, inert solvent such as DCM or chloroform under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PCl₃ (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by slowly adding it to an ice-cold aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting pyridine by column chromatography.
References
- Insights into the Excited-State Deactivation and Photoproduct Formation of Pyridine N-Oxides.
- Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts.
- Deoxygenation of pyridine N‐oxides.
- Recent trends in the chemistry of pyridine N-oxides.
- Heteroaromatic N-Oxides in Asymmetric C
- Bypassing the Limitations of Directed C–H Functionaliz
- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
- Heterogeneous catalytic oxidation of pyridines to N-oxides under mild conditions using tungsten-loaded TiO2.
- Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water.
- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.
- Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)
- Recent Advances in Direct Pyridine C-H Activation Str
- Cross‐coupling reaction between pyridine N‐oxide derivatives and a...
- Recent Advances in Direct Pyridine C-H Activation Strategies.
- Benchmarking 4-Amino-3,5-dichloropyridine N-oxide in Palladium-Catalyzed Cross-Coupling Reactions: A Compar
- Pyridine N-Oxides. Baran Lab.
- Recent Trends in the Chemistry of Pyridine N-Oxides.
- Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes.
- Catalytic system for pyridine oxidation to N-oxides under mild conditions based on polyoxomolybd
- Process for the reduction of pyridine n-oxides.
- Deoxygenation of Aza-arom
- Palladium-Catalyzed C−H Functionalization of Pyridine N -Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes.
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- 2. researchgate.net [researchgate.net]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. pubs.acs.org [pubs.acs.org]
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- 14. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 15. Deoxygenation of Aza-aromatics [organic-chemistry.org]
Technical Support Center: Managing Exotherms in Peracetic Acid Oxidation of Pyridine
Welcome to the technical support center for the peracetic acid (PAA) oxidation of pyridine. This guide is designed for researchers, scientists, and drug development professionals who are performing this common yet energetically hazardous transformation. Our goal is to provide you with the foundational knowledge, best practices, and troubleshooting steps necessary to manage the reaction's significant exotherm, ensuring both the safety of your experiment and the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - The Scientific Fundamentals
This section addresses the core principles of the reaction. A solid understanding of the "why" is the first step toward effective and safe experimental execution.
Q1: What is the fundamental reaction mechanism for the oxidation of pyridine with peracetic acid?
A: The oxidation of pyridine to pyridine-N-oxide by peracetic acid is a nucleophilic attack by the pyridine nitrogen on the electrophilic outer oxygen atom of the peracid. The lone pair of electrons on the nitrogen atom attacks the terminal oxygen of the peracetic acid, leading to the formation of a new N-O bond. This is followed by a proton transfer, resulting in the formation of pyridine-N-oxide and acetic acid as the byproduct.[1][2]
Caption: Simplified mechanism of pyridine oxidation by PAA.
Q2: Why is the peracetic acid oxidation of pyridine so highly exothermic?
A: The significant heat release stems from two primary factors:
-
Weak O-O Bond Cleavage: Peracetic acid contains a weak peroxide (O-O) bond. Breaking this bond requires relatively little energy.
-
Formation of Stable Products: The reaction forms a very stable carbon-oxygen double bond (C=O) in the acetic acid byproduct and a stable N-O bond in the pyridine-N-oxide. The large amount of energy released during the formation of these strong, stable bonds far exceeds the energy required to break the initial bonds, resulting in a large negative enthalpy of reaction (a significant exotherm). Many reactions involving peroxy compounds are exothermic for this reason.[3]
Q3: What are the primary factors influencing the rate of heat generation?
A: The rate of heat generation is directly tied to the reaction rate. Controlling these factors is the key to managing the exotherm.
Caption: Key factors controlling the reaction exotherm.
-
Reagent Concentration: Higher concentrations of pyridine and peracetic acid lead to more frequent molecular collisions and a faster reaction rate.
-
Rate of Peracetic Acid Addition: The rate of addition is critical. A slow addition rate ensures that the peracetic acid reacts as it is added, preventing a dangerous accumulation of unreacted peroxide.[3]
-
Reaction Temperature: Like most chemical reactions, the rate increases exponentially with temperature. A higher starting temperature or inadequate cooling can cause the reaction to accelerate uncontrollably.
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where the concentration of peracetic acid is high, leading to a rapid local temperature rise that can initiate a runaway reaction.[3]
Q4: What is a thermal runaway and why is it the primary hazard with this reaction?
A: A thermal runaway is a dangerous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat. This positive feedback loop causes a rapid, exponential rise in temperature and pressure.
With peracetic acid, this is exceptionally hazardous because at elevated temperatures (e.g., above 110°C), PAA can undergo explosive decomposition.[4] A thermal runaway in this system can lead to violent vessel rupture, fire, and the release of corrosive chemicals.
Section 2: Proactive Exotherm Management - Best Practices & Protocols
This section provides actionable guidance for safely conducting the experiment.
Q5: How should I properly set up a lab-scale reaction to ensure thermal safety?
A: A robust experimental setup is your primary defense against thermal hazards.
Step-by-Step Safe Lab-Scale Protocol:
-
Vessel Selection: Use a three-necked round-bottom flask of an appropriate size (do not exceed 50-70% of the total volume). This allows for an overhead stirrer, a temperature probe, and a dropping funnel.
-
Stirring: Employ an overhead mechanical stirrer. Magnetic stir bars are often inadequate for providing the vigorous and efficient mixing required to prevent hot spots, especially as the reaction volume increases.[3]
-
Temperature Monitoring: Place a thermocouple or thermometer in the reaction mixture, ensuring the tip is submerged and away from the flask walls for an accurate reading of the bulk temperature.
-
Cooling System: Prepare an ice-water bath or a cryocooler capable of maintaining the desired reaction temperature and handling the expected heat load. Ensure the cooling bath is large enough to submerge the liquid portion of the reaction flask.
-
Reagent Addition: Use a pressure-equalizing dropping funnel for the controlled, dropwise addition of peracetic acid.[3]
-
Safety Shielding: Always run reactions involving peracids behind a safety shield.[3]
-
Ventilation: Work in a well-ventilated fume hood.
Q6: What are the recommended starting parameters for this reaction?
A: The parameters can vary based on the specific pyridine derivative and scale. However, a conservative and well-documented starting point is crucial. The following table provides parameters adapted from established procedures, such as those found in Organic Syntheses.
| Parameter | Recommended Value/Range | Rationale & Causality |
| Pyridine Concentration | Neat or in a suitable solvent | Running neat is common, but using a solvent like acetic acid can help moderate the exotherm by increasing the thermal mass of the system. |
| Peracetic Acid (PAA) | 30-40% in acetic acid | Commercial solutions are readily available. Note the concentration to calculate correct stoichiometry. Using lower concentrations can reduce the reaction rate.[3] |
| Stoichiometry | 1.05 - 1.10 eq. PAA per eq. Pyridine | A slight excess of PAA ensures complete conversion of the pyridine. A large excess should be avoided as it increases the amount of unreacted peroxide at the end. |
| Initial Temperature | 15 - 25 °C | Starting at a lower temperature provides a larger safety margin before reaching temperatures where the reaction rate becomes difficult to control. |
| Target Temperature | 60 - 85 °C | The reaction is typically controlled within this range. Procedures exist where the temperature is allowed to rise to and be maintained at 85°C via controlled addition.[3] |
| PAA Addition Time | 45 - 60 minutes (for ~1.4 mol scale) | This slow addition rate is a critical control parameter to allow the cooling system to dissipate the generated heat effectively.[3] |
Q7: How do I safely quench the reaction and test for residual peroxides?
A: Never attempt to distill or work up a reaction mixture without first ensuring all residual peroxides have been destroyed.[3]
Protocol for Quenching and Testing:
-
Cooling: Once the reaction is complete (as determined by TLC, LCMS, or cessation of the exotherm), cool the mixture to room temperature.
-
Peroxide Test: Take a small aliquot of the reaction mixture and add it to a solution of potassium iodide (KI) in aqueous acid. The formation of a dark brown/yellow color (from the oxidation of I⁻ to I₂) indicates the presence of peroxides. Commercial peroxide test strips are also a viable option.
-
Quenching: If peroxides are present, add a quenching agent. A saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) is commonly used. Add the quenching agent slowly, as the quenching reaction itself can be exothermic.
-
Re-test: Continue adding the quenching agent portion-wise until the peroxide test is negative.
Section 3: Troubleshooting Guide - When Things Go Wrong
Q8: My reaction temperature is rising much faster than expected and approaching the set limit. What are my immediate actions?
A: This is a critical situation requiring a calm and systematic response. The goal is to immediately stop the source of energy (the PAA addition) and increase the rate of heat removal.
Caption: Emergency workflow for a temperature excursion.
-
Stop PAA Addition: Immediately close the stopcock on the dropping funnel. This removes the fuel for the reaction.
-
Enhance Cooling: Lower the temperature of your cooling bath if possible. Add more ice or dry ice to the bath.
-
Check Stirring: Ensure the overhead stirrer is functioning correctly and at a high speed to maximize heat transfer to the vessel walls.
-
Prepare for Emergency Quench: If the temperature continues to rise despite these measures, prepare to quench the reaction by adding a cold, non-reactive solvent (like acetic acid) to dilute the reactants and absorb heat.
Q9: The reaction seems sluggish or has stalled (no exotherm). What are the possible causes?
A: A lack of exotherm can be just as problematic, indicating the reaction has not initiated. This can lead to a dangerous accumulation of unreacted PAA.
-
Cause 1: Peracetic Acid Quality: The PAA may have degraded during storage. It's advisable to titrate the PAA solution before use to confirm its concentration.[3]
-
Cause 2: Low Temperature: The reaction temperature may be too low for initiation. Slowly and carefully allow the reaction to warm by a few degrees while monitoring closely.
-
Cause 3: Inactive Substrate: If your pyridine substrate has impurities, particularly basic or acidic impurities, it could interfere with the reaction. Ensure the purity of your starting materials.
CAUTION: Never add a large amount of PAA to a cold, un-initiated reaction and then heat it. This creates the conditions for a violent, delayed runaway reaction.
Q10: What are the key safety challenges when scaling up this oxidation?
A: Scaling up this reaction is not trivial and introduces significant safety challenges.
-
Surface-Area-to-Volume Ratio: As you increase the reactor volume, the surface area available for heat exchange decreases relative to the volume of the reacting mass. This makes cooling much less efficient and is the primary reason why direct scale-up is dangerous.
-
Mixing: Ensuring homogenous mixing in a large reactor is more difficult. Inefficient mixing can lead to severe hot spots.
-
Addition Control: The consequences of an addition error (e.g., adding PAA too quickly) are much more severe on a larger scale. Automated dosing systems with temperature feedback control are often necessary.
For any scale-up, a thorough process safety review, including reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and other critical safety parameters, is mandatory.
References
-
Mosher, H. S., Turner, L., & Carlsmith, A. (1953). Pyridine-N-oxide. Organic Syntheses, 33, 79. [Link]
-
Vörös, A., Timári, G., Baán, Z., Mizsey, P., & Finta, Z. (2016). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 60(3), 195-201. [Link]
-
Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
-
Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017). Chemistry Stack Exchange. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals. [Link]
-
Shoukr, G. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
Sources
Technical Support Center: Overcoming Limited Solubility of Pyridine Derivatives in Non-Polar Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies for a common yet often frustrating challenge: the limited solubility of pyridine derivatives in non-polar solvents. As a Senior Application Scientist, my goal is to not only provide you with protocols but to explain the causality behind these experimental choices, empowering you to make informed decisions in your research.
Introduction: The Pyridine Paradox in Non-Polar Media
Pyridine, in its unsubstituted form, is remarkably miscible with a wide range of solvents, including non-polar ones like hexane and toluene.[1][2] This can be misleading, as the solubility of pyridine derivatives is a completely different story. The introduction of functional groups dramatically alters the molecule's polarity, hydrogen bonding capabilities, and crystal lattice energy, often leading to poor solubility in non-polar environments. This guide will walk you through understanding these underlying principles and provide a systematic approach to overcoming these solubility challenges.
Troubleshooting & FAQs: Your First Response to Insolubility
This section is structured in a question-and-answer format to directly address the specific issues you might be encountering at the bench.
Q1: I've synthesized a pyridine derivative, and it won't dissolve in my desired non-polar solvent (e.g., hexane, toluene). Why is this happening?
A1: This is a classic case of "like dissolves like" being disrupted by the substituents on your pyridine ring. While the pyridine ring itself has some non-polar character, the addition of polar functional groups can drastically increase the overall polarity of your molecule.
-
Polar Substituents: Groups such as amino (-NH₂), hydroxyl (-OH), carboxyl (-COOH), and nitro (-NO₂) introduce significant polarity and the capacity for hydrogen bonding. These forces make the molecule prefer to interact with itself (in a crystal lattice) or with polar solvents, rather than a non-polar solvent which primarily interacts through weaker van der Waals forces.[3]
-
Crystal Lattice Energy: If your pyridine derivative is a solid, the energy required to break apart the crystal lattice can be substantial, especially if there are strong intermolecular forces like hydrogen bonds. A non-polar solvent may not provide enough favorable interactions to overcome this energy barrier.
Q2: What are the first, simple steps I should take when my pyridine derivative shows poor solubility?
A2: Before resorting to more complex methods, always start with the basics. The following workflow provides a logical progression of simple techniques to try.
Caption: A stepwise workflow for initial troubleshooting of poor solubility.
-
Gentle Heating: Solubility of solids in liquids generally increases with temperature. Try warming your mixture gently (e.g., to 40-60°C). Be cautious not to boil off your solvent or decompose your compound.
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates and increase the surface area available for solvation, which can enhance the rate of dissolution.
-
Test a Solvent Series: Don't assume all non-polar solvents are the same. Toluene or chloroform, with their greater polarizability compared to hexane, might be better options for dissolving a moderately polar pyridine derivative.
Q3: How do I choose a better non-polar solvent or a co-solvent system?
A3: A systematic approach to solvent selection is key. If your pyridine derivative has some polar character, a purely non-polar solvent like hexane may be a poor choice.
-
Slightly More Polar "Non-Polar" Solvents: Consider solvents like dichloromethane (DCM) or diethyl ether. While still considered non-polar, they have a higher dielectric constant than hexane and can better solvate moderately polar compounds.
-
Introducing a Co-solvent: This is a powerful technique to fine-tune the polarity of your solvent system.[4] The idea is to add a small amount of a more polar solvent that is miscible with your primary non-polar solvent. This "co-solvent" can help to disrupt the solute-solute interactions and bridge the polarity gap.
| Primary Non-Polar Solvent | Potential Co-solvents to Try (in small, increasing amounts) | Rationale |
| Hexane / Heptane | Toluene, Diethyl Ether, Ethyl Acetate | Increases polarizability and introduces dipole interactions. |
| Toluene / Xylene | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone | Introduces a more polar component to interact with polar functional groups on the pyridine derivative. |
| Dichloromethane (DCM) | Acetonitrile, Isopropanol | For more polar derivatives, these can significantly boost solubility. Use sparingly to maintain the overall non-polar character. |
Experimental Protocol: Co-solvent Screening
-
Add a small, known amount of your pyridine derivative to a vial.
-
Add a measured volume of your primary non-polar solvent.
-
If the compound does not dissolve, add a co-solvent dropwise while stirring or sonicating.
-
Observe for dissolution. This will give you a qualitative feel for an effective co-solvent system.
Advanced Strategies for Stubborn Solubility Issues
When basic troubleshooting isn't enough, it may be necessary to chemically modify your pyridine derivative to improve its solubility.
Strategy 1: Salt Formation with Non-Polar Counter-ions
The basic nitrogen atom in the pyridine ring is a prime target for chemical modification.[5] By reacting it with an acid, you can form a pyridinium salt. While this is often used to increase aqueous solubility, a strategic choice of acid can lead to a salt with improved solubility in organic solvents.
The Rationale: Converting the pyridine to a pyridinium salt breaks the regular packing of the crystal lattice. If you choose a bulky, organic counter-ion, the resulting salt can have a more "greasy" character, making it more amenable to solvation by non-polar solvents.[6]
Caption: Conversion of an insoluble pyridine to a more soluble pyridinium salt.
Experimental Protocol: Test Scale Salt Formation for Solubility Enhancement
-
Dissolve the Pyridine: In a small vial, dissolve a small amount (e.g., 10-20 mg) of your pyridine derivative in a minimal amount of a slightly more polar solvent in which it is soluble (e.g., DCM or THF).
-
Add the Acid: Add one equivalent of a bulky organic acid (e.g., p-toluenesulfonic acid or dodecylbenzenesulfonic acid) dissolved in a small amount of the same solvent.
-
Remove the Solvent: Gently evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.
-
Test Solubility: Attempt to dissolve the resulting solid residue in your target non-polar solvent (e.g., toluene or hexane).
Strategy 2: Prodrug/Derivatization Approaches
If salt formation is not viable or effective, you can consider creating a less polar derivative or prodrug. This involves temporarily masking the polar functional groups on your pyridine derivative with non-polar moieties.
-
For -OH and -NH₂ groups: Consider acylation (e.g., with acetyl chloride or benzoyl chloride) to form esters or amides. These are significantly less polar and will likely have much better solubility in non-polar solvents.
-
For -COOH groups: Esterification (e.g., with methanol or ethanol under acidic conditions) to form a methyl or ethyl ester will dramatically reduce polarity.
These modifications are often reversible, which is a key principle in prodrug design for pharmaceutical applications.
Summary and Key Takeaways
Overcoming the limited solubility of pyridine derivatives in non-polar solvents is a multi-faceted challenge that can be systematically addressed.
-
Start Simple: Always begin with basic techniques like gentle heating, sonication, and screening a series of non-polar solvents.
-
Use Co-solvents Strategically: A small amount of a slightly more polar, miscible co-solvent can often be enough to achieve dissolution.
-
Consider Chemical Modification: For highly insoluble compounds, forming a pyridinium salt with a bulky, organic counter-ion or creating a less polar prodrug by masking polar functional groups are powerful advanced strategies.
By understanding the underlying principles of polarity, intermolecular forces, and crystal lattice energy, you can move from a trial-and-error approach to a rational, informed strategy for solubilizing even the most challenging pyridine derivatives.
References
-
Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. (2018). Polymers (Basel). [Link]
-
Pyridine - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
Solubility Trends in Pyridinium Salts for Non-Aqueous Organic Redox Flow Batteries. (2019). ResearchGate. [Link]
-
Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. (2012). ResearchGate. [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. [Link]
-
Pyridinium - Wikipedia. (n.d.). Wikipedia. [Link]
-
Pyridine - chemeurope.com. (n.d.). chemeurope.com. [Link]
-
Aggregation induced emission in one easy step: pyridinium AIEgens and counter ion effect. (2020). Nature Communications. [Link]
-
Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Auctores. [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2017). Chemical Reviews. [Link]
-
Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (1988). Journal of Pharmaceutical Sciences. [Link]
-
Pyridine. (2000). Some Industrial Chemicals - NCBI Bookshelf. [Link]
-
Co-solvent and Complexation Systems. (2013). ResearchGate. [Link]
-
Pyridines. (n.d.). University of Babylon. [Link]
-
Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. (1991). Pharmaceutical Research. [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). Molecules. [Link]
-
Pyridine Is miscible with EVERYTHING!?. (2015). Reddit. [Link]
-
Pyridine - Wikipedia. (n.d.). Wikipedia. [Link]
-
How can I isolate a highly polar compound from an aqueous solution?. (2014). ResearchGate. [Link]
-
Why can't polar substances dissolve nonpolar substances, even though they also have London dispersion forces?. (2024). Reddit. [Link]
-
How do non-polar substances dissolve in non-polar solvents?. (2012). Chemistry Stack Exchange. [Link]
-
Pyridine - Sciencemadness Wiki. (n.d.). Sciencemadness Wiki. [Link]
Sources
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- 2. semanticscholar.org [semanticscholar.org]
- 3. reddit.com [reddit.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 2-Pyridineethanol, 1-oxide by LC-MS/MS
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of novel chemical entities and their metabolites is paramount. 2-Pyridineethanol, 1-oxide, a polar heterocyclic compound, presents unique analytical challenges due to its structure. This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of this compound, contrasted with alternative analytical methodologies. We will delve into the causality behind experimental choices, providing supporting data and detailed protocols to ensure scientific integrity and immediate applicability in your research.
Introduction to this compound and its Analytical Significance
This compound belongs to the class of pyridine N-oxides, which are often metabolites of parent pyridine-containing drugs or can be of interest as novel pharmaceutical building blocks. The N-oxide functional group significantly increases the polarity of the molecule compared to its parent, 2-Pyridineethanol. This heightened polarity, coupled with the presence of a hydroxyl group, dictates the analytical strategy for its quantification. Accurate measurement is crucial for pharmacokinetic studies, metabolite identification, and impurity profiling in drug substance and product manufacturing.
Physicochemical Properties of the Parent Compound (2-Pyridineethanol):
| Property | Value | Reference |
| Molecular Formula | C7H9NO | [1][2] |
| Molecular Weight | 123.15 g/mol | [3][4] |
| Boiling Point | ~250°C | [3] |
| Melting Point | ~ -7.8 to -30°C | [1][3] |
| Solubility | Miscible with water and common organic solvents | [3][5] |
| pKa (conjugate acid) | 5.31 | [4] |
The addition of the N-oxide functional group is expected to increase the compound's polarity and boiling point further, making it a challenging analyte for traditional gas chromatography without derivatization.
LC-MS/MS: The Gold Standard for Quantification
For the trace-level quantification of polar, non-volatile compounds like this compound in complex biological matrices, LC-MS/MS is the undisputed method of choice.[6] Its power lies in the combination of the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Why LC-MS/MS is Superior for this Analyte
-
Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, offers unparalleled specificity. By monitoring a specific precursor-to-product ion transition, we can effectively eliminate interference from matrix components and other structurally similar compounds.[7]
-
Sensitivity: LC-MS/MS can achieve limits of quantification in the low ng/mL to pg/mL range, which is essential for pharmacokinetic studies where analyte concentrations can be very low.[8]
-
Versatility: The technique can be adapted to a wide range of biological matrices, including plasma, urine, and tissue homogenates, with appropriate sample preparation.
-
No Derivatization Required: Unlike GC-MS, the inherent polarity of this compound makes it amenable to direct analysis by LC-MS/MS, simplifying sample preparation and avoiding potential variability from derivatization reactions.
Proposed LC-MS/MS Method and Rationale
The following is a proposed, robust LC-MS/MS method for the quantification of this compound, grounded in the principles of bioanalytical method validation.[9][10]
Given the high polarity of pyridine N-oxides, chromatographic retention can be a challenge on traditional reversed-phase columns.[11]
-
Column: A column with a polar-embedded or polar-endcapped stationary phase (e.g., C18 with a polar group) is recommended to improve retention and peak shape for this polar analyte. An alternative, and often superior, approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention of highly polar compounds.[11]
-
Mobile Phase:
-
Aqueous Phase (A): Water with 0.1% formic acid. The acidic modifier aids in the protonation of the analyte in positive ion mode ESI, enhancing sensitivity.
-
Organic Phase (B): Acetonitrile or Methanol with 0.1% formic acid.
-
-
Gradient: A gradient elution starting with a high percentage of organic phase (for HILIC) or a high percentage of aqueous phase (for reversed-phase) will be necessary to achieve good peak shape and separation from early-eluting matrix components.
-
Flow Rate: A typical analytical flow rate of 0.4-0.6 mL/min for a standard 2.1 mm ID column is a good starting point.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is the logical choice. The pyridine nitrogen, even as an N-oxide, can be readily protonated to form the [M+H]+ ion.
-
MRM Transitions: To develop the MRM method, the compound would be infused into the mass spectrometer to determine the precursor ion (the protonated molecule, [M+H]+) and the most abundant, stable product ions upon collision-induced dissociation (CID). For this compound (MW: 139.15), the [M+H]+ would be m/z 140.1. A characteristic fragmentation pathway for N-oxides is the loss of the oxygen atom ([M+H-O]+).[12] Other fragmentations involving the ethanol side chain are also plausible.
Hypothetical MRM Transitions for this compound:
| Transition | Proposed Identity | Use |
| 140.1 -> 124.1 | [M+H]+ -> [M+H-O]+ | Quantifier |
| 140.1 -> 93.1 | [M+H]+ -> [Loss of C2H5O] | Qualifier |
An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., this compound-d4), should be used to compensate for matrix effects and variability in extraction and ionization.[9]
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the preferred method, it's instructive to compare it with other potential analytical techniques.
| Technique | Advantages for this compound | Disadvantages for this compound |
| LC-UV | Lower cost instrumentation; simpler to operate. | Significantly lower sensitivity and specificity compared to MS. High potential for interference from matrix components, making it unsuitable for complex biological samples at low concentrations. |
| Gas Chromatography (GC-MS) | High chromatographic efficiency. | The analyte is non-volatile and highly polar, requiring derivatization to increase volatility and thermal stability. This adds complexity, time, and potential for analytical error. |
| Capillary Electrophoresis (CE) | Excellent for separating polar and charged species. | Lower sensitivity and reproducibility compared to LC-MS/MS. Can be challenging to couple with MS for routine quantitative work. |
| Nuclear Magnetic Resonance (NMR) | Provides structural information; non-destructive. | Very low sensitivity, making it unsuitable for quantitative analysis at typical biological concentrations. Primarily a qualitative tool. |
Quantitative Performance Comparison (Illustrative):
| Parameter | LC-MS/MS | LC-UV | GC-MS (with derivatization) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL | > 500 ng/mL | 10 - 50 ng/mL |
| Specificity | Very High | Low to Moderate | High |
| Sample Throughput | High | High | Moderate |
| Matrix Effect | Can be significant, but managed with internal standards | High | Moderate |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key experiments involved in the quantitative analysis of this compound by LC-MS/MS.
Workflow for Method Development and Validation
Caption: Workflow for LC-MS/MS method development and validation.
Sample Preparation: Protein Precipitation
This is a simple and effective method for cleaning up plasma samples.
-
To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 10 µL of internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix, and inject into the LC-MS/MS system.
LC-MS/MS System Parameters (HILIC Approach)
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
-
Column Temperature: 40°C
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 95% B
-
3.0 min: 60% B
-
3.1 min: 95% B
-
5.0 min: 95% B
-
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ion Source: Turbo V™ with ESI Probe
-
Ionization Mode: Positive
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions: As determined during tuning (e.g., 140.1 -> 124.1 for quantifier, 140.1 -> 93.1 for qualifier)
Conclusion and Future Perspectives
The quantitative analysis of this compound is most effectively and reliably achieved using a validated LC-MS/MS method. The unparalleled sensitivity and specificity of this technique are essential for its accurate measurement in complex matrices, a critical requirement in pharmaceutical development. While alternative methods exist, they suffer from significant drawbacks in either sensitivity, specificity, or sample preparation complexity, rendering them unsuitable for most regulated bioanalytical applications. The proposed HILIC-based LC-MS/MS protocol provides a robust starting point for researchers, ensuring high-quality, defensible data. Future work may involve the application of microflow LC-MS/MS to further enhance sensitivity and reduce sample volume requirements.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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PubChem. Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. [Link]
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NIST. 2-Pyridineethanol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]
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Ding, W., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. Journal of Chromatography A, 1388, 88-95. [Link]
-
Gao, H., et al. (2002). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of the American Society for Mass Spectrometry, 13(8), 968-977. [Link]
-
LGC Group. (2018). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
CAS. 2-Pyridineethanol. CAS Common Chemistry. [Link]
-
Soni, K., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2EDTA plasma. Biomedical Chromatography, 31(2). [Link]
-
Chen, X. Y., et al. (2005). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 35(12), 1261-1271. [Link]
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A Senior Application Scientist's Guide to N-Oxidation: A Comparative Study of Leading Oxidizing Agents
For researchers, synthetic chemists, and professionals in drug development, the N-oxidation of amines and nitrogen-containing heterocycles is a pivotal transformation. The resulting N-oxides are not only crucial intermediates for further functionalization but also represent a significant class of compounds with unique biological activities. The choice of an oxidizing agent is paramount, directly influencing reaction efficiency, selectivity, and scalability. This guide provides an in-depth comparative analysis of the most commonly employed oxidizing agents for N-oxidation, supported by experimental data and protocols to inform your synthetic strategy.
The Significance of N-Oxidation in Modern Chemistry
The introduction of an oxygen atom onto a nitrogen center profoundly alters the electronic and steric properties of the parent molecule. This modification can enhance solubility, modulate basicity, and introduce a reactive handle for subsequent chemical modifications. In medicinal chemistry, N-oxides of drug molecules are often studied as potential prodrugs or as metabolites with distinct pharmacological profiles. Furthermore, in synthetic chemistry, N-oxides are versatile intermediates, facilitating reactions such as nucleophilic aromatic substitution and rearrangements.
The General Mechanism of N-Oxidation
The N-oxidation of an amine is fundamentally a nucleophilic attack by the lone pair of electrons on the nitrogen atom on an electrophilic oxygen atom of the oxidizing agent. The facility of this reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the oxidant.
Caption: General mechanism of N-oxidation.
A Comparative Analysis of Common Oxidizing Agents
The selection of an appropriate oxidizing agent is a critical decision in the synthesis of N-oxides. This section provides a comparative overview of the most prevalent reagents, highlighting their strengths and weaknesses.
| Oxidizing Agent | Typical Substrates | Advantages | Disadvantages | Typical Reaction Conditions |
| m-CPBA | Tertiary amines, pyridines, quinolines, anilines | High reactivity, predictable, well-established | Byproduct (m-chlorobenzoic acid) can be difficult to remove, potential for over-oxidation, shock-sensitive when pure | CH₂Cl₂, CHCl₃, or EtOAc; 0°C to reflux |
| Hydrogen Peroxide (H₂O₂) | Tertiary amines, hindered amines | "Green" oxidant (byproduct is water), inexpensive | Often requires a catalyst for efficiency, can be slow, high concentrations are hazardous | Aqueous solution, often with a catalyst (e.g., methyltrioxorhenium, tungstate), room temperature to elevated temperatures |
| Oxone® | Tertiary amines, pyridines, secondary amines | Stable solid, easy to handle, versatile | Can be acidic, may require pH control, generates inorganic salts as byproducts | Biphasic systems (e.g., CH₂Cl₂/H₂O) or in polar solvents like MeOH, often with a buffer |
| Caro's Acid (H₂SO₅) | Pyridines, anilines | Powerful oxidant, can be prepared in situ | Highly corrosive and potentially explosive, requires careful handling | Aqueous acidic conditions, typically prepared fresh |
In-Depth Look at Key Oxidizing Agents
meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and highly effective peroxy acid for N-oxidation. Its high reactivity allows for the oxidation of a broad range of nitrogen-containing compounds, including sterically hindered and electron-deficient substrates.[1][2]
Mechanism Insight: The reaction proceeds via a concerted mechanism where the nitrogen lone pair attacks the terminal oxygen of the peroxy acid.
Causality in Experimental Choices: The choice of a chlorinated solvent like dichloromethane (DCM) or chloroform is common due to the good solubility of both the substrate and m-CPBA. The reaction is often initiated at 0°C to control the initial exotherm, particularly with reactive amines.
Trustworthiness of Protocol: The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amine. The workup procedure is designed to remove the m-chlorobenzoic acid byproduct.
Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is an attractive oxidant from a green chemistry perspective, as its only byproduct is water.[3] However, its uncatalyzed reaction with many amines can be sluggish. The use of catalysts significantly enhances its efficacy.
Mechanism Insight: In the presence of a metal catalyst like methyltrioxorhenium (MTO), H₂O₂ forms a more reactive peroxo-metal complex that is more susceptible to nucleophilic attack by the amine.[4]
Causality in Experimental Choices: The use of a co-solvent like methanol or ethanol can improve the solubility of both the amine and the aqueous hydrogen peroxide. For less reactive substrates, heating may be necessary to drive the reaction to completion.
Trustworthiness of Protocol: The complete consumption of the starting material can be verified by TLC or GC-MS. The removal of excess hydrogen peroxide is crucial for product stability and can be achieved by quenching with a reducing agent like sodium sulfite.
Oxone®
Oxone®, a stable, solid triple salt containing potassium peroxymonosulfate (KHSO₅), is a versatile and convenient oxidizing agent.[5] It is particularly useful for the N-oxidation of pyridines and other N-heterocycles.
Mechanism Insight: The active oxidant is the peroxymonosulfate anion, which provides an electrophilic oxygen for the amine to attack.
Causality in Experimental Choices: A biphasic solvent system is often employed to facilitate both the reaction and the subsequent separation of the product from the inorganic byproducts. The use of a buffer, such as sodium bicarbonate, is often necessary to control the pH, as the reaction can generate acidic species.
Trustworthiness of Protocol: The progress of the reaction can be monitored by TLC. The aqueous workup effectively removes the inorganic salts generated during the reaction.
Experimental Protocols
Caption: A generalized experimental workflow for N-oxidation.
Protocol 1: N-Oxidation of Pyridine with m-CPBA
Materials:
-
Pyridine (1.0 mmol, 79.1 mg)
-
m-CPBA (77% purity, 1.2 mmol, 270 mg)
-
Dichloromethane (DCM), 10 mL
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve pyridine in 10 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA portion-wise over 5 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Upon completion, cool the mixture to 0°C and quench the excess m-CPBA by slowly adding saturated aqueous sodium sulfite solution until a starch-iodide paper test is negative.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (3 x 10 mL) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pyridine N-oxide.
Protocol 2: Catalytic N-Oxidation of N-Methylmorpholine with Hydrogen Peroxide
Materials:
-
N-Methylmorpholine (1.0 mmol, 101.2 mg)
-
Methyltrioxorhenium (MTO) (0.01 mmol, 2.5 mg)
-
Hydrogen peroxide (30% aqueous solution, 1.5 mmol, 170 µL)
-
Methanol (5 mL)
-
Manganese dioxide (for quenching)
-
Celite
Procedure:
-
To a solution of N-methylmorpholine in 5 mL of methanol, add the MTO catalyst.
-
Add the hydrogen peroxide solution dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction by GC-MS.
-
Upon completion, add a small amount of manganese dioxide to decompose the excess hydrogen peroxide (cessation of gas evolution).
-
Filter the mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain N-methylmorpholine N-oxide.[4]
Safety and Environmental Considerations
m-CPBA:
-
Hazards: Strong oxidizing agent, can be shock-sensitive and explosive when pure.[6] Causes skin and eye irritation.
-
Disposal: Excess m-CPBA should be quenched with a reducing agent like sodium sulfite before disposal.[7] The resulting m-chlorobenzoic acid can be neutralized and disposed of as aqueous waste.
Hydrogen Peroxide:
-
Hazards: Concentrated solutions (>30%) are corrosive and can cause severe burns.[3] It is a strong oxidant and can form explosive mixtures with organic materials.
-
Disposal: Can be diluted with water and decomposed with a catalyst like manganese dioxide before disposal down the drain with copious amounts of water, in accordance with local regulations.
Oxone®:
-
Hazards: Corrosive solid, causes skin and eye irritation.[8] Can decompose exothermically if contaminated or heated.
-
Disposal: Spills should be cleaned up promptly. Aqueous waste should be neutralized before disposal.[8]
Caro's Acid:
-
Hazards: Extremely corrosive and a powerful oxidant.[9][10] Can be explosive, especially in the presence of organic materials. Should be handled with extreme caution using appropriate personal protective equipment (PPE) in a fume hood.[11][12]
-
Disposal: Must be neutralized carefully with a base (e.g., sodium bicarbonate) in a large volume of water in an ice bath before disposal.
Conclusion
The choice of an oxidizing agent for N-oxidation is a multifaceted decision that requires careful consideration of the substrate's reactivity, desired selectivity, scalability, and safety. For general-purpose, high-reactivity applications, m-CPBA remains a reliable choice, provided the byproduct removal is addressed. For greener and more atom-economical processes, catalytic hydrogen peroxide systems are increasingly favored. Oxone® offers a convenient and stable solid alternative, particularly for heterocyclic substrates. Caro's acid , while a powerful oxidant, should be reserved for specific applications where its high reactivity is necessary, and its hazardous nature can be safely managed. By understanding the nuances of each of these reagents, researchers can make informed decisions to achieve their synthetic goals efficiently and safely.
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Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(5), 242-268. [Link]
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Efficient oxidation of hindered amines to nitroxide radicals with hydrogen peroxide over layered double hydroxide. (2025). RSC Publishing. [Link]
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Triethylamine oxidation to the corresponding N-oxide with H2O2... (n.d.). ResearchGate. [Link]
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SAFETY DATA SHEET (SDS) - CaroVail. (2018). CaroVail. [Link]
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Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. (2011). ACS Publications. [Link]
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Oxidation of Amines and N-Hetarenes. (n.d.). Thieme. [Link]
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W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. (2022). Indian Academy of Sciences. [Link]
-
Catalyst-free and selective oxidation of pyridine derivatives and tertiary amines to corresponding N-oxides with 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane. (2025). ResearchGate. [Link]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2014). PMC. [Link]
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Preparation of Pyridine N-oxide Derivatives in Microreactor. (2014). Periodica Polytechnica Chemical Engineering. [Link]
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Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. (2018). PMC. [Link]
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Pyridine N-Oxide-structure. (n.d.). ChemTube3D. [Link]
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Oxo osmium(VIII) complexes in oxidation: crystal structures of OsO4·nmo (nmo = N-methylmorpholine N-oxide) and OsO4·nmm (nmm = N-methylmorpholine), and use of cis-[OsO4(OH)2]2- as an oxidation catalyst. (1994). Journal of the Chemical Society, Dalton Transactions. [Link]
-
N-methylmorpholine N-oxide (NMO). (n.d.). Organic Chemistry Portal. [Link]
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N-methylmorpholine N-oxide Definition. (n.d.). Fiveable. [Link]
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Synthesis of Tertiary Amine N-Oxides-A Review. (n.d.). Asian Journal of Chemistry. [Link]
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Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]
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Rapid and Selective in situ Reduction of Pyridine-N-oxides with Tetra-hydroxydiboron. (2013). Organic Letters. [Link]
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Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA Chemistry and Biochemistry. [Link]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2014). The Journal of Organic Chemistry. [Link]
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Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction. (2024). MDPI. [Link]
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N-Methylmorpholine N-oxide. (n.d.). Wikipedia. [Link]
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Pyridine N-Oxides. (2012). Baran Lab. [Link]
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Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2025). Beilstein Journal of Organic Chemistry. [Link]
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The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. (n.d.). Xenobiotica. [Link]
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Applications of Oxone in chemical kinetics, synthetic chemistry and environmental chemistry: A review. (n.d.). CABI Digital Library. [Link]
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Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. (2023). MDPI. [Link]
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Initial investigation on the reaction of quinoline N-oxide with 1,4-diyn-3-one. (n.d.). ResearchGate. [Link]
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Oxone, Potassium peroxomonosulfate. (n.d.). Organic Chemistry Portal. [Link]
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Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. (2022). ResearchGate. [Link]
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Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. (2021). PMC. [Link]
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Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022). NIH. [Link]
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Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. (n.d.). ResearchGate. [Link]
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Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. [Link]
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A Senior Application Scientist's Guide to Kinetic Analysis of Reactions Involving Pyridine N-Oxides
For researchers, medicinal chemists, and process development scientists, understanding the kinetics of chemical reactions is paramount. It is the key to unlocking mechanistic insights, optimizing reaction conditions, and ensuring process safety and efficiency. This is particularly true for reactions involving pyridine N-oxides, a versatile class of compounds whose reactivity is central to numerous transformations in organic synthesis and drug development.[1]
This guide provides an in-depth, comparative analysis of the primary experimental techniques for the kinetic analysis of reactions involving pyridine N-oxides. We will delve into the principles, practical considerations, and data analysis for each method, supported by experimental data and protocols. Furthermore, we will explore how computational modeling can complement experimental work to provide a holistic understanding of reaction mechanisms.
The Crucial Role of Kinetic Analysis
Pyridine N-oxides are often more reactive than their parent pyridines towards both electrophilic and nucleophilic attack, making them valuable intermediates.[1] However, this enhanced reactivity can also lead to complex reaction pathways and the formation of side products. A thorough kinetic analysis allows us to:
-
Elucidate Reaction Mechanisms: By determining the rate law, activation parameters, and identifying reaction intermediates, we can piece together the step-by-step process of a chemical transformation.
-
Optimize Reaction Conditions: Understanding how reaction rates are affected by factors such as concentration, temperature, and catalysts enables the fine-tuning of conditions for improved yield, selectivity, and efficiency.
-
Ensure Process Safety: For large-scale synthesis, knowledge of reaction kinetics is crucial for managing exotherms and preventing runaway reactions.
Comparative Guide to Kinetic Analysis Techniques
The choice of analytical technique for kinetic monitoring is dictated by the nature of the reaction, the timescale of interest, and the available instrumentation. Here, we compare the most common methods for studying the kinetics of reactions involving pyridine N-oxides: UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Stopped-Flow Spectroscopy.
UV-Vis Spectroscopy: The Workhorse for Real-Time Monitoring
UV-Vis spectroscopy is a widely accessible and powerful technique for real-time kinetic analysis, provided there is a change in the electronic absorption spectrum of the reaction mixture over time.
Principle: This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product, we can track the progress of the reaction. Many pyridine N-oxides and their derivatives exhibit characteristic UV-Vis absorption bands that can be monitored.[2][3]
Experimental Protocol: Kinetic Analysis of a Deoxygenation Reaction
Let's consider the deoxygenation of a substituted pyridine N-oxide to its corresponding pyridine, a common transformation.[4]
Objective: To determine the pseudo-first-order rate constant for the deoxygenation of 4-phenylpyridine N-oxide.
Materials:
-
4-phenylpyridine N-oxide
-
Deoxygenating agent (e.g., a phosphine or a low-valent metal complex)
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Prepare a stock solution of 4-phenylpyridine N-oxide in acetonitrile of known concentration (e.g., 0.1 mM).
-
Prepare a stock solution of the deoxygenating agent in acetonitrile at a significantly higher concentration (e.g., 10 mM) to ensure pseudo-first-order conditions.
-
Equilibrate both solutions and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
Add an aliquot of the 4-phenylpyridine N-oxide stock solution to a quartz cuvette.
-
Record the initial UV-Vis spectrum (t=0).
-
Initiate the reaction by rapidly adding a large excess of the deoxygenating agent solution to the cuvette and mix thoroughly.
-
Immediately start recording the absorbance at a fixed wavelength (λ_max of the pyridine N-oxide) at regular time intervals.
-
Continue data acquisition until the reaction is complete, as indicated by a stable absorbance reading.
Data Analysis: The natural logarithm of the absorbance of the reactant is plotted against time. For a pseudo-first-order reaction, this will yield a straight line with a slope equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
Advantages:
-
High Sensitivity: Can detect low concentrations of reactants and products.
-
Real-time Monitoring: Provides continuous data on the reaction progress.
-
Wide Availability: UV-Vis spectrophotometers are common in most laboratories.
Limitations:
-
Requires a Chromophore: The reactants or products must have a distinct UV-Vis absorption profile.
-
Spectral Overlap: Overlapping spectra of reactants, intermediates, and products can complicate data analysis.
-
Limited Structural Information: Provides no direct information on the structure of intermediates.
NMR Spectroscopy: Unrivaled Structural Detail in Kinetic Studies
NMR spectroscopy offers a significant advantage over UV-Vis by providing detailed structural information, allowing for the simultaneous monitoring of multiple species in a reaction mixture.[5][6]
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it. By acquiring a series of ¹H NMR spectra over time, the concentration of reactants and products can be determined by integrating their characteristic signals.[7][8]
Experimental Protocol: Kinetic Profiling of an Oxidation Reaction
Objective: To monitor the N-oxidation of 2-methylpyridine and determine the reaction kinetics.[7]
Materials:
-
2-methylpyridine
-
Oxidizing agent (e.g., m-CPBA)
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Prepare a solution of 2-methylpyridine and the internal standard in CDCl₃ in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding a known amount of the oxidizing agent to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular intervals. The time between each spectrum will depend on the reaction rate.
-
Continue acquiring spectra until the reaction is complete.
Data Analysis: The integrals of the signals corresponding to the reactant (e.g., the methyl protons of 2-methylpyridine) and the product (e.g., the methyl protons of 2-methylpyridine N-oxide) are determined for each spectrum. The relative concentrations are calculated with respect to the integral of the internal standard. A plot of concentration versus time can then be used to determine the rate law and rate constant.
Advantages:
-
Rich Structural Information: Allows for the identification and quantification of reactants, products, and intermediates.[8]
-
High Specificity: Signals from different species are often well-resolved.
-
Versatility: Can be used for a wide range of reactions without the need for a chromophore.
Limitations:
-
Lower Sensitivity: Compared to UV-Vis spectroscopy.
-
Slower Time Resolution: Acquiring a full spectrum takes longer, making it less suitable for very fast reactions.
-
Requires Deuterated Solvents: Which can be expensive.
Comparison of UV-Vis and NMR for Kinetic Analysis
| Feature | UV-Vis Spectroscopy | NMR Spectroscopy |
| Principle | Change in electronic absorption | Change in nuclear spin environment |
| Sensitivity | High (µM to nM) | Moderate (mM to µM) |
| Time Resolution | Excellent (milliseconds to seconds) | Good (seconds to minutes) |
| Structural Info | Limited | High (detailed structural elucidation) |
| Requirement | Chromophore required | No chromophore needed |
| Solvent | Standard solvents | Deuterated solvents |
| Cost | Relatively low | High |
| Best For | Fast reactions, real-time monitoring of chromophoric species | Complex reactions, identifying intermediates, non-chromophoric systems |
A study on the visible light-induced deoxygenation of pyridine N-oxides utilized both ¹H NMR and UV-Vis spectroscopy to elucidate the reaction mechanism, highlighting the complementary nature of these techniques.[4]
Stopped-Flow Spectroscopy: Capturing Ultrafast Reactions
For reactions that are too fast to be monitored by conventional UV-Vis or NMR, stopped-flow spectroscopy is the technique of choice, allowing for the study of reactions on the millisecond timescale.[6][9][10]
Principle: Two reactant solutions are rapidly driven from separate syringes into a mixing chamber. The flow is then abruptly stopped, and the reaction progress in the observation cell is monitored in real-time, typically by absorbance or fluorescence.[11]
Experimental Protocol: Illustrative Example of a Fast Nucleophilic Substitution
Objective: To determine the second-order rate constant for the reaction of a pyridine N-oxide with a potent nucleophile.
Materials:
-
Pyridine N-oxide derivative
-
Nucleophile (e.g., a thiolate)
-
Appropriate buffer solution
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the pyridine N-oxide in the buffer in one syringe.
-
Prepare a solution of the nucleophile in the same buffer in the second syringe.
-
Set the stopped-flow instrument to the desired temperature and monitoring wavelength.
-
Initiate a "push" to rapidly mix the two solutions. The instrument's software will trigger data acquisition upon stopping the flow.
-
Record the change in absorbance or fluorescence over time.
-
Repeat the experiment with varying concentrations of the nucleophile (while keeping the pyridine N-oxide concentration constant and in excess) to determine the order of the reaction with respect to the nucleophile.
Data Analysis: The resulting kinetic traces are fitted to an appropriate exponential function to obtain the observed rate constant (k_obs). A plot of k_obs versus the concentration of the nucleophile will yield a straight line with a slope equal to the second-order rate constant (k₂).
Advantages:
-
Excellent Time Resolution: Can study reactions with half-lives in the millisecond range.[9]
-
Small Sample Consumption: Requires only small volumes of reactants.
-
Versatile Detection: Can be coupled with absorbance, fluorescence, or circular dichroism detectors.[10]
Limitations:
-
Specialized Equipment: Requires a dedicated stopped-flow instrument.
-
Potential for Artifacts: Rapid mixing can sometimes introduce artifacts that need to be carefully considered.
Integrating Computational Chemistry with Experimental Kinetics
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental kinetic studies.[12][13][14]
Workflow for Combined Experimental and Computational Kinetic Analysis
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A Guide to the Structural Nuances of Substituted Pyridine N-Oxides: A Comparative Analysis for Researchers
For the discerning researcher in medicinal chemistry and materials science, pyridine N-oxides represent a class of compounds with remarkable versatility. The introduction of the N-oxide functionality to the pyridine ring fundamentally alters its electronic landscape, enhancing its reactivity and tuning its physicochemical properties. This guide provides an in-depth structural comparison of substituted pyridine N-oxides, offering experimental data and field-proven insights to inform rational design and synthesis in drug development and beyond.
The Electronic Influence of the N-O Bond: A Causal Framework
The defining feature of a pyridine N-oxide is the semipolar N→O bond. This bond is not merely a simple coordinate covalent bond but is best described by a resonance hybrid, where the oxygen atom bears a partial negative charge and the pyridine ring a partial positive charge. This charge distribution has profound consequences for the structure and reactivity of the molecule.
The resonance structures illustrate that the positive charge is delocalized, particularly at the ortho (C2, C6) and para (C4) positions. This makes these positions susceptible to nucleophilic attack, a reactivity pattern opposite to that of the parent pyridine.[1][2] Conversely, the electron-rich oxygen atom can act as a hydrogen bond acceptor and a coordination site for metal ions.
The introduction of substituents onto the pyridine ring further modulates this electronic framework. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert their influence through inductive and resonance effects, leading to predictable and measurable changes in the molecule's geometry and spectroscopic signatures.
A Comparative Analysis of Structural Parameters
The most direct way to assess the impact of substituents on the molecular structure of pyridine N-oxides is through the analysis of bond lengths and angles, typically determined by single-crystal X-ray diffraction or gas-phase electron diffraction.
The N-O Bond Length: A Sensor for Electronic Effects
The length of the N-O bond is particularly sensitive to the electronic nature of the substituent on the pyridine ring. Electron-withdrawing groups tend to shorten the N-O bond, while electron-donating groups lengthen it. This can be rationalized by the extent of π-back-donation from the oxygen lone pairs to the pyridine ring. EWGs enhance this back-donation to stabilize the positive charge on the ring, leading to a shorter, stronger N-O bond with more double-bond character. Conversely, EDGs decrease the need for this back-donation, resulting in a longer, more single-bond-like N-O bond.[3]
Table 1: Comparison of Calculated N-O Bond Lengths in 4-Substituted Pyridine N-Oxides
| Substituent (at C4) | Substituent Type | Calculated N-O Bond Length (Å) (B3LYP/cc-pVTZ) | Calculated N-O Bond Length (Å) (PBE0/cc-pVTZ) |
| -OCH₃ | Strong EDG | 1.280 | 1.267 |
| -CH₃ | Weak EDG | 1.275 | 1.263 |
| -H | Neutral | 1.271 | 1.259 |
| -F | Weak EWG | 1.271 | 1.259 |
| -Cl | Weak EWG | 1.266 | 1.255 |
| -CF₃ | Strong EWG | 1.261 | 1.250 |
| -CN | Strong EWG | 1.262 | 1.250 |
| -NO₂ | Very Strong EWG | 1.274 | 1.261 |
Data extracted from a computational study by Minyaev et al.[1]
Ring Geometry: Distortion and Aromaticity
Substituents also induce subtle but significant changes in the geometry of the pyridine ring itself. For instance, a strong electron-withdrawing group at the 4-position, such as a nitro group (-NO₂), has been shown to cause an increase in the ipso-angle (the C3-C4-C5 angle) and a decrease in the bond lengths of the adjacent C-C bonds.[3] This is indicative of a redistribution of electron density within the ring to accommodate the electronic demands of the substituent.
Spectroscopic Fingerprints: A Window into Electronic Structure
Spectroscopic techniques provide invaluable, non-destructive methods for probing the structural and electronic properties of substituted pyridine N-oxides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are highly sensitive to the electron density at each position of the pyridine ring. The chemical shifts of the ring protons and carbons are reliable indicators of the electronic influence of substituents.
Generally, electron-donating groups shield the ring protons and carbons, causing their signals to appear at a higher field (lower ppm). Conversely, electron-withdrawing groups deshield the ring nuclei, resulting in a downfield shift (higher ppm) of their signals.[4]
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of Selected Substituted Pyridine N-Oxides
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Pyridine N-Oxide | CDCl₃ | 7.35-7.37 (m, 3H), 8.25-8.27 (m, 2H) | 125.3, 125.5, 138.5 |
| 2-Methylpyridine N-Oxide | CDCl₃ | 2.53 (s, 3H), 7.20-7.32 (m, 3H), 8.29-8.30 (d, 1H) | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 |
| 4-Methylpyridine N-Oxide | CDCl₃ | 2.37 (s, 3H), 7.12 (s, 2H), 8.13 (s, 2H) | 20.1, 126.6, 138.0, 138.4 |
| 2-Chloropyridine N-Oxide | CDCl₃ | 7.28-7.32 (m, 2H), 7.55-7.58 (m, 1H), 8.40-8.41 (m, 1H) | 123.8, 126.0, 126.9, 140.3, 141.5 |
| Nicotinic Acid N-Oxide | DMSO-d₆ | 7.53-7.55 (dd, 1H), 7.76-7.78 (d, 1H), 8.42-8.44 (dd, 1H), 8.48 (s, 1H) | 126.1, 127.2, 131.1, 139.4, 142.6, 164.7 |
| 2-Carboxypyridine N-Oxide | DMSO-d₆ | 7.88-7.95 (m, 2H), 8.30-8.32 (dd, 1H), 8.73-8.74 (m, 1H) | 128.6, 130.1, 132.8, 135.9, 139.0, 160.9 |
Data compiled from supporting information of a study on N-oxidation of pyridine derivatives.[5]
Infrared (IR) Spectroscopy
The N-O stretching vibration (ν(N-O)) in the IR spectrum is a characteristic absorption that provides insight into the strength of this bond. For pyridine N-oxide, this band typically appears in the range of 1200-1300 cm⁻¹.[6] The position of this band is sensitive to the electronic nature of the substituents. Electron-withdrawing groups, which strengthen the N-O bond, cause a shift of the ν(N-O) band to a higher frequency (wavenumber). Conversely, electron-donating groups weaken the N-O bond and shift the absorption to a lower frequency.[7]
Table 3: N-O Stretching Frequencies of Selected Pyridine N-Oxides
| Compound | ν(N-O) (cm⁻¹) |
| Pyridine N-Oxide | ~1254 |
| 2,6-Dimethylpyridine N-Oxide | Lower frequency than pyridine N-oxide |
| 4-Nitropyridine N-Oxide | Higher frequency than pyridine N-oxide |
Qualitative trends based on spectroscopic studies.[6][7]
Experimental Protocols for Structural Characterization
To ensure the generation of reliable and reproducible data, the following experimental protocols are recommended.
Single-Crystal X-ray Diffraction
This technique provides the most definitive structural information.
Step-by-Step Methodology:
-
Crystal Growth: Grow single crystals of the substituted pyridine N-oxide of suitable quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Mount the goniometer head on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (usually Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and thermal parameters.[8]
Caption: Workflow for single-crystal X-ray diffraction analysis.
NMR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the substituted pyridine N-oxide and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Spectral Analysis: Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structures.
IR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, attenuated total reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal).
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands, paying particular attention to the N-O stretching vibration in the 1200-1300 cm⁻¹ region.
Structure-Property Relationships and Their Implications
The structural variations induced by substituents have a direct impact on the chemical and physical properties of pyridine N-oxides, which is of paramount importance in drug development and materials science.
-
Reactivity: The electron density at different positions in the ring, as revealed by NMR and confirmed by X-ray crystallography, dictates the regioselectivity of electrophilic and nucleophilic substitution reactions. This knowledge is crucial for the rational design of synthetic routes to more complex molecules.
-
Basicity: The basicity of the N-oxide oxygen is influenced by the electronic nature of the substituents. Electron-withdrawing groups decrease the basicity, while electron-donating groups increase it. This property affects the pKa of the molecule and its behavior in biological systems.
-
Intermolecular Interactions: The ability of the N-oxide oxygen to act as a hydrogen bond acceptor is modulated by substituents. This is critical for understanding crystal packing, solubility, and interactions with biological targets such as enzymes and receptors.
Caption: Interplay of substituent effects on the properties of pyridine N-oxides.
Conclusion
The structural landscape of substituted pyridine N-oxides is rich and varied, offering a tunable platform for the development of new functional molecules. A thorough understanding of the interplay between substituent effects, molecular geometry, and spectroscopic properties is essential for harnessing the full potential of this important class of compounds. By employing the analytical techniques and protocols outlined in this guide, researchers can gain the critical insights needed to advance their research and development efforts.
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Szafran, M., et al. "Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000‐50 CM−1) of Pyrazine N‐Oxide and its Fully Deuterated Analogue." ResearchGate, 2025. Available at: [Link]
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Ito, M., and Hata, N. "Infrared and Raman Spectra of Pyridine N-Oxide." Journal of the Chemical Society of Japan, Pure Chemistry Section, vol. 76, 1955, pp. 353-356. Available at: [Link]
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Vishnevskiy, Y. V., et al. "Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects." Journal of Molecular Structure, vol. 1130, 2017, pp. 849-857. Available at: [Link]
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- Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.
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Brycki, B., Nowak-Wydra, B., & Szafran, M. "13C NMR spectra of substituted pyridine N-oxides. Substituent and hydrogen bonding effects." Magnetic Resonance in Chemistry, vol. 26, no. 4, 1988, pp. 303-306. Available at: [Link]
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Youssif, S. "Recent trends in the chemistry of pyridine N-oxides." Arkat USA, 2001. Available at: [Link]
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Minyaev, R. M., et al. "Substituent effect on the properties of pyridine-N-oxides." ResearchGate, 2015. Available at: [Link]
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Mutton, A. T., and Thornton, D. A. "The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra." Spectroscopy Letters, vol. 10, no. 8, 1977, pp. 573-583. Available at: [Link]
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Boldyreva, E. V., et al. "Stages of pyridine N-oxide single-crystal isochoric growth from the..." ResearchGate, 2018. Available at: [Link]
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Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
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Ramakrishnan, V., and Suryanarayana, V. "Studies in heterocyclic N-oxides." Proceedings of the Indian Academy of Sciences - Section A, vol. 49, no. 4, 1959, pp. 213-218. Available at: [Link]
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Wang, X., et al. "Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides." The Journal of Organic Chemistry, vol. 88, no. 2, 2023, pp. 1045-1054. Available at: [Link]
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Pyridine, 1-oxide. NIST WebBook. Available at: [Link]
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Copéret, C., et al. "A Simple and Efficient Method for the Preparation of Pyridine N-Oxides." The Journal of Organic Chemistry, vol. 68, no. 21, 2003, pp. 8243-8246. Available at: [Link]
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Neuvonen, K., et al. "Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides." Structural Chemistry, vol. 24, no. 1, 2013, pp. 333-337. Available at: [Link]
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Bilodeau, M. T., and Manley, P. J. "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides." Organic Letters, vol. 16, no. 1, 2014, pp. 296-299. Available at: [Link]
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Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available at: [Link]
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Structures of Substituted Pyridine N-Oxide With Manganese(II) Acetate. Amanote Research. Available at: [Link]
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Weickgenannt, A. "Pyridine N-Oxides." Baran Lab Meeting, 2012. Available at: [Link]
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Asiri, A. M., et al. "Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives." ResearchGate, 2017. Available at: [Link]
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Gabidullin, B., et al. "Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation." Crystal Growth & Design, vol. 20, no. 12, 2020, pp. 7834-7844. Available at: [Link]
-
Al-Majid, A. M., et al. "Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor." Molecules, vol. 25, no. 23, 2020, p. 5723. Available at: [Link]
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A Comparative Guide to the Biological Activity of 2-Pyridineethanol and its N-Oxide Derivative
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the biological activities of 2-Pyridineethanol and its corresponding N-oxide, 2-Pyridineethanol, 1-oxide. As the landscape of drug discovery continually evolves, understanding the structure-activity relationships of parent compounds versus their metabolites, such as N-oxides, is critical. N-oxidation, a common metabolic pathway, can significantly alter the pharmacological and toxicological profile of a compound. This document synthesizes the available experimental data to offer an objective comparison and highlights areas for future research.
Introduction to the Compounds
2-Pyridineethanol , also known as 2-(2-hydroxyethyl)pyridine, is a pyridine derivative that serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals[1][2]. It is also recognized as a metabolite of the drug Betahistine, used to treat vertigo[1]. Structurally, it features a pyridine ring with an ethanol substituent at the 2-position.
This compound is the N-oxide derivative of 2-Pyridineethanol. The introduction of an N-oxide functional group can modulate a molecule's physicochemical properties, such as polarity and solubility, which in turn can influence its biological activity. While specific biological data for this N-oxide is limited, the broader class of pyridine N-oxides has been investigated for various therapeutic properties, including antimicrobial and anti-inflammatory effects[3][4].
Comparative Analysis of Biological Activities
A direct, head-to-head comparison of the biological activities of 2-Pyridineethanol and its 1-oxide is not extensively documented in the current literature. However, by examining the available data for the parent compound and the general activities of related pyridine N-oxides, we can infer potential differences and guide future experimental design.
Cytotoxicity Profile
Limited data is available on the cytotoxicity of neat 2-Pyridineethanol. However, its acute toxicity has been determined in animal models. In contrast, a gold(III) complex of 2-pyridineethanol has been evaluated for its antiproliferative activity against several human cancer cell lines, demonstrating significant cytotoxicity against lung (A549) and breast (MCF-7) cancer cells, comparable to the well-known chemotherapy drug, cisplatin[5]. This suggests that 2-Pyridineethanol, when complexed with a metal, can exhibit potent cytotoxic effects.
The role of N-oxidation on the cytotoxicity of pyridine compounds is complex and can be substrate-dependent. For instance, pyridine N-oxide has been shown to have a protective effect against 3-chloropyridine-induced cytotoxicity, but it can induce cytotoxic effects when combined with 2-chloropyridine[6]. This highlights the nuanced influence of the N-oxide group, which can either detoxify or activate a parent compound depending on the overall molecular structure.
Table 1: Comparative Cytotoxicity Data
| Compound/Derivative | Test System | Endpoint | Result | Reference |
| 2-Pyridineethanol | Mouse | LD50 (oral) | 7750 mg/kg | [1] |
| 2-Pyridineethanol | Rat | LD50 (oral) | 9500 mg/kg | [1] |
| Gold(III) complex with 2-pyridineethanol | Human lung adenocarcinoma (A549) | IC50 | Comparable to cisplatin | [5] |
| Gold(III) complex with 2-pyridineethanol | Human breast adenocarcinoma (MCF-7) | IC50 | Comparable to cisplatin | [5] |
| Pyridine N-oxides (general) | Varies | Cytotoxicity | Activity is structure-dependent | [6] |
Antimicrobial Activity
Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities[7][8][9]. However, specific data on the antimicrobial properties of 2-Pyridineethanol is scarce in publicly available literature.
Conversely, pyridine N-oxide derivatives have been more extensively studied for their antimicrobial effects. Various substituted pyridine N-oxides have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi[4][10][11]. The mechanism of action for some amine oxides is believed to involve the disorganization of the microbial cell membrane[10]. The introduction of the N-oxide moiety can enhance the antimicrobial potency of the parent pyridine compound. For example, thiosemicarbazones of 2-acetylpyridine-1-oxide have shown notable activity against Neisseria gonorrhoeae, Staphylococcus aureus, and Streptococcus faecalis[11].
This suggests that this compound is a promising candidate for antimicrobial screening, with a potential for enhanced activity compared to its parent compound.
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine-containing compounds is an active area of research[12][13][14][15]. Some pyridine derivatives have been shown to exhibit anti-inflammatory effects, potentially through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes[14].
Experimental Methodologies
To facilitate further research and a direct comparison of these two compounds, detailed protocols for key biological assays are provided below. These standardized methods will ensure the generation of robust and comparable data.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is designed to assess the cytotoxic effects of the compounds on a selected cell line (e.g., A549 human lung carcinoma cells).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells[16][17].
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture A549 cells in complete DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize confluent cells and perform a cell count.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of 2-Pyridineethanol and this compound in a suitable solvent (e.g., DMSO or sterile PBS).
-
Perform serial dilutions to obtain a range of desired concentrations.
-
Remove the culture medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[18].
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Streak the bacterial strains onto Mueller-Hinton agar (MHA) plates and incubate overnight at 37°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in Mueller-Hinton broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Diagram of Broth Microdilution Setup
Caption: Schematic of a 96-well plate setup for broth microdilution.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Scavenging Activity
This assay evaluates the ability of the compounds to scavenge nitric oxide, a key mediator of inflammation.
Principle: This assay measures the scavenging of nitric oxide produced from sodium nitroprusside in an aqueous solution. The amount of remaining nitrite, a stable product of NO oxidation, is determined using the Griess reagent.
Step-by-Step Protocol:
-
Reaction Mixture Preparation:
-
Prepare a solution of sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare various concentrations of the test compounds and a standard (e.g., ascorbic acid) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, mix 150 µL of the sodium nitroprusside solution with 50 µL of the test compound solution at different concentrations.
-
Incubate the mixture at room temperature for 150 minutes under light.
-
After incubation, add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.
-
Allow the color to develop for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 546 nm using a microplate reader.
-
Calculate the percentage of NO scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the nitric oxide radicals.
-
Nitric Oxide Scavenging Assay Pathway
Caption: The chemical pathway of the nitric oxide scavenging assay.
Conclusion and Future Directions
The available evidence suggests that N-oxidation of 2-Pyridineethanol could potentially enhance its biological activity, particularly in the antimicrobial and anti-inflammatory domains. The antiproliferative activity of a gold(III) complex of 2-Pyridineethanol indicates the parent molecule's potential as a ligand in developing cytotoxic agents.
However, a significant data gap exists for the direct biological evaluation of this compound. This guide underscores the necessity for systematic in vitro and in vivo studies to elucidate the pharmacological and toxicological profile of this N-oxide derivative. The provided experimental protocols offer a framework for researchers to conduct these crucial investigations. A direct comparative study would provide invaluable insights into the structure-activity relationship of this parent compound and its N-oxide, contributing to the rational design of new therapeutic agents.
References
-
Malik, M., et al. (2021). Synthesis, structural characterization, docking simulation and in vitro antiproliferative activity of the new gold(III) complex with 2-pyridineethanol. Journal of Inorganic Biochemistry, 215, 111311. [Link]
-
The Good Scents Company. (n.d.). 2-(2-hydroxyethyl) pyridine. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
NC DNA Day Blog. (2023, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]
-
MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
MDPI. (2021). Gold(III) Complexes with 2-(1-Ethylbenzyl)pyridine as Promising Antimicrobial and Antitumor Agents. Retrieved from [Link]
-
ResearchGate. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link]
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Pierce, J. B., Ariyan, Z. S., & Ovenden, G. S. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry, 25(2), 131–136. [Link]
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Oxford Academic. (2005). Pyridine N-oxide derivatives are inhibitory to the human SARS and feline infectious peritonitis coronavirus in cell culture. Journal of Antimicrobial Chemotherapy, 55(4), 517-521. [Link]
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ACS Publications. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(15), 10215-10253. [Link]
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El-Sayed, N. N. E., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12(1), 1-18. [Link]
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National Center for Biotechnology Information. (2018). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]
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MDPI. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Retrieved from [Link]
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CORE. (n.d.). In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. Retrieved from [Link]
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Subík, J., et al. (1977). Antimicrobial activity of amine oxides: mode of action and structure-activity correlation. Antimicrobial Agents and Chemotherapy, 12(2), 139-146. [Link]
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MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
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Klymyshyn-Taras, N., et al. (1983). Antibacterial properties of 2-acetylpyridine-1-oxide thiosemicarbazones. Antimicrobial Agents and Chemotherapy, 24(4), 485-488. [Link]
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ResearchGate. (2023). Synthesis and anti-inflammatory activity of S-oxides of pyridinyloxy substituted imidazo[2,1-b][5][18]thiazines. Retrieved from [Link]
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ResearchGate. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
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PubMed. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
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Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Invention Today, 14(7), 1-9. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
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ResearchGate. (2022). Current Chemistry Letters. Retrieved from [Link]
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Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91-94. [Link]
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PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]
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MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]
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MDPI. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-(2-hydroxyethyl) pyridine. Retrieved from [Link]
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ResearchGate. (2018). Cytotoxicity, oxidative stress and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Pyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyridine N-oxides stand out as exceptionally versatile intermediates. Their unique electronic nature not only circumvents the inherent deactivation of the pyridine ring towards electrophilic attack but also enhances its susceptibility to nucleophilic substitution. This dual reactivity makes them invaluable scaffolds in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents at the 2-, 3-, or 4-positions allows for precise tuning of the molecule's reactivity, directing the course of subsequent transformations.
This guide provides an in-depth, objective comparison of the reactivity of 2-, 3-, and 4-substituted pyridine N-oxides. Moving beyond a simple recitation of facts, we will delve into the underlying electronic principles, supported by experimental data, to provide a predictive framework for your synthetic planning.
The Dual Nature of the N-Oxide: An Electronic Tug-of-War
The reactivity of pyridine N-oxide is governed by a delicate interplay of inductive and resonance effects stemming from the N-oxide functionality. The positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring. However, the negatively charged oxygen atom can donate electron density back into the pyridine ring through resonance (+M effect). This resonance donation is the key to the enhanced reactivity of pyridine N-oxides compared to pyridines.[1][2]
Resonance structures illustrate that this back-donation increases electron density primarily at the C-2 (ortho) and C-4 (para) positions, making them susceptible to electrophilic attack. Conversely, the inductive withdrawal by the N-oxide group, coupled with the ability of the oxygen to act as a leaving group upon activation, renders the C-2 and C-4 positions electrophilic and thus prone to nucleophilic attack.[1]
Electrophilic Aromatic Substitution: A Tale of Two Positions
The introduction of the N-oxide functionality dramatically alters the landscape of electrophilic aromatic substitution (EAS) on the pyridine ring. While pyridine itself undergoes EAS only under harsh conditions to yield primarily 3-substituted products, pyridine N-oxide readily reacts at the 4-position.[2]
The general order of reactivity for electrophilic attack on unsubstituted pyridine N-oxide is C-4 > C-2 . The preference for the 4-position is largely attributed to reduced steric hindrance compared to the positions adjacent to the N-oxide group.[1]
Influence of Substituents on EAS
The nature and position of a substituent on the pyridine N-oxide ring further modulate this reactivity.
-
Electron-Donating Groups (EDGs) such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups enhance the rate of EAS by further increasing the electron density of the ring.
-
An EDG at the 2-position directs incoming electrophiles primarily to the 4-position .
-
An EDG at the 3-position activates the 4- and 6-positions .
-
An EDG at the 4-position strongly activates the 2- and 6-positions .
-
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups decrease the rate of EAS by reducing the ring's electron density. However, the N-oxide group's activating effect often still allows for substitution to occur.
-
An EWG at any position will generally deactivate the ring, but substitution, if it occurs, will still favor the positions activated by the N-oxide group that are least deactivated by the EWG.
-
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Directing effects of substituents in electrophilic substitution.
Comparative Experimental Data: Nitration
Nitration is a classic example of EAS on pyridine N-oxides. The reaction is typically carried out with a mixture of fuming nitric acid and concentrated sulfuric acid.
| Substituent | Position | Major Product | Yield (%) | Reference |
| H | - | 4-Nitro | 42 | [3] |
| 3-CH₃ | 3 | 3-Methyl-4-nitro | - | [4] |
| 3,5-(CH₃)₂ | 3,5 | 3,5-Dimethyl-4-nitro | 89.33 | [5] |
| 3-Cl | 3 | 3-Chloro-4-nitro | ~42* | [5] |
Yield is estimated based on the parent pyridine N-oxide under similar conditions.
As the data suggests, both electron-donating (methyl) and electron-withdrawing (chloro) groups at the 3-position direct the incoming nitro group to the 4-position.
Nucleophilic Aromatic Substitution: Activating the Ring for Attack
Pyridine N-oxides are significantly more reactive towards nucleophiles than their parent pyridines. This enhanced reactivity stems from the electron-withdrawing nature of the N-oxide group, which polarizes the ring and stabilizes the Meisenheimer-like intermediates formed during nucleophilic attack. The reaction typically occurs at the C-2 and C-4 positions.
A common strategy to facilitate nucleophilic substitution involves the activation of the N-oxide oxygen with an electrophile, such as phosphorus oxychloride (POCl₃) or acetic anhydride. This converts the oxygen into a good leaving group, promoting an addition-elimination mechanism.[6]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Caption: General workflow for nucleophilic substitution.
Influence of Substituents on Nucleophilic Substitution
The position and electronic nature of substituents play a crucial role in determining the regioselectivity and rate of nucleophilic attack.
-
Electron-Withdrawing Groups (EWGs) at the 2- or 4-positions significantly activate the ring towards nucleophilic attack at that position. A classic example is the high reactivity of 4-nitropyridine N-oxide, where the nitro group is readily displaced by various nucleophiles.[7]
-
Electron-Donating Groups (EDGs) can decrease the rate of nucleophilic substitution by reducing the electrophilicity of the ring carbons.
The general order of reactivity for nucleophilic attack is typically C-2 > C-4 , especially for reactions involving organometallic reagents. This preference for the 2-position is often attributed to coordination of the reagent with the N-oxide oxygen, facilitating attack at the adjacent carbon.
Comparative Experimental Data: Reactions with Grignard Reagents
The reaction of pyridine N-oxides with Grignard reagents is a powerful method for C-C bond formation, primarily at the 2-position.
| Substituent | Position | Grignard Reagent | Product | Yield (%) | Reference |
| H | - | PhMgBr | 2-Phenylpyridine | 43 | [8] |
| 3-CH₃ | 3 | PhMgCl | 3-Methyl-2-phenylpyridine | 86 | [9] |
| 4-CH₃ | 4 | PhMgBr | 4-Methyl-2-phenylpyridine | 23 | [8] |
| 3-Cl | 3 | PhMgCl | 3-Chloro-2-phenylpyridine | 81 | [9] |
These results highlight the strong directing effect to the 2-position, even with substituents at the 3- and 4-positions.
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key transformations are presented below.
Protocol 1: Nitration of Pyridine N-Oxide
This protocol is adapted from a standard laboratory procedure for the synthesis of 4-nitropyridine N-oxide.[3]
Materials:
-
Pyridine N-oxide (9.51 g, 100 mmol)
-
Fuming nitric acid (12 mL, 0.29 mol)
-
Concentrated sulfuric acid (30 mL, 0.56 mol)
-
Ice
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Preparation of Nitrating Acid: In a 250 mL Erlenmeyer flask, cool 12 mL of fuming nitric acid in an ice bath. Slowly and with stirring, add 30 mL of concentrated sulfuric acid. Allow the mixture to warm to 20°C.
-
Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g of pyridine N-oxide. Heat the flask to 60°C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid to the addition funnel and add it dropwise to the reaction flask over 30 minutes, maintaining the internal temperature. The temperature will initially drop to around 40°C.
-
Heating: After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a 1 L beaker containing 150 g of crushed ice.
-
Neutralization: Carefully add saturated sodium carbonate solution in portions until the pH reaches 7-8. A yellow solid will precipitate.
-
Isolation: Collect the solid by vacuum filtration.
-
Purification: To the crude product, add acetone to dissolve the product, leaving behind insoluble sodium sulfate. Filter to remove the salt. Evaporate the acetone from the filtrate to yield the yellow product. The reported yield is approximately 42%.
Protocol 2: Chlorination of a Hydroxypyridine N-Oxide (Conceptual)
This protocol is based on general procedures for the chlorination of N-heterocyclic oxides using POCl₃.[6]
Materials:
-
Substituted 2-hydroxypyridine N-oxide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (3-5 equivalents)
-
Inert solvent (e.g., toluene or excess POCl₃)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the substituted 2-hydroxypyridine N-oxide in the inert solvent or excess POCl₃.
-
Heating: Heat the mixture to reflux (typically 80-110°C) and monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralization: Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide solution, until the pH is basic.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Conclusion
The reactivity of substituted pyridine N-oxides is a nuanced subject, dictated by the interplay of the N-oxide's dual electronic nature and the effects of substituents at the 2-, 3-, and 4-positions. A thorough understanding of these principles is paramount for the rational design of synthetic routes in drug discovery and materials science. This guide has provided a comparative framework, grounded in mechanistic principles and supported by experimental data, to aid researchers in predicting and controlling the outcomes of their reactions. By leveraging the unique reactivity of this versatile heterocyclic scaffold, the development of novel and complex molecular architectures is well within reach.
References
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Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. [Link]
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Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441–4444. [Link]
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Shine, H. J., & Subotkowski, W. (1987). The reaction of pyridine N-oxide with acetic anhydride. The Journal of Organic Chemistry, 52(17), 3815–3819. [Link]
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Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]
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Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534–551. [Link]
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Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]
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Various Contributors. (n.d.). Organic Chemistry Portal. [Link]
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Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
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Luis, R., et al. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 44(35), 15067-15076. [Link]
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Organic Syntheses. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]
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Gawinecki, R., et al. (2016). Substituent effect on the properties of pyridine-N-oxides. Structural Chemistry, 27(4), 1143-1153. [Link]
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ChemTube3D. (n.d.). Pyridine N-Oxides. [Link]
-
Bakke, J. M., et al. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (9), 1919-1923. [Link]
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-
Almqvist, F., et al. (2006). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. The Journal of Organic Chemistry, 71(19), 7185–7195. [Link]
-
ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). [Link]
-
Andersson, H., et al. (2010). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 8(19), 4289-4301. [Link]
-
Youssif, S. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc, 2013(1), 154-174. [Link]
- Katiyar, D. (n.d.). Pyridine. Lecture Notes.
-
Jones, D. H., et al. (2017). Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. Organic Letters, 19(13), 3544–3547. [Link]
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-
Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Pyridineethanol, 1-oxide: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Pyridineethanol, 1-oxide. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and compliant laboratory environment. The following procedures are synthesized from best practices in chemical waste management and data from structurally similar compounds.
Disclaimer: Always Prioritize the Specific Safety Data Sheet (SDS)
The following guidance is based on the known hazards of the parent compound, 2-Pyridineethanol, and the related compound, 2-Pyridinol 1-oxide, in the absence of a specific SDS for this compound. The N-oxide functional group can alter the chemical's reactivity and toxicological profile. Therefore, it is imperative to consult the official SDS provided by the manufacturer for the specific this compound product you are using before handling or disposal. This document should be considered a supplementary resource to, not a replacement for, the manufacturer's SDS.
Understanding the Hazard Profile: A Synthesis of Related Compounds
To ensure the highest level of safety, we must consider the potential hazards from both the pyridine N-oxide and the ethanol side chain. Based on data from analogous compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed: Pyridine derivatives can exhibit oral toxicity.[1]
-
A skin and eye irritant: Similar compounds are known to cause skin and serious eye irritation.[2][3]
-
A potential respiratory irritant: Inhalation of vapors or aerosols may cause respiratory tract irritation.[3]
-
Combustible: The parent compound, 2-Pyridineethanol, is a combustible liquid.[2][4]
-
Potentially harmful to the environment: Pyridine-based compounds should not be released into the environment.[2]
During combustion, it is expected to release toxic fumes, including carbon oxides and nitrogen oxides.[3][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin, eye, and respiratory irritation, a comprehensive PPE protocol is non-negotiable. The causality behind this stringent requirement is to create a complete barrier between the researcher and the chemical, mitigating the risk of accidental exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles. A face shield should be worn if there is a significant splash hazard. | Protects against splashes and aerosols that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation. |
| Body Protection | A fully buttoned lab coat. For larger quantities, a chemical-resistant apron is recommended. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3] | Minimizes the inhalation of potentially irritating vapors and aerosols. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a critical step in the laboratory workflow to ensure safety and environmental protection. This protocol is designed to be a self-validating system, where each step builds upon the previous one to create a secure waste stream.
Step 1: Waste Segregation
-
Why it's critical: Improper segregation can lead to dangerous chemical reactions within the waste container.
-
Procedure:
-
Designate a specific, compatible waste container for this compound and its contaminated materials.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
This waste stream includes:
-
Unused or expired this compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent pads).
-
Rinsate from cleaning contaminated glassware.
-
-
Step 2: Waste Containment and Labeling
-
Why it's critical: Secure containment and clear labeling are essential for safe storage, transport, and final disposal, preventing accidental exposure and ensuring regulatory compliance.
-
Procedure:
-
Use a chemically resistant container (e.g., high-density polyethylene or glass) with a tightly sealing lid.
-
Ensure the container is in good condition, free from cracks or leaks.
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Harmful," "Irritant," "Combustible").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory/researcher.
-
-
Step 3: On-site Accumulation
-
Why it's critical: Safe temporary storage within the laboratory prevents accidents and ensures the waste is ready for collection by trained professionals.
-
Procedure:
-
Store the waste container in a designated satellite accumulation area within or near the laboratory.
-
This area should be under the control of the laboratory personnel.
-
Keep the container closed at all times, except when adding waste.
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat sources and direct sunlight.[4]
-
Step 4: Arranging for Disposal
-
Why it's critical: Hazardous waste must be disposed of through a licensed and reputable vendor to ensure it is managed in an environmentally sound and legally compliant manner.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Follow all institutional procedures for waste collection requests.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[5] This is a violation of environmental regulations and can harm aquatic life and wastewater treatment systems.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Sources
Navigating the Safe Handling of 2-Pyridineethanol, 1-oxide: A Guide to Personal Protective Equipment
The chemical structure of 2-Pyridineethanol, 1-oxide combines the features of 2-Pyridineethanol and a pyridine N-oxide. Based on the known hazards of these closely related compounds, it is prudent to anticipate that this compound may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.
Core Principles of Protection: A Proactive Stance
When handling this compound, the primary objective is to prevent direct contact with the skin and eyes and to avoid inhalation of any vapors or aerosols. The following sections detail the specific PPE required to achieve this, moving from the most fundamental to more specialized protective measures.
Essential Personal Protective Equipment for Handling this compound
A foundational understanding of the necessary protective gear is crucial. Below is a summary of the recommended PPE, which should be considered the minimum requirement for handling this compound.
| Protective Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, such as when transferring larger volumes, a face shield should be worn in addition to goggles[2]. |
| Skin Protection | Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for handling pyridine derivatives. Always inspect gloves for any signs of degradation or perforation before use. A standard laboratory coat must be worn and fully fastened to protect the skin and personal clothing. In cases of potential significant exposure, chemically resistant aprons or coveralls should be utilized[3]. |
| Respiratory Protection | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][3][4]. If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
A Step-by-Step Guide to PPE Selection and Use
The selection of appropriate PPE is a dynamic process that depends on the specific experimental conditions. The following workflow provides a logical progression for ensuring adequate protection.
Caption: A workflow diagram for selecting and using PPE when handling this compound.
Operational Protocols: From Donning to Disposal
The efficacy of PPE is contingent upon its correct use. The following procedural steps are critical for minimizing exposure.
Donning Personal Protective Equipment
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Gown/Apron: Don a laboratory coat or a chemical-resistant apron.
-
Respiratory Protection: If a respirator is required, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on chemical splash goggles. If necessary, wear a face shield over the goggles.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the laboratory coat.
Doffing and Disposal of Contaminated PPE
Proper removal of PPE is crucial to prevent the transfer of contaminants.
-
Gloves: Remove gloves first, turning them inside out as you pull them off.
-
Gown/Apron: Remove your lab coat or apron by rolling it away from your body.
-
Eye and Face Protection: Remove goggles and face shield from the back to the front.
-
Respiratory Protection: Remove the respirator, if worn.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
All disposable PPE should be placed in a designated hazardous waste container for proper disposal in accordance with institutional and local regulations[4].
In Case of Exposure: Immediate Actions
Should an accidental exposure occur, prompt action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[4].
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1].
-
Inhalation: Move the individual to fresh air.
In all instances of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
-
PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Hydroxyethyl)Pyridine, 99%. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
